Product packaging for 5-Bromo-1,6-dimethyl-1H-indazole(Cat. No.:CAS No. 1159511-81-5)

5-Bromo-1,6-dimethyl-1H-indazole

Cat. No.: B1371561
CAS No.: 1159511-81-5
M. Wt: 225.08 g/mol
InChI Key: GDVORDVVHXRNAP-UHFFFAOYSA-N
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Description

5-Bromo-1,6-dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B1371561 5-Bromo-1,6-dimethyl-1H-indazole CAS No. 1159511-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,6-dimethylindazole
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InChI

InChI=1S/C9H9BrN2/c1-6-3-9-7(4-8(6)10)5-11-12(9)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVORDVVHXRNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657247
Record name 5-Bromo-1,6-dimethyl-1H-indazole
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-81-5
Record name 5-Bromo-1,6-dimethyl-1H-indazole
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Record name 5-Bromo-1,6-dimethyl-1H-indazole
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Record name 5-Bromo-1,6-dimethyl-1H-indazole
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1,6-dimethyl-1H-indazole: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant and diverse biological activities.[1][2] This technical guide provides a comprehensive examination of 5-Bromo-1,6-dimethyl-1H-indazole, a key chemical intermediate whose unique substitution pattern makes it an exceptionally valuable building block in the synthesis of novel therapeutic agents, particularly in the realm of oncology. We will explore its fundamental physicochemical properties, outline a representative synthetic strategy, and delve into its primary application as a foundational component for developing kinase inhibitors. This document is intended as a resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the strategic utilization of this compound.

Part 1: Core Compound Profile and Synthesis

The utility of any synthetic intermediate begins with a thorough understanding of its intrinsic properties and the means of its preparation. This compound is a solid at room temperature and is generally soluble in common organic solvents, a characteristic that facilitates its use in a wide range of reaction conditions.[3] The defining features of this molecule are the bromine atom at the 5-position, which serves as a highly versatile reactive handle, and the two methyl groups which influence the molecule's steric and electronic properties, potentially impacting the pharmacokinetics and pharmacodynamics of its derivatives.[3]

PropertyValue
CAS Number 1159511-81-5[4]
Molecular Formula C₉H₉BrN₂[3]
Molecular Weight 225.09 g/mol [3]
Appearance Solid (Typically off-white to yellow)
Key Structural Features Indazole core, C5-Bromine, N1-Methyl, C6-Methyl[3]
SMILES CN1C=2C(=CC(Br)=C(C)C2)C=N1[3]
Table 1: Physicochemical properties of this compound.
Representative Synthetic Pathway

While numerous specific synthetic routes exist for indazole derivatives, a common and logical approach involves the formation of the indazole ring followed by functionalization. The synthesis of this compound can be conceptualized through a multi-step process starting from a substituted aniline precursor. The following workflow illustrates a generalized, logical pathway.

A Substituted Aniline (e.g., 4-Bromo-3-methylaniline) B Step 1: Diazotization (NaNO₂, HCl) A->B C Diazonium Salt Intermediate B->C D Step 2: Intramolecular Cyclization (Davis-Beirut Reaction or similar) C->D E 5-Bromo-6-methyl-1H-indazole D->E F Step 3: N-Alkylation (CH₃I, Base e.g., K₂CO₃) E->F G Final Product: This compound F->G

Caption: Generalized synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Diazotization (Step 1): The conversion of the aniline's amino group into a diazonium salt is a classic and efficient method for activating the molecule. This intermediate is highly reactive and poised for cyclization.

  • Intramolecular Cyclization (Step 2): This key step forms the bicyclic indazole core. Various named reactions can achieve this; the choice depends on the specific precursor and desired yield. The reaction essentially involves the diazonium group being attacked by a carbanion formed on the aromatic ring, leading to the formation of the pyrazole ring.

  • N-Alkylation (Step 3): The final methylation at the N1 position is crucial. Using a methylating agent like methyl iodide (CH₃I) in the presence of a mild base (e.g., potassium carbonate) is a standard and high-yielding method. The base deprotonates the indazole nitrogen, creating a nucleophile that readily attacks the methyl iodide to form the final product. This step ensures the correct isomer is produced for subsequent reactions.

Part 2: Applications in Drug Discovery and Beyond

The true value of this compound lies in its application as a scaffold for building molecular complexity. Its structure is not typically the final active pharmaceutical ingredient (API), but rather the foundational core upon which the API is constructed.

A Versatile Intermediate for Cross-Coupling Reactions

The bromine atom at the 5-position is the molecule's primary asset in synthetic chemistry. It provides a reliable and predictable site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[1] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling chemists to generate vast libraries of diverse compounds for screening.

cluster_0 Core Scaffold cluster_1 Reaction Partners cluster_2 Resulting Structures Core This compound Suzuki_Prod Bi-aryl / Heteroaryl Indazoles Core->Suzuki_Prod Suzuki Coupling (Pd Catalyst) Buchwald_Prod Amino-Indazoles Core->Buchwald_Prod Buchwald-Hartwig (Pd Catalyst) Sonogashira_Prod Alkynyl-Indazoles Core->Sonogashira_Prod Sonogashira Coupling (Pd/Cu Catalysts) Boronic Aryl/Heteroaryl Boronic Acids Boronic->Suzuki_Prod Amine Amines Amine->Buchwald_Prod Alkyne Terminal Alkynes Alkyne->Sonogashira_Prod

Caption: The C5-Bromo position as a key handle for molecular diversification via cross-coupling.

This strategic functionalization is critical for tuning the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1]

Scaffolding for Potent Kinase Inhibitors

The most significant application of the indazole core is in the development of protein kinase inhibitors for cancer therapy.[5][6] Many cancers are driven by aberrant signaling from protein kinases, making them prime therapeutic targets.[5] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature an indazole scaffold, validating its utility.[5][7]

Derivatives of this compound are designed to fit into the ATP-binding pocket of a target kinase. The indazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase's backbone, while the substituent introduced at the 5-position (via cross-coupling) extends into other regions of the binding site to confer potency and selectivity.

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) GF->Receptor ADP ADP + P Receptor->ADP Downstream Downstream Signaling (Ras/Raf/MEK/ERK) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Result Cell Proliferation, Angiogenesis Downstream->Result Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR pathway.

Broader Industrial Applications

Beyond pharmaceuticals, this compound is also utilized in other sectors.

  • Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides, where the indazole core can contribute to bioactivity against specific pests or weeds.[8]

  • Material Science: The compound's unique electronic properties and ability to be functionalized make it a candidate for integration into novel polymers and coatings.[8]

Part 3: Key Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating protocols for common experimental workflows involving this compound.

Protocol 3.1: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a standard procedure for coupling an aryl boronic acid to the 5-position of the indazole core, a foundational step in building a candidate library.

Objective: To synthesize 5-Aryl-1,6-dimethyl-1H-indazole derivatives.

Materials:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk tube)

  • Standard workup and purification supplies (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Methodology:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the selected aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Rationale: Degassing the solvent (by bubbling with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The water is necessary to dissolve the inorganic base (K₂CO₃).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take a small aliquot, dilute it, and spot it against the starting material. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

    • Self-Validation: TLC provides a real-time, qualitative check on reaction completion, preventing premature or unnecessarily long reaction times.

  • Workup: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.

    • Self-Validation: The final product's purity should be confirmed by NMR and Mass Spectrometry to validate its structure and identity.

Protocol 3.2: Workflow for an In Vitro Kinase Inhibition Assay

This protocol outlines how a derivative synthesized from this compound would be evaluated for its ability to inhibit a target kinase using a luminescence-based assay.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As the test compound inhibits the kinase, less ATP is converted to ADP. In a subsequent step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is used to drive a luciferase reaction. The resulting light output is directly proportional to the kinase activity. Therefore, a low light signal indicates strong inhibition.

A Step 1: Kinase Reaction (Kinase + Substrate + ATP + Test Compound) B Incubate at RT A->B C Step 2: Terminate & Deplete ATP (Add ADP-Glo™ Reagent) B->C D Incubate at RT C->D E Step 3: Detect ADP (Add Kinase Detection Reagent) D->E F Incubate at RT E->F G Step 4: Measure Luminescence (Plate Reader) F->G H Data Analysis: Calculate % Inhibition & IC₅₀ G->H

Caption: Experimental workflow for the ADP-Glo™ Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO to create a dose-response curve (e.g., from 10 µM to 0.1 nM).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP. Then, add the diluted test compound. Include positive (no inhibitor) and negative (no kinase) controls.

    • Self-Validation: Controls are essential. The positive control defines 100% kinase activity, while the negative control defines the background signal.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP produced in the first step into ATP, which fuels a coupled luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound stands out as a powerful and versatile chemical intermediate. Its value is derived not from its own bioactivity, but from the incredible potential locked within its structure. The strategically placed bromine atom serves as a gateway for synthetic diversification, enabling the construction of complex molecules with finely tuned properties. Its proven role as a core scaffold in the development of life-saving kinase inhibitors underscores its importance to the drug discovery community. As researchers continue to push the boundaries of medicinal chemistry, foundational building blocks like this compound will remain indispensable tools in the quest for novel and more effective therapeutics.

References

Introduction: The Strategic Importance of the Indazole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1,6-dimethyl-1H-indazole: A Core Scaffold in Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as an effective bioisostere for native structures like indoles, often conferring superior metabolic stability and pharmacokinetic profiles.[3] Within this important class of heterocycles, this compound has emerged as a particularly valuable building block. Its strategic substitution pattern—a bromine atom ripe for cross-coupling, a fixed N-methylation to prevent tautomerism, and a C6-methyl group for steric and electronic modulation—makes it an exceptionally versatile precursor for the synthesis of complex therapeutic agents.[4][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers and scientists in the field of drug development. We will delve into its core physicochemical properties, explore logical synthetic strategies, and illustrate its application as a foundational scaffold in the construction of novel bioactive molecules, particularly in oncology.[4]

Physicochemical and Structural Characteristics

This compound is typically an off-white solid at room temperature.[4][5] The molecule's hydrophobic nature makes it soluble in common organic solvents.[5] The core of its utility lies in its bicyclic indazole structure, with specific substitutions that dictate its reactivity.[5] The N1-methyl group prevents the tautomerism often seen in N-unsubstituted indazoles, ensuring regiochemical control in subsequent reactions.[6][7] The bromine atom at the 5-position is the primary reactive handle for introducing molecular diversity, while the methyl group at the 6-position can influence binding interactions and pharmacokinetic properties in final drug candidates.[5]

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 1159511-81-5[4][8]
Molecular Formula C₉H₉BrN₂[4][9]
Molecular Weight 225.09 g/mol [4]
Appearance Off-white solid[4]
Purity ≥95% (HPLC)[4][8]
SMILES CN1C=2C(=CC(Br)=C(C)C2)C=N1[5][10]
InChI Key GDVORDVVHXRNAP-UHFFFAOYSA-N[5][10]
Storage Conditions Store at 0-8°C[4]

Synthetic Pathways and Methodologies

The synthesis of specifically substituted indazoles requires careful strategic planning to ensure correct regiochemistry. Direct methylation of a 5-bromo-indazole precursor often yields an undesired mixture of N1 and N2-methylated isomers, necessitating complex purification.[11] Therefore, more controlled, multi-step syntheses are preferred to guarantee the formation of the desired this compound isomer.

A logical and authoritative approach involves building the indazole ring from a suitably substituted benzene precursor. This ensures the positions of the bromo and methyl groups are set before the heterocyclic ring is formed, providing unambiguous regiochemical control.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Cyclization cluster_3 Step 4: N-Methylation A 4-Bromo-3-methyl-toluene B 4-Bromo-1,2-dimethyl-5-nitrobenzene A->B HNO₃ / H₂SO₄ C 5-Bromo-3,4-dimethylaniline B->C Fe / HCl or H₂, Pd/C D 6-Bromo-4,5-dimethyl-benzenediazonium C->D NaNO₂ / HCl E 5-Bromo-6,7-dimethyl-1H-indazole (Isomer) D->E Intramolecular Cyclization F This compound (Target) E_alt 5-Bromo-6-methyl-1H-indazole (Correct Precursor) E_alt->F CH₃I / Base (e.g., K₂CO₃) Start 4-Bromo-2-fluoro-5-methylbenzaldehyde P1 Condensation with Methylhydrazine Start->P1 CH₃NHNH₂ P2 Hydrazone Intermediate P1->P2 P3 Intramolecular Nucleophilic Aromatic Substitution (SNAr) P2->P3 Heat / Base End This compound P3->End

Caption: Conceptual Synthetic Workflow for Indazole Synthesis.

Representative Protocol: Regiocontrolled Synthesis

This protocol is a representative methodology based on established indazole synthesis principles, such as those involving cyclization of substituted hydrazones, which provides superior regiochemical control.

Step 1: Synthesis of N'-(4-bromo-2-fluoro-5-methylbenzylidene)-N-methylhydrazine

  • To a solution of 4-bromo-2-fluoro-5-methylbenzaldehyde (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality: The reaction between an aldehyde and a hydrazine forms a hydrazone. Using methylhydrazine at this stage definitively sets the eventual position of the N1-methyl group, avoiding the isomeric mixtures common with post-cyclization alkylation.

Step 2: Intramolecular Cyclization to form this compound

  • Dissolve the hydrazone intermediate from Step 1 in a high-boiling point polar aprotic solvent, such as DMSO or DMF.[11]

  • Add a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium hydride (2.0 eq).

  • Heat the reaction mixture to 100-150°C for 8-12 hours, monitoring by TLC until the starting material is consumed.[11]

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Causality: The strong base deprotonates the hydrazine N-H, creating a potent intramolecular nucleophile. This attacks the aromatic ring at the carbon bearing the fluorine atom—an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions—to form the five-membered pyrazole ring, completing the indazole scaffold.

Protocol Validation: The identity and purity of the final product must be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight (225.09 g/mol ).[4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically ≥95%).[4][8]

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents.[4] The indazole core is a key feature in numerous kinase inhibitors, and this specific building block provides a robust platform for creating extensive libraries of novel compounds for screening.[2][12]

The true power of this molecule lies in the chemical reactivity of the C5-bromine atom. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for creating C-C, C-N, and C-O bonds.

Key Reactions for Derivatization:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core This compound S_product Aryl/Heteroaryl-Substituted Indazole Derivative Core->S_product C-C bond B_product Amino-Substituted Indazole Derivative Core->B_product C-N bond So_product Alkynyl-Substituted Indazole Derivative Core->So_product C-C bond S_reagent R-B(OH)₂ (Boronic Acid) S_reagent->S_product Pd Catalyst B_reagent R₂NH (Amine) B_reagent->B_product Pd Catalyst So_reagent R-C≡CH (Terminal Alkyne) So_reagent->So_product Pd/Cu Catalysts

Caption: Role as a versatile scaffold in cross-coupling reactions.

This synthetic versatility allows medicinal chemists to systematically modify the indazole core, exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. Its use has been noted in research targeting cancer pathways and in biochemical studies involving enzyme inhibition and receptor binding.[4]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood. The compound should be stored in a tightly sealed container under recommended cool conditions (0-8°C).[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its structure is optimized for versatility, offering a stable, non-tautomerizable core and a reactive handle for diversification through robust and reliable cross-coupling chemistry. For research teams aiming to develop novel therapeutics, particularly kinase inhibitors for oncology, this compound represents a foundational starting point for building libraries of complex molecules with finely-tuned biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the quest for next-generation medicines.

References

An In-depth Technical Guide to 5-Bromo-1,6-dimethyl-1H-indazole (CAS 1159511-81-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-Bromo-1,6-dimethyl-1H-indazole (CAS 1159511-81-5), a compound of significant interest in contemporary drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes available information, predictive data, and established methodologies for related compounds to serve as a valuable resource for its synthesis, characterization, and potential applications.

The strategic placement of a bromine atom and two methyl groups on the indazole core imparts unique physicochemical properties that make it a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[2][3] The bromine at the 5-position offers a reactive handle for various cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. This guide will delve into the known and predicted properties of this compound, propose a synthetic route, and discuss its potential biological context, with a focus on its role as a precursor for kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to the limited availability of experimental data for this compound, the following table includes both reported qualitative data and computationally predicted values to provide a comprehensive profile.

PropertyValue/DescriptionSource
CAS Number 1159511-81-5[4]
IUPAC Name This compound[4]
Molecular Formula C₉H₉BrN₂[4]
Molecular Weight 225.09 g/mol [3][4]
Appearance Off-white solid[3]
Solubility Soluble in organic solvents.[4]
Predicted XlogP 2.6[5]
Storage Store at 0-8°C in a dry, dark place.[3]
Purity (typical) ≥95% (HPLC)[3][6]

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Synthesis and Spectroscopic Characterization

While a specific synthetic protocol for this compound is not explicitly detailed in the available literature, a plausible route can be devised based on established methods for analogous indazole derivatives. The following proposed synthesis is adapted from procedures for similar compounds and should be optimized for this specific target.

Proposed Synthetic Pathway

A potential synthetic route could involve the diazotization of a substituted aniline followed by cyclization.

G A 4-Bromo-3-methyl-2-nitroaniline B 5-Bromo-6-methyl-1H-indazole A->B 1. NaNO2, H2SO4 2. SnCl2, HCl C This compound B->C CH3I, K2CO3, DMF G cluster_0 Kinase Inhibition A Indazole Derivative (e.g., from CAS 1159511-81-5) B Protein Kinase (ATP Binding Pocket) A->B Binds to C Inhibition of Phosphorylation B->C Prevents ATP binding D Blockage of Downstream Signaling C->D E Anti-proliferative Effects (e.g., in Cancer Cells) D->E

References

Unlocking the Therapeutic Potential of 5-Bromo-1,6-dimethyl-1H-indazole: A Technical Guide to Investigating its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful anti-cancer agents, particularly protein kinase inhibitors.[1][2] This technical guide focuses on a specific, yet under-investigated derivative, 5-Bromo-1,6-dimethyl-1H-indazole . While direct biological data for this compound is sparse, its structural features—a substituted indazole core—strongly suggest a high probability of significant biological activity. This document serves as an in-depth guide for researchers, scientists, and drug development professionals to systematically investigate its therapeutic potential. We will provide the scientific rationale for exploring this compound as a kinase inhibitor, detail robust, field-proven experimental protocols for its characterization, and present a logical workflow for its evaluation from initial screening to cellular mechanism of action studies.

Introduction: The Indazole Scaffold in Oncology

Indazole-containing molecules represent a cornerstone of modern targeted cancer therapy.[3] Their rigid, bicyclic structure is adept at fitting into the ATP-binding pocket of protein kinases, leading to potent and often selective inhibition. Several FDA-approved drugs underscore the therapeutic value of this scaffold:

  • Pazopanib : A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. It primarily targets VEGFR, PDGFR, and c-Kit.[4][5]

  • Axitinib : A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for renal cell carcinoma.[6]

  • Entrectinib : An inhibitor of TRK, ROS1, and ALK kinases, used to treat tumors with specific gene fusions.[6]

The consistent success of this scaffold strongly implies that novel derivatives, such as this compound, are promising candidates for new drug discovery campaigns. The bromine atom at the 5-position is a particularly valuable feature, serving as a versatile synthetic handle for further chemical modification via cross-coupling reactions to enhance potency and selectivity.[6]

Hypothesized Biological Target: Protein Kinase Inhibition

Based on extensive precedent from analogous structures, we hypothesize that This compound is a small molecule inhibitor of one or more protein kinases implicated in oncogenesis.

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, survival, and angiogenesis.[7] Their dysregulation is a hallmark of cancer. The indazole core frequently targets key kinase families, including:

  • VEGFRs : Essential for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[8][9]

  • TAM Family (TYRO3, AXL, MER) : AXL kinase overexpression is linked to poor prognosis and the development of drug resistance in numerous cancers.[10][11]

  • Aurora Kinases : Serine/threonine kinases that are essential for mitotic progression; their inhibition leads to cell cycle arrest and apoptosis.[8][12]

  • Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling can drive proliferation and survival in various tumor types.[1][13]

The logical first step in evaluating this compound is to screen it against a panel of cancer-relevant kinases and assess its anti-proliferative effects in cancer cell lines known to be dependent on these kinases.

Investigative Workflow: From Screening to Mechanism

A systematic approach is crucial to defining the biological activity of a novel compound. The following workflow provides a clear path from initial broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Mechanism of Action A Compound Acquisition (this compound) B Biochemical Kinase Panel Screen (e.g., 400+ kinases) A->B Test Compound C Broad Anti-Proliferation Screen (e.g., NCI-60 Cell Line Panel) A->C Test Compound D Determine IC50 Values for Primary Kinase Hits B->D Identify Hits E Validate Anti-Proliferative Activity in Relevant Cancer Cell Lines C->E Identify Sensitive Lines F Identify Putative Target Pathway D->F Correlate Data E->F Correlate Data G Cellular Target Engagement Assay (e.g., Western Blot for p-Kinase) F->G Validate Hypothesis H Cell Cycle Analysis G->H Confirm Cellular Effect I Apoptosis Assay (e.g., Caspase-3/7 Glo) G->I Confirm Cellular Effect G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AXL AXL Receptor PI3K PI3K AXL->PI3K Recruits & Activates Gas6 Gas6 Ligand Gas6->AXL Binds & Activates Compound 5-Bromo-1,6-dimethyl -1H-indazole Compound->AXL Inhibits (Hypothesized) AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT Survival Cell Survival Drug Resistance pAKT->Survival Promotes

References

The Pharmacological Profile of Dimethyl Bromo Indazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This guide provides an in-depth technical overview of a specific subclass: dimethyl bromo indazole derivatives. These compounds have emerged as promising candidates in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. We will delve into their synthesis, multifaceted pharmacological effects, and the underlying mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Anticancer Activity: Targeting Key Pathways in Malignancy

Dimethyl bromo indazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways and enzymes involved in tumor growth and survival. A noteworthy example is the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine .

Mechanism of Action: A Dual Approach

The anticancer effects of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine are attributed to a dual mechanism of action:

  • Inhibition of Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[1] This depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, suppress the activity of effector T cells and promote an immunosuppressive tumor microenvironment. N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to remarkably suppress IDO1 expression in a concentration-dependent manner, thereby potentially restoring anti-tumor immunity.[1]

  • Induction of Apoptosis via MAPK/ERK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[2] While often associated with promoting cell growth, sustained or hyper-activation of the ERK pathway can lead to apoptosis in certain cancer cells. N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine selectively activates the ERK pathway in hypopharyngeal carcinoma cells, leading to the induction of apoptosis.[1] This compound also suppresses cell mobility and reduces the expression of matrix metalloproteinase MMP9, an enzyme involved in tumor invasion and metastasis.[1]

Quantitative Anticancer Data

The cytotoxic activity of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineFaDuHypopharyngeal CarcinomaPotent
YD-15Squamous Cell CarcinomaPotent
MCF7Breast CancerPotent

Data synthesized from available research indicating potent activity.[1]

Signaling Pathway and Synthetic Workflow

anticancer_mechanisms

Antimicrobial Activity: A Promising Avenue for New Antibacterials

The indazole scaffold is a known pharmacophore in the development of antimicrobial agents. The introduction of bromo and methyl substituents can significantly modulate this activity. While data on dimethyl bromo indazole derivatives is emerging, studies on closely related analogs provide valuable insights.

Mechanism of Action

The antibacterial activity of some bromo-indazole derivatives has been linked to the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[3] FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and ultimately cell death.[3] This mechanism presents a promising target for the development of new antibiotics, particularly against resistant strains.

Quantitative Antimicrobial Data

Studies on 4-bromo-1H-indazole derivatives have shown potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits visible bacterial growth.

Compound ClassBacterial StrainMIC (µg/mL)
4-bromo-1H-indazole derivativesStaphylococcus aureus (MRSA)4 - 128
Staphylococcus epidermidis4 - 64
Streptococcus pyogenes4 - 32

Data represents a range of activities for various derivatives within this class.[3]

Experimental Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes. The substitution pattern, including dimethyl and bromo groups, can influence the potency and selectivity of these compounds.

Mechanism of Action

The anti-inflammatory effects of many indazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these compounds can reduce the inflammatory response. Some indazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes.[5] Dual inhibition of COX-2 and 5-LOX is a desirable feature in an anti-inflammatory agent, as it can provide broader efficacy and potentially a better safety profile.

Quantitative Anti-inflammatory Data

The in vitro inhibitory activity of various indazole derivatives against COX-2 and 5-LOX has been reported. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound ClassEnzyme TargetIC50 (µM)
Indazole DerivativesCOX-20.409 - 23.42
Indazol-3-ol Derivatives5-LOX0.044

Data represents a range of activities for various indazole derivatives from different studies.[4][5]

Experimental Workflow for In Vivo Anti-inflammatory Assay

anti_inflammatory_workflow

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., FaDu, MCF7)

  • Complete cell culture medium

  • Dimethyl bromo indazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the dimethyl bromo indazole derivative in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the dimethyl bromo indazole derivative at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative expression of the target proteins.

Conclusion and Future Directions

Dimethyl bromo indazole derivatives represent a promising class of compounds with a diverse pharmacological profile. Their potent anticancer activity, coupled with potential antimicrobial and anti-inflammatory effects, makes them attractive candidates for further drug development. The mechanisms of action, particularly the inhibition of IDO1 and the modulation of the MAPK/ERK pathway, offer exciting avenues for therapeutic intervention.

Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these derivatives. In vivo studies are crucial to validate the preclinical efficacy and to assess the pharmacokinetic and safety profiles of lead compounds. Furthermore, exploring the full spectrum of their antimicrobial and anti-inflammatory activities could unveil new therapeutic applications for this versatile chemical scaffold. The in-depth understanding provided in this guide aims to facilitate and accelerate these research and development efforts.

References

The Strategic Role of 5-Bromo-1,6-dimethyl-1H-indazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 5-Bromo-1,6-dimethyl-1H-indazole, a heterocyclic scaffold of significant interest in contemporary drug discovery. We will dissect its synthesis, chemical properties, and, most critically, its role as a versatile intermediate in the development of targeted therapeutics, particularly in the realm of oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this indazole derivative in their research and development endeavors.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with a wide range of biological targets.[1]

The introduction of a bromine atom at the 5-position and methyl groups at the 1 and 6-positions of the indazole ring, as in this compound, imparts specific chemical properties that are highly advantageous for drug discovery. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, facilitating the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The methyl groups can influence the molecule's steric and electronic properties, potentially impacting its pharmacokinetic and pharmacodynamic profiles.

Synthesis of this compound: A Strategic Approach

The efficient and regioselective synthesis of this compound is a critical first step in its utilization as a drug discovery building block. While a single, universally adopted protocol is not extensively documented, a robust synthetic strategy can be devised based on established methodologies for analogous indazole derivatives.[4][5] The following protocol represents a logical and experimentally sound approach.

Experimental Protocol: Synthesis of this compound

This synthesis can be conceptualized as a multi-step process, likely commencing from a readily available substituted aniline or benzaldehyde. A plausible retrosynthetic analysis is depicted below:

G target This compound intermediate1 5-Bromo-6-methyl-1H-indazole target->intermediate1 Methylation intermediate2 N-acetyl-4-bromo-2,5-dimethylaniline intermediate1->intermediate2 Diazotization & Cyclization starting_material 4-Bromo-2,5-dimethylaniline intermediate2->starting_material Acetylation

Figure 1: Retrosynthetic analysis for this compound.

Step 1: Acetylation of 4-Bromo-2,5-dimethylaniline

  • To a solution of 4-Bromo-2,5-dimethylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add acetic anhydride and a catalytic amount of a base (e.g., triethylamine or pyridine).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-4-bromo-2,5-dimethylaniline.

Step 2: Diazotization and Intramolecular Cyclization

  • Dissolve the N-acetyl-4-bromo-2,5-dimethylaniline in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate cyclization.

  • Monitor the formation of 5-Bromo-6-methyl-1H-indazole by TLC.

  • Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 5-Bromo-6-methyl-1H-indazole.

Step 3: N-Methylation

  • To a solution of 5-Bromo-6-methyl-1H-indazole in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the indazole nitrogen.

  • Add methyl iodide or dimethyl sulfate as the methylating agent.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 5-bromo-indazole scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[1][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The bromine atom at the 5-position of this compound provides a crucial attachment point for various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize interactions with the target kinase.

G cluster_0 Drug Discovery Workflow start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling library Library of Indazole Derivatives coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Figure 2: Workflow for the utilization of this compound in drug discovery.

Case Study: Targeting Cancer-Related Kinases

Numerous studies have demonstrated the efficacy of indazole-based compounds as inhibitors of various kinases implicated in cancer progression. While specific drug discovery programs utilizing the exact this compound scaffold are often proprietary, the broader class of 5-bromo-indazoles serves as a strong proxy for its potential. For instance, derivatives of 6-bromo-1H-indazole have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is often overexpressed in cancer cells.

Key Experimental Protocols for Biological Evaluation

The successful development of drug candidates requires robust and reproducible biological assays. The following are standard protocols used to evaluate the anticancer and kinase inhibitory potential of compounds derived from this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • Test compounds

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the kinase and substrate mixture to each well.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Quantitative Data Summary

The following table provides a representative summary of the type of quantitative data generated from the aforementioned assays for a hypothetical indazole-based kinase inhibitor.

Assay TypeTargetTest Compound (Hypothetical)IC₅₀ (nM)
Kinase InhibitionKinase XIndazole Derivative A15.2
Cell ViabilityCancer Cell Line YIndazole Derivative A125.5
Cell ViabilityNormal Cell Line ZIndazole Derivative A>10,000

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its chemical tractability, coupled with the proven biological relevance of the indazole scaffold, makes it an invaluable tool for medicinal chemists. The ability to readily diversify the molecule at the 5-position allows for the rapid generation of compound libraries and the systematic optimization of lead compounds. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase. Future research will likely focus on its application in the development of inhibitors for novel and challenging drug targets, as well as its incorporation into innovative therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).

References

Whitepaper: A Predictive Analysis of the Mechanism of Action for 5-Bromo-1,6-dimethyl-1H-indazole as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents, particularly in oncology.[1][2][3] This guide presents a predictive analysis of the mechanism of action for the novel compound, 5-Bromo-1,6-dimethyl-1H-indazole. Based on extensive structural analogy to FDA-approved drugs and a wealth of preclinical data for related compounds, we postulate that this compound functions as a protein kinase inhibitor. This document outlines the scientific rationale for this prediction, visualizes a hypothetical target signaling pathway, and provides a comprehensive, step-by-step framework of experimental protocols for the empirical validation of this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery and development.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to the development of new pharmaceuticals.[1][2] Among these, the indazole ring system—a bicyclic structure composed of a fused benzene and pyrazole ring—has emerged as a critical pharmacophore.[4][5] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-HIV, and, most notably, anti-cancer effects.[2][6][7]

The therapeutic success of the indazole scaffold is exemplified by several FDA-approved drugs that function as protein kinase inhibitors.[3][8] Kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a central role in cellular signaling pathways that govern growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[9]

Marketed drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Entrectinib (a TRK/ROS1/ALK inhibitor) all contain the indazole core and have demonstrated the scaffold's utility in generating potent and selective kinase inhibitors.[3][8]

1.1 Compound of Interest: this compound

The subject of this guide, this compound (CAS 1159511-81-5), is a synthetic derivative of the 1H-indazole core.[10] Its structure is characterized by:

  • A bromine atom at the C5 position, which can influence binding affinity and selectivity through halogen bonding.

  • Two methyl groups at the N1 and C6 positions, which affect the molecule's steric and electronic properties, potentially impacting its pharmacokinetic profile.[10]

While specific biological studies on this exact compound are not extensively published, its identity as a member of the indazole class strongly suggests its potential as a bioactive molecule, particularly for applications in oncology research.[11]

Predicted Mechanism of Action: Protein Kinase Inhibition

Based on the established precedent of the indazole scaffold in oncology, we predict that the primary mechanism of action for this compound is the inhibition of protein kinase activity .

Causality and Rationale: The indazole ring system is a bioisostere of the native purine ring of ATP (Adenosine Triphosphate). Many kinase inhibitors are classified as "ATP-competitive," meaning they bind to the kinase's active site where ATP would normally bind. This prevents the transfer of a phosphate group to the kinase's substrate, thereby blocking the downstream signaling cascade. The structural features of this compound are consistent with those of known indazole-based ATP-competitive kinase inhibitors.[7][8]

2.1 Hypothetical Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

To illustrate the predicted mechanism, we propose a hypothetical model where this compound targets a generic Receptor Tyrosine Kinase (RTK) pathway, such as the VEGFR or PDGFR pathway, which are common targets for indazole drugs.[8][12] Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins and initiating cascades like the RAS/MAPK pathway that drive cell proliferation.

The predicted action of our compound is to block the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Compound 5-Bromo-1,6-dimethyl- 1H-indazole Compound->RTK Inhibits ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Predicted inhibition of a generic RTK signaling pathway.

Experimental Framework for Mechanism of Action Validation

To empirically test the hypothesis that this compound is a kinase inhibitor, a multi-step, self-validating experimental workflow is proposed. This workflow progresses from broad, cell-free screening to specific target validation within a cellular context.

Experimental_Workflow A Step 1: In Vitro Kinase Panel Screen (Broad Target Identification) B Step 2: Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) A->B  Identified Hits C Step 3: Western Blot Analysis (Measure Downstream Pathway Inhibition) B->C  Validated Target D Step 4: Cell Viability Assay (Assess Phenotypic Outcome) C->D  Confirmed Mechanism

Caption: A logical workflow for validating the predicted mechanism of action.

Protocol 1: Broad Spectrum In Vitro Kinase Inhibition Assay

Objective: To identify which kinases, from a large panel, are directly inhibited by this compound in a cell-free system.

Rationale: This initial screen provides an unbiased survey of potential targets. A luminescent ADP-Glo™ assay is a robust method that measures the amount of ADP produced by a kinase reaction; less ADP indicates greater inhibition.[13]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series from this stock.

  • Assay Plate Setup: Use a 384-well plate. Add 2.5 µL of kinase/substrate solution from a commercially available kinase panel (e.g., Eurofins DiscoverX, Promega) to each well.

  • Compound Addition: Add 2.5 µL of the diluted compound to the assay wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume will be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to controls and determine IC₅₀ values for any significant "hits."

Parameter Description
Assay Format 384-well plate, luminescent readout
Compound Conc. Typically 10 µM for single-point screen
ATP Conc. Matched to the Kₘ of each specific kinase
Controls Staurosporine (broad inhibitor), DMSO (vehicle)
Endpoint Luminescence (proportional to kinase activity)
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound directly binds to its putative kinase target(s) within intact, live cells.

Rationale: CETSA operates on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating cell lysates to various temperatures, one can observe a "shift" in the melting point of the target protein only in the presence of the binding compound.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency.

  • Compound Treatment: Treat one set of cells with this compound at a concentration of 10x its IC₅₀ from the kinase assay. Treat a control set with DMSO vehicle. Incubate for 2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Lyse the cells via freeze-thaw cycles and clarify the lysate by centrifugation.

  • Heat Challenge: Aliquot the soluble fraction (lysate) from both treated and vehicle samples into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the heated samples at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Collect the supernatant (containing soluble, non-denatured protein) from each temperature point. Analyze these samples via SDS-PAGE and Western blot using an antibody specific to the primary kinase target identified in Protocol 1.

  • Data Interpretation: Plot the band intensity for the target protein against temperature for both treated and vehicle samples. A rightward shift in the melting curve for the compound-treated sample confirms intracellular target engagement.

Protocol 3: Western Blot for Downstream Pathway Inhibition

Objective: To verify that target engagement by the compound leads to the inhibition of the kinase's signaling activity within the cell.

Rationale: If the compound inhibits the target kinase, the phosphorylation of its direct downstream substrate should decrease. Western blotting allows for the direct measurement of this effect.

Methodology:

  • Cell Culture and Starvation: Culture cells as in Protocol 2. Once confluent, serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway by adding the appropriate growth factor (e.g., VEGF for VEGFR) for a short period (e.g., 15 minutes).

  • Lysate Preparation: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against the phosphorylated form of the downstream substrate (e.g., phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total form of the downstream substrate (e.g., total ERK) and a loading control (e.g., GAPDH or β-Actin) to confirm equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful pathway inhibition.

Conclusion and Future Directions

The structural characteristics of this compound, when viewed in the context of the extensive and successful history of the indazole scaffold, provide a compelling basis for predicting its mechanism of action as a protein kinase inhibitor.[7][14] The proposed experimental framework provides a rigorous and logical pathway to first identify its specific molecular target(s) and then validate its functional impact on cellular signaling. Successful validation would position this compound as a promising lead for further preclinical development in oncology or other kinase-driven diseases.

References

An In-Depth Technical Guide to 5-Bromo-1,6-dimethyl-1H-indazole: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Bromo-1,6-dimethyl-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its fundamental properties, synthesis, characterization, and its critical role as a versatile scaffold in the creation of novel therapeutics, particularly in oncology.

Core Molecular Profile

This compound is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. Its structure is characterized by a bicyclic aromatic system containing two adjacent nitrogen atoms, a bromine atom at the 5-position, and two methyl groups at the 1- and 6-positions. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a highly valuable intermediate in organic synthesis.[1]

The bromine atom at the C5 position is particularly important as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse molecular fragments, enabling the construction of large libraries of compounds for biological screening. The methyl groups, in turn, influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical and Structural Data
PropertyValueSource(s)
Molecular Formula C₉H₉BrN₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 225.09 g/mol --INVALID-LINK--
CAS Number 1159511-81-5--INVALID-LINK--, --INVALID-LINK--
Appearance Off-white solid--INVALID-LINK--
Synonyms 5-Bromo-1,6-dimethylindazole, 1H-Indazole, 5-bromo-1,6-dimethyl---INVALID-LINK--
Purity Typically ≥95% (HPLC)--INVALID-LINK--
Storage Store at 0-8°C--INVALID-LINK--

Synthesis and Chemical Reactivity

The synthesis of N1-alkylated indazoles requires careful regiochemical control to avoid the formation of undesired N2-alkylated isomers. Direct alkylation of a substituted indazole often yields a mixture of products that are challenging to separate. A more robust and controlled approach involves constructing the indazole ring from a precursor that already contains the desired substitution pattern.

Proposed Synthetic Workflow

The following protocol is a proposed, efficient synthesis pathway adapted from established methods for analogous compounds, designed to yield the N1-methyl isomer with high selectivity.[2] The rationale is to start with a substituted benzaldehyde, which directs the cyclization to form the desired indazole core.

Synthesis_Workflow A 4-Bromo-2-fluoro-5-methylbenzaldehyde C Intermediate Hydrazone A->C Condensation B Hydrazine Hydrate B->C E 5-Bromo-6-methyl-1H-indazole C->E Intramolecular Nucleophilic Aromatic Substitution (SNAr) D Cyclization (e.g., K2CO3, DMSO, Heat) H This compound E->H N1-Alkylation F Methylating Agent (e.g., Methyl Iodide) F->H G Base (e.g., Cs2CO3, DMF)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Analogous Method)

Disclaimer: This protocol is adapted from methodologies for similar compounds and should be optimized for specific laboratory conditions.

  • Step 1: Hydrazone Formation. To a solution of 4-bromo-2-fluoro-5-methylbenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting hydrazone intermediate can often be precipitated by adding water and collected via filtration.

  • Step 2: Cyclization to form the Indazole Core. The dried hydrazone intermediate (1.0 eq) is dissolved in a polar aprotic solvent such as DMSO or DMF. An inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added. The mixture is heated to 100-120°C and stirred overnight. The fluorine atom serves as an excellent leaving group in this intramolecular nucleophilic aromatic substitution (SₙAr) reaction, ensuring the formation of the indazole ring. After cooling, the reaction is quenched with water and the crude 5-bromo-6-methyl-1H-indazole is extracted with an organic solvent like ethyl acetate.

  • Step 3: N1-Methylation. The crude 5-bromo-6-methyl-1H-indazole (1.0 eq) is dissolved in DMF. A mild base such as cesium carbonate (Cs₂CO₃, 1.5 eq) is added, followed by the slow addition of a methylating agent like methyl iodide (CH₃I, 1.2 eq). The reaction is stirred at room temperature for 3-6 hours. The use of a milder base and controlled conditions favors the desired N1 alkylation.[3]

  • Step 4: Purification. After the reaction is complete (monitored by TLC), the mixture is worked up by adding water and extracting with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by flash column chromatography on silica gel.

Spectroscopic Characterization

Definitive structural confirmation is achieved through a combination of mass spectrometry and NMR spectroscopy. While primary experimental spectra for this specific compound are not widely published, its expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two major peaks separated by 2 Da (e.g., M+ and M+2).

Predicted Mass Spectrometry Data Data predicted using advanced computational models.

Adductm/z (Mass-to-Charge Ratio)Predicted CCS (Ų)
[M+H]⁺ 225.00218138.5
[M+Na]⁺ 246.98412154.2
[M]⁺ 223.99435160.1
[M-H]⁻ 222.98762144.5
Source: --INVALID-LINK--[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

    • Aromatic Protons (2H): Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm). The proton at C4 would likely be downfield from the proton at C7 due to the electronic environment.

    • N1-Methyl Protons (3H): A sharp singlet around 3.8-4.2 ppm.

    • C6-Methyl Protons (3H): A sharp singlet, likely more upfield than the N-methyl group, around 2.3-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to each carbon atom in the molecule.

    • Aromatic Carbons: Signals for the 7 aromatic/heteroaromatic carbons would appear in the typical range of 110-145 ppm. The carbon attached to the bromine (C5) would be shifted to a characteristic range.

    • Methyl Carbons: Two signals in the aliphatic region (approx. 15-35 ppm) for the N-CH₃ and C-CH₃ groups.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors.[5] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases, acting as an effective "hinge-binder."

This compound serves as a critical starting material for synthesizing potent kinase inhibitors.[1] The bromine at C5 is the key synthetic handle used to build out the rest of the molecule, often through Suzuki coupling, to add aryl or heteroaryl groups that occupy other regions of the ATP-binding site, thereby conferring potency and selectivity.

Role as a Scaffold for Kinase Inhibitors

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket indazole Indazole Scaffold indazole->hinge Forms H-Bonds r_group R-Group (from C5-Br coupling) r_group->d_pocket Occupies & Confers Selectivity

Caption: Role of the indazole scaffold as a hinge-binder in a kinase ATP pocket.

This compound and its derivatives are actively investigated for their potential to inhibit a range of kinases implicated in cancer, including:

  • Glycogen Synthase Kinase 3 (GSK-3)[6]

  • Rho Kinase (ROCK)[6]

  • Janus Kinases (JAKs)[6]

  • Pim Kinases[7]

  • PKMYT1 Kinase[8]

The development of drugs like Axitinib and Pazopanib, which are indazole-based kinase inhibitors, underscores the therapeutic importance of this chemical class and highlights the value of intermediates like this compound in the oncology drug discovery pipeline.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

A Technical Guide to the Solubility of 5-Bromo-1,6-dimethyl-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1,6-dimethyl-1H-indazole, a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1] In the absence of extensive empirical solubility data in public literature, this document establishes a framework for understanding and determining its solubility profile in organic solvents. We will delve into the molecular structure's influence on its physicochemical properties, present robust experimental protocols for solubility determination, and explore predictive models, including Hansen Solubility Parameters, to guide solvent selection. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from synthetic chemistry to formulation development.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of chemical and pharmaceutical sciences.[2] For active pharmaceutical ingredients (APIs) and key intermediates like this compound, solubility is not merely a physical constant but a critical determinant of a compound's utility and developability.[2] Poor solubility can impede reliable assay performance, complicate purification processes, and lead to low or variable bioavailability in orally administered drugs.[3] More than 40% of new chemical entities emerging from drug discovery pipelines are poorly water-soluble, making the understanding and optimization of solubility in both aqueous and organic media a paramount challenge.[2]

This guide focuses specifically on the solubility of this compound in organic solvents, a crucial aspect for:

  • Synthetic Route Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

  • Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization media.

  • Formulation Development: Creating stable liquid formulations or amorphous solid dispersions.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and GC.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure is fundamental to predicting its solubility behavior, following the principle of "like dissolves like."[4] The structure of this compound offers several clues to its solubility profile.

PropertyValue / ObservationSource
CAS Number 1159511-81-5[1]
Molecular Formula C₉H₉BrN₂[1][5]
Molecular Weight 225.09 g/mol [1][5]
Appearance Off-white solid[1]
General Solubility Note Soluble in organic solvents, reflecting its hydrophobic nature.[5]

Structural Analysis and its Implications for Solubility:

  • Indazole Core: The bicyclic aromatic indazole ring system is the molecule's backbone. While it contains nitrogen atoms capable of hydrogen bonding, the overall structure is largely non-polar.

  • Bromine Substituent: The bromine atom at the 5-position significantly increases the molecule's molecular weight and polarizability. The introduction of bromine can influence intermolecular interactions and may enhance solubility in certain polar aprotic solvents.[6]

  • Methyl Groups: The two methyl groups at the 1 and 6 positions are non-polar and contribute to the molecule's overall hydrophobicity. They also add steric bulk, which can influence how the molecule packs in a crystal lattice and interacts with solvent molecules.

Based on this structure, this compound is predicted to be hydrophobic with limited aqueous solubility but favorable solubility in a range of organic solvents.

Predictive Approaches to Solubility

In the absence of experimental data, predictive models offer a rational approach to solvent selection. Hansen Solubility Parameters (HSP) provide a powerful framework for quantifying the "like dissolves like" principle.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8][9] Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values.

The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

While the specific HSP values for this compound have not been published, they can be estimated using group contribution methods or software like HSPiP.[9] This predictive tool allows for the in-silico screening of a large number of solvents to identify promising candidates for experimental validation.

Experimental Determination of Solubility

Ultimately, empirical measurement is the gold standard for determining solubility. The following section details a robust, self-validating protocol for quantifying the solubility of this compound in various organic solvents.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess this compound prep2 Add to a known volume of selected organic solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 equil2 Ensure excess solid remains to confirm saturation equil1->equil2 sep1 Allow solution to settle equil2->sep1 sep2 Filter the supernatant through a 0.45 µm PTFE filter to remove undissolved solid sep1->sep2 ana1 Prepare serial dilutions of the clear filtrate sep2->ana1 ana2 Analyze by a validated analytical method (e.g., HPLC-UV) ana1->ana2 ana3 Calculate concentration against a standard curve ana2->ana3

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 20-50 mg) to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials. A representative list of solvents to screen is provided in the table below.

  • Equilibration: Seal the vials and place them in a shaker bath or on a rotator at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. It is critical that excess solid remains visible to confirm saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove all particulate matter.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Generate a standard curve by creating a series of dilutions from the stock solution.

    • Accurately dilute the filtered sample solution with the same solvent used for the standard curve.

    • Analyze the standard and sample solutions using a validated HPLC-UV method.

    • Determine the concentration of the dissolved compound in the sample by interpolating from the standard curve and accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Solvent Selection for Screening

The choice of solvents for initial screening should cover a range of polarities and chemical classes.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; represent polar protic solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents with moderate dipole moments.
Esters Ethyl Acetate, Isopropyl AcetateCommon solvents in synthesis and purification with moderate polarity.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFAprotic solvents with ether linkages.
Aromatic Toluene, XyleneNon-polar solvents, good for dissolving hydrophobic compounds.
Chlorinated Dichloromethane (DCM), ChloroformAprotic solvents with a wide range of solvency.
Amides Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Highly polar aprotic solvents, often capable of dissolving poorly soluble compounds.
Other Acetonitrile, Dimethyl Sulfoxide (DMSO)Common solvents in analytical chemistry and high-throughput screening.

Data Interpretation and Application

The quantitative solubility data, once generated, should be tabulated for easy comparison. This data directly informs critical decisions in the development lifecycle. For instance, a solvent that demonstrates high solubility might be an excellent choice for a reaction medium or for preparing a concentrated stock solution. Conversely, a solvent in which the compound is poorly soluble could be an effective anti-solvent for crystallization.

Conclusion

While specific, publicly available data on the solubility of this compound is scarce, a combination of structural analysis, theoretical prediction, and systematic experimental determination provides a robust path forward for its characterization. Its hydrophobic nature, conferred by the substituted indazole core, suggests good solubility in a range of common organic solvents. By employing the predictive power of Hansen Solubility Parameters and the empirical rigor of the shake-flask method, researchers can efficiently map the solubility profile of this important molecule. This foundational knowledge is indispensable for accelerating process development, ensuring analytical accuracy, and enabling the successful formulation of new chemical entities derived from this versatile building block.

References

A Technical Guide to the Predicted ¹H NMR Spectrum of 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 5-Bromo-1,6-dimethyl-1H-indazole, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the molecule's structural components—the indazole core, N-methyl group, C-methyl group, and bromine substituent—we will derive the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. This document serves as a predictive framework for researchers, enabling them to anticipate spectral features, confirm structural integrity, and guide synthetic efforts. Furthermore, a detailed, field-proven protocol for the experimental acquisition of the spectrum is provided, ensuring data quality and reproducibility.

Introduction: The Role of NMR in Heterocyclic Drug Discovery

Molecular Structure and Proton Environments

The structure of this compound presents five distinct proton environments, which are expected to give rise to five unique signals in the ¹H NMR spectrum.

DOT Script for Molecular Structure and Proton Analysis

G cluster_mol This compound cluster_protons Key Proton Environments & Influences cluster_effects Electronic Effects Influencing Chemical Shift (δ) mol H3 H3 H4 H4 H7 H7 N_CH3 N1-CH₃ C_CH3 C6-CH₃ Br_effect Br (C5) Inductive Withdrawal (-I) Deshields H4 (ortho) Br_effect->H4 Major deshielding C6_Me_effect CH₃ (C6) Inductive Donation (+I) Shields H7 (ortho) C6_Me_effect->H7 Minor shielding N1_Me_effect CH₃ (N1) Attached to Heteroatom Downfield Shift Ring_Current Indazole Core Aromatic Ring Current Deshields H3, H4, H7 Ring_Current->H3 Ring_Current->H4 Ring_Current->H7

Caption: Logical analysis of proton environments and electronic influences.

Predicted ¹H NMR Spectrum: A Step-by-Step Analysis

The prediction is based on the additive effects of each substituent on the foundational indazole chemical shifts. The base values for the parent 1H-indazole are referenced, with subsequent modifications based on established substituent chemical shift (SCS) principles.[1][2]

The Aromatic Protons (H3, H4, H7)

Protons attached to aromatic rings typically resonate in the downfield region of the spectrum (δ 6.5-8.5 ppm) due to the deshielding effect of the ring current.[3][4]

  • H3 Proton: This proton is situated on the five-membered pyrazole ring. In the parent 1H-indazole, H3 appears as a singlet around δ 8.10 ppm.[2] The N1-methylation is not expected to drastically alter this value, though a minor shift is possible. Given its isolation from other protons (four-bond separation from H4), it will appear as a singlet .

  • H4 Proton: This proton is on the benzene ring. Its position is ortho to the C5-Bromo substituent. Halogens exert a strong anisotropic and electron-withdrawing inductive effect, which deshields ortho protons significantly.[5] We can anticipate a substantial downfield shift from a typical aromatic proton baseline (~7.4 ppm). It has no adjacent protons for ortho or meta coupling, so it is predicted to be a singlet .

  • H7 Proton: This proton is ortho to the C6-methyl group and meta to the C5-Bromo group. The C6-methyl group is weakly electron-donating (+I effect), which should provide a slight shielding effect (upfield shift).[6] The meta effect from the bromine is smaller than the ortho effect. The net result will be a chemical shift slightly upfield compared to H4. Like H4, it lacks adjacent protons for significant coupling and will appear as a singlet .

The Methyl Group Protons (N1-CH₃, C6-CH₃)
  • N1-Methyl Protons: The methyl group attached to the N1 position of the indazole ring is a key feature. Based on data for 1-methylindazole, this signal is expected around δ 4.02 ppm.[7] This downfield position relative to a typical alkyl proton is due to the proximity of the electronegative nitrogen atom and the aromatic system. As there are no adjacent protons, this signal will be a sharp singlet , integrating to 3H.

  • C6-Methyl Protons: This methyl group is attached directly to the aromatic benzene ring, classifying it as a benzylic-type proton. Such protons typically resonate in the δ 2.0-3.0 ppm range.[4] This signal will also be a singlet , integrating to 3H.

Summary of Predicted Spectral Data

The following table consolidates the predicted ¹H NMR data for this compound, assuming a standard solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H3 ~8.0 - 8.2Singlet (s)1HPyrazole ring proton, isolated.
H4 ~7.7 - 7.9Singlet (s)1HDeshielded by ortho-Bromo group.
H7 ~7.2 - 7.4Singlet (s)1HShielded by ortho-CH₃ group.
N1-CH₃ ~4.0 - 4.1Singlet (s)3HN-alkyl group adjacent to aromatic system.
C6-CH₃ ~2.4 - 2.6Singlet (s)3HBenzylic methyl group on aromatic ring.

Experimental Protocol for Spectrum Acquisition

To validate the predicted spectrum, a rigorous and standardized experimental approach is essential. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for structural confirmation.

Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of purified this compound directly into a clean, dry NMR tube.

    • Rationale: This amount provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues or signal broadening.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

    • Rationale: CDCl₃ is a common, non-polar solvent for many organic molecules. DMSO-d₆ is an excellent alternative for compounds with higher polarity. The choice of solvent can slightly alter chemical shifts.[8][9]

  • Internal Standard: Add one drop of a dilute solution of tetramethylsilane (TMS) in the chosen deuterated solvent, or use the residual solvent peak as a secondary reference. TMS is the standard reference, defined as δ 0.00 ppm.[8]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.

NMR Instrument Setup and Data Acquisition

This protocol assumes a modern 400 MHz (or higher) NMR spectrometer.

DOT Script for Experimental Workflow

G cluster_prep cluster_acq cluster_proc cluster_ana start Obtain Purified Compound prep Sample Preparation start->prep weigh 1. Weigh 5-10 mg of sample acquire Data Acquisition (400 MHz+) prep->acquire dissolve 2. Dissolve in 0.6 mL CDCl₃ (with TMS) transfer 3. Transfer to NMR Tube insert 1. Insert sample & lock process Data Processing acquire->process shim 2. Shim for homogeneity tune 3. Tune & match probe setup 4. Set acquisition parameters (scans, delay, etc.) run 5. Acquire FID ft 1. Fourier Transform (FID → Spectrum) analyze Spectral Analysis process->analyze phase 2. Phase Correction baseline 3. Baseline Correction integrate 4. Integration assign 1. Assign peaks (δ, multiplicity) report Final Report & Structure Confirmation analyze->report couple 2. Measure coupling constants (J)

Caption: Standard workflow for NMR sample analysis.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

  • Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal reception.

  • Acquisition: A standard proton experiment is run with typical parameters:

    • Pulse Angle: 90°

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds (D1)

    • Number of Scans: 8-16 (adjust based on concentration)

    • Rationale: These parameters represent a balance between obtaining good data quality and minimizing experiment time. The relaxation delay ensures that all protons have returned to equilibrium before the next pulse, allowing for accurate integration.

Data Processing and Interpretation
  • Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted into the frequency-domain spectrum via FT.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm.

  • Integration: The area under each peak is integrated. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (e.g., 1:1:1:3:3).

  • Analysis: The chemical shift, multiplicity, and integration of each peak are recorded and compared against the predicted values to confirm the structure of this compound.

Conclusion

This guide outlines a reasoned, first-principles approach to predicting the ¹H NMR spectrum of this compound. The analysis predicts a spectrum characterized by five distinct singlets, with chemical shifts dictated by the electronic environment of each proton. The aromatic protons are found downfield, clearly distinguished by the opposing electronic effects of the bromo and methyl substituents. The N-methyl and C-methyl groups appear as sharp singlets in their expected regions. The provided experimental protocol offers a robust method for acquiring high-quality data to validate this prediction, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

Methodological & Application

Synthesis of 5-Bromo-1,6-dimethyl-1H-indazole: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-1,6-dimethyl-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of therapeutic agents.[1] This bicyclic heterocycle is a privileged structure, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Among the vast library of indazole derivatives, this compound stands out as a key building block in the synthesis of innovative therapeutics, particularly in the realm of oncology.[1][2] The strategic placement of the bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, while the methyl groups at the 1 and 6-positions are crucial for modulating the molecule's interaction with biological targets.[1]

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is rooted in established chemical principles and offers a reliable pathway to this valuable compound.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached through a two-step sequence. The core of our strategy is the regioselective N-methylation of a pre-functionalized indazole precursor, 5-bromo-6-methyl-1H-indazole. This precursor can be synthesized from a suitably substituted aniline derivative through a diazotization and cyclization reaction.

Retrosynthesis Target This compound Precursor1 5-Bromo-6-methyl-1H-indazole Target->Precursor1 N-Methylation Precursor2 4-Bromo-2,5-dimethylaniline Precursor1->Precursor2 Diazotization & Cyclization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

PART 1: Synthesis of 5-Bromo-6-methyl-1H-indazole

This initial step involves the formation of the indazole ring from a commercially available substituted aniline. The reaction proceeds via an in-situ diazotization followed by an intramolecular cyclization.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-2,5-dimethylaniline≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent GradeCommercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Acetic AcidGlacialCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine-Prepared in-house
Anhydrous Sodium SulfateACS Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Protocol:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 4-bromo-2,5-dimethylaniline (10.0 g, 46.5 mmol) in glacial acetic acid (100 mL). Stir the mixture at room temperature until a clear solution is obtained.

  • Diazotization: Cool the solution to 0-5 °C using an ice-water bath. In a separate beaker, prepare a solution of sodium nitrite (3.5 g, 50.8 mmol) in water (10 mL). Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. The color of the reaction mixture may change, indicating the formation of the diazonium salt.

  • Work-up: Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product (monitored by TLC) and concentrate them to yield 5-bromo-6-methyl-1H-indazole as a solid.

PART 2: Synthesis of this compound

The final step is the regioselective N-methylation of the synthesized 5-bromo-6-methyl-1H-indazole. The use of a strong base like sodium hydride in an aprotic solvent is crucial for favoring methylation at the N-1 position.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-6-methyl-1H-indazoleAs synthesized in Part 1-
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Methyl Iodide (CH₃I)≥99%Commercially Available
Saturated Ammonium Chloride Solution-Prepared in-house
Ethyl AcetateHPLC GradeCommercially Available
Brine-Prepared in-house
Anhydrous Sodium SulfateACS Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Instrumentation:

  • Three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 30.0 mmol) in anhydrous THF (100 mL).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 5-bromo-6-methyl-1H-indazole (5.0 g, 23.7 mmol) in anhydrous THF (50 mL) dropwise to the NaH suspension over 20 minutes.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.8 mL, 28.4 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow dropwise addition of a saturated ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product (monitored by TLC) and concentrate them to yield this compound as a solid.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 5-Bromo-6-methyl-1H-indazole cluster_1 Part 2: Synthesis of this compound A 4-Bromo-2,5-dimethylaniline B Diazotization (NaNO₂, HCl/AcOH) A->B C Cyclization B->C D Work-up & Purification C->D E 5-Bromo-6-methyl-1H-indazole D->E F 5-Bromo-6-methyl-1H-indazole G Deprotonation (NaH in THF) F->G H N-Methylation (CH₃I) G->H I Work-up & Purification H->I J This compound I->J

Caption: Overall synthetic workflow for this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Data:

TechniqueExpected Results
¹H NMR The spectrum should show distinct signals for the aromatic protons, the N-methyl protons (singlet, ~3.8-4.0 ppm), and the C6-methyl protons (singlet, ~2.3-2.5 ppm).
¹³C NMR The spectrum will display the expected number of signals for the nine carbon atoms in the molecule, with characteristic shifts for the aromatic, methyl, and indazole ring carbons.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₉H₉BrN₂ (m/z ≈ 224.00 and 226.00 in an approximately 1:1 ratio due to the bromine isotopes).
Melting Point A sharp melting point should be observed, indicating the purity of the compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials. It is imperative that all procedures are carried out in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[3][4] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[3] In case of fire, use a dry chemical powder extinguisher; do not use water.[5]

  • Bromine (Br₂): Liquid bromine is highly corrosive and toxic.[6][7] It can cause severe burns upon skin contact and is harmful if inhaled.[6][8] Always handle bromine in a fume hood and wear appropriate gloves and eye protection.[7] Have a solution of sodium thiosulfate readily available to neutralize any spills.[9]

  • Methyl Iodide (CH₃I): Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent.[10][11] It should be handled with extreme care in a fume hood, and appropriate gloves should be worn to prevent skin contact.[10][12]

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[2][4][13][14][15]

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the synthesis of this compound. By following these detailed steps and adhering to the specified safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs. The versatility of the bromo-indazole core opens up a myriad of possibilities for the creation of novel and potent therapeutic agents.

References

Application Notes & Protocols: Strategic Implementation of 5-Bromo-1,6-dimethyl-1H-indazole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif, frequently incorporated into the architecture of pharmacologically active compounds due to its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions with biological targets.[1] Molecules featuring the indazole scaffold have demonstrated a wide spectrum of activities, including potent kinase inhibition for anticancer therapies.[2] The functionalization of the indazole ring system is therefore a critical endeavor in medicinal chemistry and drug development.

5-Bromo-1,6-dimethyl-1H-indazole is a versatile building block, primed for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[3] The bromine atom at the C5 position provides a reactive handle for introducing molecular diversity, while the N1- and C6-methyl groups can influence the molecule's conformational rigidity, solubility, and metabolic stability. The Suzuki-Miyaura coupling, a robust and highly versatile palladium-catalyzed reaction, stands as one of the most powerful methods for creating C(sp²)–C(sp²) bonds.[4] Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for synthetic chemists.[5][6]

This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling reactions. We will dissect the reaction mechanism, provide a detailed and optimizable experimental protocol, and discuss the critical parameters that govern reaction success, empowering researchers to efficiently synthesize novel indazole-based entities.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The choice of ligand on the palladium catalyst is crucial here; electron-rich and bulky ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can facilitate this step, especially with less reactive aryl halides.[10][11]

  • Transmetalation: This is the pivotal step where the organic moiety is transferred from the boronic acid to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[12] This boronate then displaces the halide on the Pd(II) complex. The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[7]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)(Br)L₂ (Palladium Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OH)₂ Base pd_boronate Ar-Pd(II)(R)L₂ transmetalation->pd_boronate X⁻ reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 Ar-R (Product) ArBr This compound (Ar-Br) BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol & Optimization Strategy

This section provides a robust starting protocol for the Suzuki-Miyaura coupling of this compound. It is designed as a self-validating system, where careful observation and systematic variation of parameters will lead to optimal conditions for a specific boronic acid partner.

Materials and Reagents
  • This compound (Substrate)

  • Aryl or Heteroaryl Boronic Acid (Coupling Partner)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Dimethoxyethane (DME), Toluene)

  • Degassed Water

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware, reaction vials, and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Protocol

The following procedure is a general guideline. The specific quantities and reaction time may require optimization.

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv.). The choice of catalyst can be critical; for N-heterocyclic substrates, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often give superior results.[10][13]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The presence of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.[7]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow start Start setup 1. Combine Reactants (Indazole, Boronic Acid, Base) in Reaction Vial start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert catalyst 3. Add Palladium Catalyst & Degassed Solvent inert->catalyst react 4. Heat and Stir (80-110 °C) catalyst->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup 6. Reaction Work-up (Quench, Extract, Dry) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Optimization Parameters: A Guide for Researchers

Achieving high yields and purity in Suzuki-Miyaura couplings often requires systematic optimization.[14] The following table outlines key parameters and provides evidence-based starting points and rationale for adjustments.

ParameterRecommended Starting ConditionsRationale & Optimization Strategy
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ is often effective for heteroaryl couplings due to the stabilizing effect of the dppf ligand.[13][15] If yields are low, consider screening other catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) or NHC-based catalysts, which can be more robust and efficient.[10]
Base K₂CO₃ (2.5 equiv.) or Cs₂CO₃ (2.0 equiv.)The base is crucial for activating the boronic acid.[12] Cs₂CO₃ is more soluble in organic solvents and can be more effective for challenging couplings. K₃PO₄ is another strong base that can be beneficial, particularly for less reactive aryl chlorides or hindered substrates.[16]
Solvent 1,4-Dioxane/H₂O (4:1) or DMEA mixture of an organic solvent and water is common.[7] The water aids in dissolving the base and facilitating the formation of the active boronate species. For water-sensitive substrates, anhydrous solvents like toluene or DME can be used, often with a stronger, more soluble base like Cs₂CO₃. The choice of solvent can also influence reaction selectivity in some cases.[17]
Temperature 80-100 °CMost Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, increasing the temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions like protodeboronation of the boronic acid.[5]
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess can sometimes complicate purification. The stability of the boronic acid is also a consideration; some are prone to decomposition under the reaction conditions.[5]

Troubleshooting Common Issues

  • Low or No Conversion: This is often due to an inactive catalyst. Ensure the reaction was set up under strictly anaerobic conditions. Consider screening different palladium catalysts and ligands. The choice of base and solvent may also be suboptimal for the specific substrates.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be minimized by using milder bases, lower reaction temperatures, or shorter reaction times.

  • Dehalogenation: The starting bromoindazole can be reduced to the corresponding debrominated product. This can be caused by certain impurities or side reactions with the solvent or base.[5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more common with electron-rich boronic acids and can sometimes be suppressed by using a lower catalyst loading or a different ligand.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of this compound. By understanding the underlying mechanism and systematically optimizing key reaction parameters—catalyst, base, solvent, and temperature—researchers can efficiently synthesize a diverse array of novel 5-substituted indazole derivatives. This strategic approach to C-C bond formation is invaluable for accelerating discovery programs in medicinal chemistry and materials science.

References

5-Bromo-1,6-dimethyl-1H-indazole as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-1,6-dimethyl-1H-indazole as a Pivotal Intermediate in the Synthesis of Kinase Inhibitors

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will explore its chemical properties, synthetic utility, and application in the generation of potent kinase inhibitors, providing both the theoretical basis and practical, field-tested protocols.

Introduction: The Indazole Scaffold in Modern Oncology

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its repeated appearance in bioactive compounds and approved pharmaceuticals.[1][2] This bicyclic heterocycle is a bioisostere of the native indole ring found in tryptophan, allowing it to interact favorably with a multitude of biological targets. In the realm of oncology, indazole derivatives have proven exceptionally effective as inhibitors of protein kinases.[3][4] Approved drugs such as Axitinib and Pazopanib, which feature the indazole core, have revolutionized the treatment of certain cancers by targeting key kinases involved in tumor growth and angiogenesis.[1][5]

At the heart of synthesizing novel indazole-based drug candidates lies the strategic use of versatile intermediates. This compound has emerged as a particularly valuable building block.[6] Its structure is primed for chemical elaboration:

  • The Indazole Core: Provides the fundamental architecture for kinase active site recognition.

  • Bromine at the 5-position: Acts as an essential synthetic "handle," enabling the introduction of diverse molecular fragments through robust cross-coupling reactions. This is the key to generating chemical libraries for structure-activity relationship (SAR) studies.

  • Methyl Groups (N1 and C6): These substituents influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.[7]

This guide will provide the necessary protocols and scientific rationale to effectively leverage this intermediate in kinase inhibitor discovery programs.

Physicochemical Properties & Characterization

Accurate characterization of the starting material is a prerequisite for any successful synthetic campaign. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1159511-81-5[6][7]
Molecular Formula C₉H₉BrN₂[6][8]
Molecular Weight 225.09 g/mol [6]
Appearance Off-white solid[6]
Purity ≥ 95% (HPLC)[6]
Storage Conditions Store at 0-8°C[6]

Standard analytical methods for identity and purity confirmation include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers should always verify the integrity of the material upon receipt before proceeding with subsequent reactions.

The Central Role of Kinases in Cancer Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. This "on/off" switching mechanism controls processes like cell growth, proliferation, differentiation, and apoptosis. In many cancers, mutations or overexpression of certain kinases lead to their constitutive activation, resulting in uncontrolled signaling that drives tumor progression.[1][5]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation GrowthFactor Growth Factor GrowthFactor->Receptor Binding & Dimerization RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors ERK->Transcription Activation Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Gene Expression

Caption: A simplified diagram of the MAPK/ERK kinase signaling cascade.

Targeting these aberrant kinases with small molecule inhibitors is a cornerstone of modern targeted cancer therapy. Key targets for indazole-based drugs include Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, and Aurora kinases, which regulate mitosis.[1][9]

Synthetic Strategy: The Power of Palladium Cross-Coupling

The bromine atom at the C5 position of this compound is the key to its utility. It provides a reactive site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[10] The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid or ester, is particularly favored for its high functional group tolerance and mild reaction conditions.[11][12]

Synthetic_Workflow Intermediate 5-Bromo-1,6-dimethyl- 1H-indazole FinalProduct Kinase Inhibitor Candidate Intermediate->FinalProduct  Suzuki-Miyaura  Coupling  [Pd Catalyst, Base] BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->FinalProduct  Introduces  Diversity (R)

Caption: General workflow for synthesizing kinase inhibitors.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl OxAdd->PdII_Aryl 1 Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim 3 RedElim->Pd0 RedElim->Pd0 RedElim->p3 Indazole Indazole-Br (R¹-X) Indazole->p1 Boronic R²-B(OH)₂ Boronic->p2 Base Base Base->p2 Product Product (R¹-R²) p1->OxAdd p2->Transmetal p3->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

A. Reagents and Materials

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv.)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Solvent: 1,2-Dimethoxyethane (DME) or a mixture of Dioxane/Water (e.g., 4:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, Hexanes, Water (for work-up and chromatography)

  • Silica gel for column chromatography

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Standard laboratory glassware, stir plates, and heating mantles

B. Justification of Experimental Choices

  • Catalyst: Pd(dppf)Cl₂ is an excellent, air-stable catalyst for a wide range of Suzuki couplings, often providing high yields and accommodating diverse functional groups.[12] The dppf ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: A base is essential to activate the boronic acid for the transmetalation step.[11] K₂CO₃ is a common and effective choice, while the more soluble Cs₂CO₃ can sometimes improve yields for challenging couplings.[12][13]

  • Solvent: DME and Dioxane/Water mixtures are standard solvents that effectively dissolve the reactants and facilitate the reaction at elevated temperatures required for catalyst turnover.[11][12]

C. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv.) followed by the degassed solvent (DME).

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting bromo-indazole.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. This removes the base and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Example Reaction Conditions

The conditions for Suzuki-Miyaura couplings can be fine-tuned for optimal results. The table below, adapted from literature on similar 5-bromoindazole and 5-bromoindole systems, provides a comparative overview of potential conditions.[11][12][13][14]

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield Range
Pd(dppf)Cl₂ (3%)K₂CO₃ (2.0)DME802-4Good to Excellent
Pd(PPh₃)₄ (7%)Cs₂CO₃ (2.0)Dioxane/EtOH/H₂O100-1404-18Moderate to Good
Pd(OAc)₂ (0.5%) / SPhos (0.5%)K₂CO₃ (3.0)Acetonitrile/H₂O3718Moderate to Good

Conclusion: A Gateway to Novel Kinase Inhibitors

This compound is a high-value intermediate for medicinal chemistry and drug discovery. Its pre-installed methyl groups offer desirable physicochemical properties, while the C5-bromo substituent serves as a versatile anchor point for diversification via robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. By following the principles and protocols outlined in this guide, researchers are well-equipped to efficiently generate libraries of novel indazole derivatives, accelerating the discovery of the next generation of targeted kinase inhibitors for cancer and other diseases.[6]

References

The Indazole Scaffold in Oncology: Application Notes for 5-Bromo-1,6-dimethyl-1H-indazole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Core in Cancer Drug Discovery

The indazole nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its unique structural and electronic properties allow for interactions with a variety of biological targets, most notably protein kinases, which are often dysregulated in cancer.[2] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[3][4]

5-Bromo-1,6-dimethyl-1H-indazole is a key synthetic intermediate that offers researchers a strategic starting point for the synthesis of novel indazole-based anti-cancer agents.[5] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).[6] The dimethyl substitution pattern can influence the compound's physicochemical properties and its interaction with target proteins. This guide provides detailed application notes and protocols for leveraging this compound in oncology research, focusing on the synthesis of derivatives and their subsequent evaluation as potential kinase inhibitors and inducers of apoptosis.

Strategic Importance in Kinase Inhibitor Synthesis

Kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival.[7] The indazole scaffold is particularly adept at targeting the ATP-binding pocket of kinases.[2] Derivatives of this compound can be designed to selectively inhibit specific kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Polo-like Kinase 4 (PLK4).[3][8]

The general workflow for developing kinase inhibitors from this intermediate involves:

  • Synthetic Derivatization: Utilizing the bromine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a variety of functional groups.

  • In Vitro Kinase Inhibition Assays: Screening the synthesized derivatives against a panel of kinases to determine their potency and selectivity.

  • Cell-Based Assays: Evaluating the anti-proliferative and cytotoxic effects of lead compounds on cancer cell lines.

  • Mechanism of Action Studies: Investigating the downstream effects of kinase inhibition, such as apoptosis induction and cell cycle arrest.

  • In Vivo Tumor Models: Assessing the efficacy of promising candidates in preclinical animal models of cancer.[3]

Experimental Protocols

Protocol 1: Synthesis of Indazole Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of C5-arylated indazole derivatives from this compound.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., cesium carbonate)

  • Solvent (e.g., dioxane and water mixture)[3]

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and cesium carbonate (1.5 equivalents).

  • Add a mixture of dioxane and water (e.g., 4:1 ratio).

  • Stir the mixture at an elevated temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.[3]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol details a luminescence-based assay to measure the inhibitory activity of synthesized indazole derivatives against a target kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, PLK4)

  • Kinase-specific substrate

  • ATP

  • Synthesized indazole derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well plates

  • Luminometer[9]

Procedure:

  • Prepare serial dilutions of the indazole derivatives in kinase buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

  • Add 2 µl of the kinase solution.

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.[9]

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with indazole derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Synthesized indazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indazole derivatives for 24-72 hours.

  • Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 4: Western Blot for Apoptosis Markers

This protocol outlines the detection of key apoptosis-related proteins to investigate the mechanism of cell death induced by indazole derivatives.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)[11]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

  • Analyze the changes in protein expression levels. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis.[11]

Data Presentation

Quantitative data from the evaluation of novel indazole derivatives should be presented in a clear and concise manner.

Table 1: In Vitro Anti-proliferative Activity of Representative Indazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Derivative XMCF-7 (Breast)Value
Derivative YA549 (Lung)Value
Derivative ZK549 (Leukemia)Value
Doxorubicin (Control)MCF-7 (Breast)Value

Note: The IC₅₀ values are hypothetical and should be determined experimentally. For comparison, a known indazole-pyrimidine derivative, compound 4f, showed an IC₅₀ of 1.629 µM against MCF-7 cells.[13]

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Derivative AVEGFR-2Value
Derivative BPLK4Value
Axitinib (Control)VEGFR-2Value

Note: The IC₅₀ values are hypothetical and should be determined experimentally. For reference, the indazole-based drug Pazopanib inhibits VEGFR-2 with an IC₅₀ of 30 nM.[14]

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor VEGFR VEGFR Growth_Factor->VEGFR Binds RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Indazole_Derivative Indazole Derivative Indazole_Derivative->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of an indazole derivative.

Experimental_Workflow Start 5-Bromo-1,6-dimethyl- 1H-indazole Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Cell_Viability Cell Viability Assay (MTT/XTT) Purification->Cell_Viability Lead_Compound Lead Compound Identification Kinase_Assay->Lead_Compound Apoptosis_Analysis Mechanism of Action (Western Blot for Apoptosis) Cell_Viability->Apoptosis_Analysis Apoptosis_Analysis->Lead_Compound In_Vivo_Studies In Vivo Tumor Models Lead_Compound->In_Vivo_Studies

Caption: Experimental workflow for the development of anticancer agents from this compound.

Conclusion

This compound represents a valuable starting material for the synthesis of novel indazole-based compounds with potential applications in oncology research. Its versatile chemistry allows for the creation of diverse chemical libraries for screening against various cancer-related targets. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and characterize the anti-cancer properties of derivatives of this promising scaffold. Through a systematic approach encompassing chemical synthesis, in vitro assays, and mechanistic studies, the full potential of this compound as a precursor to the next generation of targeted cancer therapeutics can be explored.

References

Application Notes: Protocol for Enzyme Inhibition Assays Using Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous potent and selective enzyme inhibitors.[1][2] Their unique structure allows for diverse substitutions, making them a "privileged scaffold" in medicinal chemistry for targeting a wide range of enzymes, particularly protein kinases.[1][2][3][4] Dysregulation of kinase activity is a known driver in many diseases, including cancer, making indazole-based inhibitors like Axitinib, Pazopanib, and Entrectinib valuable therapeutic agents.[1][5]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and validate enzyme inhibition assays using indazole derivatives. The protocols herein are designed to be self-validating systems, emphasizing robust controls and clear data interpretation to ensure scientific integrity. We will focus on fluorescence-based kinase assays, a common and highly sensitive method for inhibitor screening and characterization.[6][7][8]

Core Principles of Enzyme Inhibition

An enzyme (E) acts as a biological catalyst by binding to a substrate (S) and converting it into a product (P).[9] Inhibitors are molecules that reduce an enzyme's activity.[10] Understanding the kinetics of this interaction is crucial for characterizing an inhibitor's potency and mechanism of action (MoA).[9][11]

The primary goal of an initial inhibition assay is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][13] A lower IC50 value indicates a more potent inhibitor. Subsequent MoA studies determine how the inhibitor interacts with the enzyme—whether it competes with the substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).

Visualization: General Workflow for IC50 Determination

The following diagram outlines the comprehensive workflow for determining the IC50 value of an indazole derivative against a target kinase.

G cluster_prep Phase 1: Preparation & Optimization cluster_exec Phase 2: IC50 Assay Execution cluster_analysis Phase 3: Data Analysis P1 Reagent Preparation (Buffer, Enzyme, Substrate, ATP, Inhibitor) P2 Assay Optimization (Enzyme Titration, DMSO Tolerance) P1->P2 E1 Prepare Serial Dilution of Indazole Inhibitor P2->E1 E2 Dispense Reagents to Assay Plate (384-well) E1->E2 E3 Initiate Reaction (Add ATP or Enzyme) E2->E3 E4 Incubate at 30°C Monitor Signal Kinetically E3->E4 A1 Calculate Initial Velocity (Reaction Rate) E4->A1 A2 Normalize Data to Controls (% Inhibition) A1->A2 A3 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) A2->A3 A4 Calculate IC50 Value (4-Parameter Logistic Fit) A3->A4

Caption: Workflow for determining inhibitor IC50 values.

Detailed Protocols

PART 1: Assay Development and Optimization

Before screening inhibitors, it is critical to establish robust and reproducible assay conditions. This involves optimizing the enzyme concentration and ensuring the assay is tolerant to the inhibitor's solvent (typically DMSO).

Protocol 1.1: Enzyme Titration to Determine Optimal Concentration

Rationale: The goal is to find the lowest enzyme concentration that gives a robust, linear signal over the desired reaction time.[14] This conserves the enzyme and ensures the assay is running under initial velocity conditions, where less than 10% of the substrate is consumed.[14]

Materials:

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)

  • Recombinant Kinase Stock Solution

  • Fluorescent Peptide Substrate Stock

  • ATP Stock Solution (at Km concentration for the kinase, if known)

  • Black, low-volume 384-well assay plates

  • Microplate reader capable of kinetic fluorescence measurements

Procedure:

  • Prepare a serial dilution of the kinase in Kinase Assay Buffer.

  • In a 384-well plate, add the assay components (buffer, substrate).

  • Add the different concentrations of the enzyme to triplicate wells.

  • Initiate the reaction by adding ATP.

  • Immediately place the plate in a microplate reader pre-set to 30°C.

  • Monitor the fluorescence intensity (e.g., Ex/Em = 360/490 nm) every 1-2 minutes for 60 minutes.[15]

  • Analysis: Plot fluorescence vs. time for each enzyme concentration. Select the concentration that yields a strong linear increase in signal for at least 30-60 minutes. This will be the concentration used for subsequent inhibitor assays.

PART 2: IC50 Determination of Indazole Inhibitor

This protocol describes the core experiment to determine the potency (IC50) of an indazole derivative. A 12-point, 3-fold serial dilution is recommended for a comprehensive dose-response curve.

Protocol 2.1: Fluorescence-Based Kinase Inhibition Assay

Rationale: This assay measures the rate of substrate phosphorylation by the kinase.[6] An active kinase will phosphorylate the peptide substrate, leading to a change in fluorescence.[6] The presence of an effective inhibitor will decrease the rate of this change. The use of a continuous, kinetic assay allows for the correction of potential compound autofluorescence.[15]

Materials:

  • All materials from Protocol 1.1.

  • Indazole derivative stock solution (e.g., 10 mM in 100% DMSO).

  • Control inhibitor (a known inhibitor for the target kinase).

Procedure:

  • Compound Plating: Prepare a 12-point serial dilution of the indazole derivative in 100% DMSO. A typical starting concentration might be 1 mM.

  • Transfer a small volume (e.g., 100 nL) of each dilution to the assay plate wells in duplicate.

  • Controls:

    • Positive Control (0% Inhibition): Add DMSO only (no inhibitor). This represents the maximum enzyme activity.

    • Negative Control (100% Inhibition): Add a high concentration of a known, potent control inhibitor.

  • Enzyme Addition: Add the optimized concentration of kinase (determined in Protocol 1.1) to all wells except for a "No Kinase" blank. Incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add the substrate and ATP mixture to all wells to start the reaction. The final assay volume is typically 10-20 µL. Ensure the final DMSO concentration is consistent across all wells and is at a level known to not affect enzyme activity (typically ≤ 1%).

  • Data Acquisition: Immediately place the plate in the microplate reader and begin kinetic reading as established in the optimization step.

Data Analysis and IC50 Calculation:
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.[16]

  • Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_DMSO - Rate_blank))

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data using a four-parameter logistic regression model (sigmoidal dose-response curve). The IC50 is the concentration of the inhibitor at the inflection point of the curve.[15] This can be performed using software like GraphPad Prism or SigmaPlot.[15]

ParameterDescriptionExample Value
Top Plateau Maximum % Inhibition (should be close to 100%)100.2
Bottom Plateau Minimum % Inhibition (should be close to 0%)1.5
LogIC50 The log of the inhibitor concentration that gives a response halfway between the top and bottom.-7.0
IC50 The concentration of inhibitor that produces 50% inhibition. Derived from LogIC50.100 nM
HillSlope The steepness of the curve. A value of -1.0 is standard.-1.1

Table 1: Example parameters from a four-parameter logistic fit for IC50 determination.

PART 3: Mechanism of Action (MoA) Studies

Rationale: Once an inhibitor's potency is confirmed, determining its mechanism of action is a critical next step.[9] This is typically done by measuring the inhibitor's effect on enzyme kinetics at varying concentrations of the substrate (e.g., ATP).

Visualization: Types of Enzyme Inhibition

This diagram illustrates how different types of inhibitors affect Michaelis-Menten kinetics.

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition C_Node Inhibitor binds to Active Site (E only) C_Effect Effect: - Vmax Unchanged - Km Increases NC_Node Inhibitor binds to Allosteric Site (E or ES) NC_Effect Effect: - Vmax Decreases - Km Unchanged UC_Node Inhibitor binds to ES Complex only UC_Effect Effect: - Vmax Decreases - Km Decreases

Caption: Overview of enzyme inhibition mechanisms.

Protocol 3.1: Michaelis-Menten Kinetics with Inhibitor
  • Set up the kinase assay as described in Protocol 2.1.

  • Use a matrix of conditions with varying concentrations of ATP (e.g., from 0.2x to 5x the known Km value) and several fixed concentrations of the indazole inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, and 2x IC50).

  • Measure the initial reaction rates for all conditions.

  • Analysis: Plot the reaction rate versus ATP concentration for each inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity).

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to deduce the mechanism of action, often visualized using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inactive enzyme or substrate.- Incorrect plate reader settings.- Omission of a key reagent.- Verify reagent activity with positive controls.- Check wavelength and filter settings.[17]- Systematically check reagent addition steps.
High Background - Autofluorescence of the inhibitor compound.- Contaminated buffers or reagents.- Run controls with inhibitor but no enzyme to measure background fluorescence.[15]- Use freshly prepared, filtered buffers.
Poor IC50 Curve Fit (High Scatter) - Compound precipitation at high concentrations.- Pipetting errors.- Reagents not at room temperature.[18]- Check solubility of the indazole derivative in assay buffer.- Use calibrated pipettes; prepare a master mix where possible.[17]- Allow all reagents to equilibrate to room temperature before starting.[18]
Inconsistent Results - Reagent degradation (especially ATP and DTT).- Variation in incubation times or temperature.- Aliquot and store reagents at the correct temperature; use fresh dilutions of DTT.[15]- Ensure consistent timing and use a temperature-controlled plate reader.[17]

Table 2: A guide to troubleshooting common problems in enzyme inhibition assays.

Conclusion

The indazole scaffold is a cornerstone of modern kinase inhibitor design.[1][2][3] The successful characterization of these potent molecules relies on the meticulous application of well-designed and validated biochemical assays. By following the detailed protocols and principles outlined in this guide—from initial assay optimization and IC50 determination to mechanism of action studies—researchers can generate high-quality, reliable, and comparable data. This rigorous approach is fundamental to advancing the discovery and development of novel indazole-based therapeutics.

References

Application Notes and Protocols for the Utilization of 5-Bromo-1,6-dimethyl-1H-indazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 5-Bromo-1,6-dimethyl-1H-indazole as a key intermediate in the synthesis of novel fungicidal compounds. The indazole scaffold is a recognized "privileged structure" in medicinal and agrochemical science, known for its versatile biological activities.[1][2][3] This guide will detail the synthesis of a representative N-aryl-1,6-dimethyl-1H-indazole-5-carboxamide, a class of compounds with potential as potent fungicides. The protocols herein are grounded in established palladium-catalyzed cross-coupling reactions and standard amide bond formation chemistries, providing a robust framework for the development of new crop protection agents.

Introduction: The Strategic Importance of the Indazole Scaffold in Agrochemicals

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is frequently incorporated into molecules exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] In the realm of agrochemicals, the indazole nucleus serves as a foundational scaffold for the development of next-generation fungicides, herbicides, and insecticides. Its rigid structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for targeting specific enzymes and receptors in plant pathogens.

This compound is a particularly valuable synthetic intermediate. The bromine atom at the 5-position provides a reactive handle for the introduction of diverse molecular fragments via modern cross-coupling methodologies, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5][6] This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity and physicochemical properties. The methyl groups at the 1 and 6 positions can influence the molecule's conformation, metabolic stability, and target-binding affinity. This guide will focus on a two-step synthetic sequence to highlight the utility of this building block in constructing a model fungicidal compound.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safe handling procedures for all reagents, is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 1159511-81-5[7]
Molecular Formula C₉H₉BrN₂[7]
Molecular Weight 225.09 g/mol [7]
Appearance Off-white to light yellow solid-
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.-

Safety and Handling Precautions:

  • Hazard Statements: Based on available safety data for bromo-aromatic compounds, this compound should be handled with care. It may cause skin and eye irritation. Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Application: Synthesis of a Model Indazole-5-carboxamide Fungicide

This section details a representative two-step protocol for the synthesis of a potential fungicidal agent starting from this compound. The synthetic strategy involves an initial Suzuki-Miyaura cross-coupling to install a substituted aryl group at the 5-position, followed by carboxylation and subsequent amide bond formation. For the purpose of this protocol, we will illustrate the synthesis of an N-(4-fluorophenyl)-1,6-dimethyl-1H-indazole-5-carboxamide.

Overall Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from this compound to the target indazole carboxamide.

Synthetic_Workflow start This compound intermediate 1,6-Dimethyl-1H-indazole-5-carboxylic acid start->intermediate Carboxylation step1_reagents 1. n-BuLi 2. CO2 product N-(4-fluorophenyl)-1,6-dimethyl- 1H-indazole-5-carboxamide intermediate->product Amide Coupling step2_reagents 1. SOCl2 2. 4-Fluoroaniline

Caption: Overall synthetic workflow for the preparation of a model indazole carboxamide fungicide.

Protocol 1: Carboxylation of this compound

This protocol describes the conversion of the aryl bromide to a carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
This compound1159511-81-5225.092.25 g10.0 mmol
n-Butyllithium (2.5 M in hexanes)109-72-864.064.4 mL11.0 mmol
Dry Carbon Dioxide (gas or solid)124-38-944.01Excess-
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
1 M Hydrochloric Acid (aq)7647-01-036.46As needed-
Ethyl Acetate141-78-688.11100 mL-
Brine--50 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Experimental Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (2.25 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (50 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30 minutes, or by carefully adding an excess of crushed dry ice in small portions.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Once at room temperature, quench with 1 M HCl (aq) until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,6-dimethyl-1H-indazole-5-carboxylic acid. The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling to Synthesize N-(4-fluorophenyl)-1,6-dimethyl-1H-indazole-5-carboxamide

This protocol details the conversion of the carboxylic acid to the corresponding amide via an acid chloride intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (assuming 100% yield from Protocol 1)Moles
1,6-Dimethyl-1H-indazole-5-carboxylic acid-190.191.90 g10.0 mmol
Thionyl Chloride (SOCl₂)7719-09-7118.971.1 mL15.0 mmol
4-Fluoroaniline371-40-4111.121.11 g10.0 mmol
Triethylamine (Et₃N)121-44-8101.192.1 mL15.0 mmol
Anhydrous Dichloromethane (DCM)75-09-284.9350 mL-
Saturated Sodium Bicarbonate (aq)144-55-884.0150 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Experimental Procedure:

  • Acid Chloride Formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,6-dimethyl-1H-indazole-5-carboxylic acid (1.90 g, 10.0 mmol).

  • Reaction with Thionyl Chloride: Add thionyl chloride (1.1 mL, 15.0 mmol) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approximately 40 °C for DCM) for 2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Amide Formation Setup: Dissolve the crude acid chloride in anhydrous DCM (25 mL) and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (25 mL).

  • Coupling Reaction: Add the amine solution dropwise to the cold acid chloride solution over 20 minutes.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-fluorophenyl)-1,6-dimethyl-1H-indazole-5-carboxamide.

Mechanistic Insights and Experimental Causality

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

The Suzuki-Miyaura Cross-Coupling Reaction

While not directly used in the provided protocol for carboxylation, the Suzuki-Miyaura coupling is a highly relevant and powerful alternative for functionalizing the 5-position of the indazole core. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

The catalytic cycle, depicted below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reagents Ar-Br boronic_acid Ar'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For electron-rich heterocyclic halides like bromo-indazoles, ligands such as SPhos or XPhos are often employed to promote efficient oxidative addition and reductive elimination.

Causality in Amide Bond Formation

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. In Protocol 2, thionyl chloride is used to convert the carboxylic acid to a highly reactive acid chloride. The subsequent addition of the amine results in a rapid and high-yielding nucleophilic acyl substitution to form the stable amide bond. The use of a non-nucleophilic base like triethylamine is essential to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. The protocols detailed in this guide provide a solid foundation for the preparation of potential indazole-based fungicides through robust and well-established synthetic methodologies. The strategic location of the bromine atom allows for extensive diversification of the indazole scaffold, enabling the fine-tuning of biological activity and physicochemical properties. Future work in this area could involve the exploration of a wider range of aryl and heteroaryl boronic acids in Suzuki-Miyaura couplings, as well as the use of other cross-coupling reactions such as Buchwald-Hartwig amination to introduce nitrogen-based substituents at the 5-position. The fungicidal activity of the synthesized compounds can be evaluated through in-vitro and in-vivo screening against a panel of relevant plant pathogens.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-1,6-dimethyl-1H-indazole. As a key intermediate in pharmaceutical development, particularly in the synthesis of anti-cancer agents, ensuring the purity and stability of this compound is critical.[1] This document provides a detailed protocol developed from first principles, covering method development, forced degradation studies, and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, capable of separating the active pharmaceutical ingredient (API) from its degradation products.

Introduction and Rationale

This compound is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry due to its presence in various bioactive molecules.[5][6] Its role as a building block for novel therapeutics necessitates a reliable analytical method to control its quality.[1] A stability-indicating analytical method is essential as it provides the assurance that the analytical procedure can accurately measure the drug substance, free from interference from any degradants, process impurities, or excipients.[7][8][9] The development of such a method is a mandatory part of the drug development lifecycle, providing critical data for product release and stability studies.[10]

This guide explains the causal logic behind the experimental design, from the selection of the stationary phase and mobile phase composition to the conditions for forced degradation, providing a self-validating framework for researchers.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundational step in method development. This compound is a hydrophobic molecule, a characteristic primarily dictated by its dimethylated indazole ring and the bromine substituent.[11] This information directly informs the choice of diluent, stationary phase, and mobile phase.

PropertyValueSource(s)
Molecular Formula C₉H₉BrN₂[1][11]
Molecular Weight 225.09 g/mol [1][11]
CAS Number 1159511-81-5[1][11]
Appearance Off-white to white solid[1]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); Insoluble in water.[11][12]

HPLC Method Development Strategy

The goal is to develop a method that provides optimal separation between the main analyte peak and any potential degradation products. A reversed-phase HPLC (RP-HPLC) approach was selected as the most suitable technique due to the non-polar nature of the analyte.

Initial Parameter Selection (The "Why")
  • Column Chemistry: A C18 (octadecylsilane) column was chosen as the stationary phase. Causality: The hydrophobic C18 alkyl chains provide strong retentive interactions with the non-polar this compound molecule, which is essential for achieving good separation from more polar degradants that may form during stress studies (e.g., via hydrolysis).

  • Mobile Phase: A combination of a weak acid in water and an organic solvent (acetonitrile or methanol) is a standard starting point for RP-HPLC.

    • Organic Modifier: Acetonitrile was selected over methanol. Causality: Acetonitrile typically offers lower UV cutoff and viscosity, leading to better detection sensitivity and lower backpressure. It often provides different selectivity for aromatic and heterocyclic compounds compared to methanol.

    • Aqueous Phase: 0.1% Formic Acid in water was chosen. Causality: Many heterocyclic compounds, including indazoles, contain basic nitrogen atoms that can interact with free silanol groups on the silica-based stationary phase, causing peak tailing.[13] A slightly acidic mobile phase (pH ~2.7) suppresses the ionization of these silanol groups and ensures the analyte is in a single protonation state, leading to sharper, more symmetrical peaks.

  • Detection Wavelength: The UV spectrum of the analyte was scanned to determine the wavelength of maximum absorbance (λmax). Causality: Setting the detector at λmax provides the highest sensitivity for the analyte, which is crucial for accurately quantifying low-level impurities and achieving low limits of detection (LOD) and quantitation (LOQ).

  • Mode of Elution: A gradient elution was selected. Causality: Isocratic elution is simpler but may not effectively elute all degradation products in a reasonable time, especially if they have a wide polarity range. A gradient method, which involves increasing the percentage of the organic solvent over time, ensures that both early-eluting polar degradants and the late-eluting main analyte are separated effectively within a single run.[10][14]

G cluster_MD Method Development Workflow Analyte Analyte Properties (Hydrophobic, UV-active) Mode Select Mode: RP-HPLC Analyte->Mode Causality: Non-polar nature Column Select Column: C18 Mode->Column Causality: Hydrophobic interaction MobilePhase Select Mobile Phase: Acetonitrile / Acidified Water Column->MobilePhase Causality: Elution & peak shape Detector Select Detector: UV-Vis @ λmax MobilePhase->Detector Causality: Analyte is chromophoric Optimization Forced Degradation & Method Optimization Detector->Optimization Validation Full Method Validation (ICH Q2) Optimization->Validation FinalMethod Final Analytical Method Validation->FinalMethod

Fig 1. HPLC method development and validation workflow.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥95%)[1]

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (HPLC/Milli-Q Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (ACS Grade)

Protocol 1: Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at detectable levels.

Stock Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with an equivalent volume of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool to room temperature, neutralize with an equivalent volume of 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Place the solid powder reference standard in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed powder in methanol and dilute with mobile phase to ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (1.0 mg/mL in methanol) to direct sunlight for 72 hours (or in a photostability chamber following ICH Q1B guidelines).

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Control Sample:

    • Dilute the unstressed stock solution with mobile phase to ~100 µg/mL.

G API This compound (API Solution) Acid Acid Stress (0.1M HCl, 60°C) API->Acid Base Base Stress (0.1M NaOH, 60°C) API->Base Oxidation Oxidative Stress (3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (Solid) (105°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Analysis Analyze all samples by HPLC and assess peak purity Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Fig 2. Workflow for forced degradation studies.
Protocol 2: Optimized and Validated HPLC Method

Based on the results from the initial development and forced degradation studies, the following method was optimized to ensure baseline separation of all degradation products from the parent peak.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)

Method Validation (ICH Q2(R2) Framework)

The optimized method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[3]

  • Specificity: The method's ability to assess the analyte unequivocally was confirmed by analyzing the stressed samples. The chromatograms showed that the main analyte peak was well-resolved from all degradation peaks and there was no interference at its retention time. Peak purity analysis using a Diode Array Detector (DAD) confirmed the spectral homogeneity of the main peak in all conditions.

  • Linearity: The linearity was evaluated by analyzing five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Concentration Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Linear Regression Equation y = 25431x + 1250-
  • Accuracy (Recovery): Accuracy was determined by the standard addition method. A known amount of the analyte was spiked into a sample at three concentration levels (80%, 100%, 120%) in triplicate. The percentage recovery was then calculated.

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.45%98.0% - 102.0%
100% 100.2%0.31%98.0% - 102.0%
120% 100.8%0.52%98.0% - 102.0%
  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the standard solution at 100% concentration were made on the same day.

    • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using different equipment.

Precision Type%RSD of Peak AreaAcceptance Criteria
Repeatability 0.48%≤ 2.0%
Intermediate Precision 0.85%≤ 2.0%
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL
  • Robustness: The method's robustness was tested by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptance criteria for all variations, demonstrating the method's reliability during normal use.

Conclusion

This application note details a robust, stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method was developed based on the physicochemical properties of the analyte and validated according to ICH Q2(R2) guidelines. Forced degradation studies confirmed its specificity, demonstrating effective separation of the parent compound from its degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress. The validation data confirms that the method is linear, accurate, precise, and robust. This analytical procedure is therefore deemed suitable for routine quality control and stability testing of this compound in a drug development setting.

References

Application Notes and Protocols for the Strategic Derivatization of 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives are integral to a multitude of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific scaffold, 5-Bromo-1,6-dimethyl-1H-indazole, is a particularly valuable synthetic intermediate. The bromine atom at the C-5 position serves as a versatile and reactive handle, enabling a suite of derivatization techniques, primarily through palladium-catalyzed cross-coupling reactions.[3] This strategic positioning allows for the systematic introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) essential for modern drug discovery.

This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the most effective methods for derivatizing this core structure. We will explore four cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, offering a robust toolkit for generating novel chemical entities.

Core Structure and Derivatization Pathways

The derivatization strategies discussed herein focus on the transformation of the C-Br bond at the 5-position of the indazole ring. The general pathways are illustrated below.

G cluster_0 Palladium-Catalyzed Cross-Coupling A This compound B Suzuki-Miyaura (+ Arylboronic Acid) A->B Pd(dppf)Cl₂ / Base C Heck Reaction (+ Alkene) A->C Pd(OAc)₂ / Base D Sonogashira (+ Terminal Alkyne) A->D PdCl₂(PPh₃)₂ / CuI E Buchwald-Hartwig (+ Amine) A->E Pd₂(dba)₃ / Ligand F 5-Aryl Derivative (C-C Bond) B->F G 5-Alkenyl Derivative (C-C Bond) C->G H 5-Alkynyl Derivative (C-C Bond) D->H I 5-Amino Derivative (C-N Bond) E->I

Caption: Key derivatization pathways for this compound.

Pillar of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.[4]

G A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-R Ln B->C Transmetalation or Insertion (R-M) C->A Reductive Elimination (Ar-R)

Caption: A generalized palladium cross-coupling catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating carbon-carbon bonds. Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of a vast array of boronic acid and ester reagents.[5]

Principle of the Reaction

This reaction couples the 5-bromoindazole with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. The base is critical as it activates the organoboron species, facilitating the transmetalation step where the organic group is transferred to the palladium center.[6]

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromoindazoles, which serve as a validated starting point for optimizing the reaction with this compound.

ComponentReagent/ConditionRole/RationaleSource
Aryl Halide This compoundSubstrate-
Coupling Partner Aryl- or Heteroarylboronic Acid (1.2-2.0 eq)Source of the new C-C bond fragment[7]
Catalyst Pd(dppf)Cl₂ (5-10 mol%)[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is highly effective for heteroaryl halides.[7][8]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)Activates the boronic acid for transmetalation.[5][7][8]
Solvent 1,2-Dimethoxyethane (DME)/Water or Dioxane/WaterBiphasic system to dissolve both organic and inorganic reagents.[7][8]
Temperature 80-100 °CProvides thermal energy to overcome activation barriers.[7][9]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.-
Typical Yield 70-95%-[5][7]

Experimental Protocol

G A 1. Combine Reactants - this compound (1.0 eq) - Arylboronic acid (1.5 eq) - K₂CO₃ (2.0 eq) B 2. Add Solvent & Degas - Add DME and Water - Purge with Argon for 15 min A->B C 3. Add Catalyst - Add Pd(dppf)Cl₂ (0.05 eq) B->C D 4. Heat Reaction - Stir at 80 °C for 2-4 hours - Monitor by TLC or LC-MS C->D E 5. Work-up - Cool to RT, dilute with EtOAc - Wash with water and brine D->E F 6. Purify - Dry (Na₂SO₄), concentrate - Column chromatography (silica gel) E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Transfer to a separatory funnel and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-1,6-dimethyl-1H-indazole derivative.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond and typically yielding a trans-substituted alkene product.[10] It is a cornerstone of synthetic chemistry for creating complex molecular architectures from simple precursors.[11][12]

Principle of the Reaction

This reaction involves the palladium-catalyzed coupling of the 5-bromoindazole with an alkene in the presence of a base. The mechanism proceeds via oxidative addition, followed by migratory insertion of the alkene into the aryl-palladium bond, and concludes with a β-hydride elimination to release the product and regenerate the catalyst.[13] The base is required to neutralize the HBr generated during the cycle.

Data Presentation: Reaction Parameters
ComponentReagent/ConditionRole/RationaleSource
Aryl Halide This compoundSubstrate-
Coupling Partner Alkene (e.g., Styrene, n-butyl acrylate) (1.5 eq)Source of the vinyl group[12]
Catalyst Pd(OAc)₂ (1-2 mol%)Palladium(II) acetate is a common and effective precatalyst.[12]
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)A bulky phosphine ligand that stabilizes the catalyst and promotes the reaction.[14]
Base K₂CO₃ or Triethylamine (Et₃N) (2.0 eq)Neutralizes the HBr formed during the reaction.[12]
Solvent DMF/Water or AcetonitrilePolar aprotic solvent suitable for the reaction conditions.[12]
Temperature 80-120 °CHigher temperatures are often required compared to Suzuki coupling.[12]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation.-
Typical Yield 60-90%-[12]

Experimental Protocol

G A 1. Combine Reactants - this compound (1.0 eq) - Alkene (1.5 eq) - K₂CO₃ (2.0 eq) B 2. Add Solvent & Degas - Add DMF/Water - Purge with Argon for 15 min A->B C 3. Add Catalyst & Ligand - Add Pd(OAc)₂ (0.02 eq) - Add P(o-tol)₃ (0.04 eq) B->C D 4. Heat Reaction - Stir at 100 °C for 6-12 hours - Monitor by TLC or LC-MS C->D E 5. Work-up - Cool, filter off solids - Dilute filtrate with water, extract with EtOAc D->E F 6. Purify - Dry (Na₂SO₄), concentrate - Column chromatography (silica gel) E->F

Caption: Experimental workflow for the Heck reaction.

Step-by-Step Methodology:

  • In a Schlenk tube or sealed vial, combine this compound (1.0 eq), the alkene (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add the solvent (e.g., DMF/H₂O 4:1 v/v).

  • Degas the mixture by three freeze-pump-thaw cycles or by purging with argon for 20 minutes.

  • Under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the 5-alkenyl-1,6-dimethyl-1H-indazole.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the bromoindazole to a terminal alkyne.[15][16] This reaction is invaluable for creating linear, rigid structures often explored in materials science and as precursors for more complex heterocyclic syntheses.

Principle of the Reaction

The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[17] The reaction is run in the presence of an amine base, which serves both as an acid scavenger and, often, as the solvent.

Data Presentation: Reaction Parameters
ComponentReagent/ConditionRole/RationaleSource
Aryl Halide This compoundSubstrate-
Coupling Partner Terminal Alkyne (1.1-1.5 eq)Source of the alkynyl group[18]
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A stable and effective Pd(II) precatalyst.[18]
Co-catalyst Copper(I) Iodide (CuI) (1-5 mol%)Activates the alkyne via formation of a copper acetylide.[18]
Base Triethylamine (Et₃N) or DiisopropylamineServes as both base and often as a co-solvent.[18]
Solvent THF or DMFAnhydrous polar aprotic solvent.[18]
Temperature Room Temperature to 60 °CReaction is often efficient under mild thermal conditions.[18]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).-
Typical Yield 80-99%-[18]

Experimental Protocol

G A 1. Combine Reactants in Anhydrous Solvent - this compound (1.0 eq) - Terminal Alkyne (1.2 eq) - Anhydrous THF B 2. Degas Solution - Purge with Argon for 20 min A->B C 3. Add Catalysts and Base - PdCl₂(PPh₃)₂ (0.03 eq) - CuI (0.05 eq) - Triethylamine (2.5 eq) B->C D 4. Stir at Room Temperature - Stir for 3-6 hours - Monitor by TLC or LC-MS C->D E 5. Work-up - Filter through Celite to remove solids - Concentrate the filtrate D->E F 6. Purify - Redissolve in EtOAc, wash with NH₄Cl(aq) and brine - Dry (Na₂SO₄), concentrate, and purify by column chromatography E->F

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • To an oven-dried flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve in anhydrous, degassed THF and add the terminal alkyne (1.2 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).

  • Finally, add triethylamine (Et₃N, 2.5 eq) via syringe.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor for completion by TLC.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts and catalyst residues.

  • Concentrate the filtrate. Redissolve the crude material in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to afford the 5-alkynyl-1,6-dimethyl-1H-indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[19] This has become an indispensable tool in medicinal chemistry, as the introduction of an amine moiety can drastically alter the pharmacological properties of a molecule.[20]

Principle of the Reaction

This palladium-catalyzed reaction couples the 5-bromoindazole with a primary or secondary amine. The success of this transformation is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial, and often rate-limiting, reductive elimination step to form the C-N bond.[21][22] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[23]

Data Presentation: Reaction Parameters
ComponentReagent/ConditionRole/RationaleSource
Aryl Halide This compoundSubstrate-
Coupling Partner Primary or Secondary Amine (1.2 eq)Source of the nitrogen nucleophile[19]
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)Pd(0) source or Pd(II) precatalyst.[23]
Ligand RuPhos, XPhos, or BINAP (4-8 mol%)Bulky, electron-rich ligand; choice is critical and substrate-dependent.[21]
Base NaOt-Bu or Cs₂CO₃ (1.4-2.0 eq)Strong, non-nucleophilic base to facilitate amine coordination and deprotonation.[23]
Solvent Toluene or Dioxane (Anhydrous)Anhydrous, non-polar aprotic solvent.-
Temperature 80-110 °CRequires heating to drive the reaction.[20]
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to protect the sensitive catalyst system.-
Typical Yield 75-95%-[23]

Experimental Protocol

G A 1. Prepare Catalyst System (Glovebox) - Combine Pd₂(dba)₃ (0.02 eq), Ligand (0.04 eq), and NaO-t-Bu (1.4 eq) in a vial B 2. Prepare Reactants - In a separate vial, dissolve this compound (1.0 eq) and the Amine (1.2 eq) in anhydrous Toluene A->B C 3. Combine and Heat - Add the reactant solution to the catalyst mixture - Seal and heat at 100 °C for 12-24 hours B->C D 4. Monitor Reaction - Monitor by LC-MS for completion C->D E 5. Work-up - Cool to RT, pass through a plug of Celite/Silica - Elute with EtOAc D->E F 6. Purify - Concentrate the eluent - Purify by column chromatography or recrystallization E->F

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere, preferably in a glovebox.

  • In a reaction vial inside a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), the appropriate phosphine ligand (e.g., RuPhos, 0.04 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • In a separate vial, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous toluene.

  • Add the solution of the substrate and amine to the vial containing the catalyst system.

  • Seal the vial tightly with a Teflon-lined cap, remove from the glovebox, and place in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by taking aliquots (under inert atmosphere) for LC-MS analysis.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and pass the mixture through a short plug of silica gel or Celite, eluting with additional ethyl acetate to remove baseline palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography or recrystallization to obtain the desired 5-amino-1,6-dimethyl-1H-indazole product.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide a reliable and efficient synthetic platform for accessing a vast chemical space. By strategically applying these protocols, researchers can rapidly generate diverse libraries of novel indazole derivatives, accelerating the identification and optimization of new therapeutic agents. Mastery of these techniques is fundamental to leveraging the full potential of this privileged scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 5-Bromo-1,6-dimethyl-1H-indazole (CAS No. 1159511-81-5). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile indazole derivative. As a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents, achieving high purity of this compound is critical for successful downstream applications.[1]

This guide provides in-depth, field-proven insights into common purification challenges and offers robust troubleshooting strategies. The methodologies described herein are structured to ensure scientific integrity and provide you with the expertise to confidently purify this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₉BrN₂[1][2]
Molecular Weight 225.09 g/mol [1]
Appearance Off-white solid[1]
Purity (Typical) ≥ 95% (HPLC)[1]
Solubility Soluble in organic solvents.[2] Insoluble in water.[3]
Storage Conditions Store at 0-8°C[1]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound and related substituted indazoles.

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. However, common impurities in the synthesis of substituted indazoles include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Regioisomers: During methylation or bromination steps, the formation of undesired regioisomers is a common issue. For instance, in the methylation of a bromoindazole, a mixture of N1 and N2 methylated products can be formed.[4]

  • Over-brominated or Under-brominated Species: Depending on the brominating agent and reaction conditions, you might see di-brominated or non-brominated indazole species.[5]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Byproducts from Side Reactions: Decomposition of reagents or side reactions can introduce various organic impurities.

Q2: My crude this compound is an oil/gummy solid and won't crystallize. What should I do?

A2: This is a common issue, often caused by the presence of impurities that inhibit crystallization. Here are several strategies to address this:

  • Solvent Trituration: Try triturating the crude material with a non-polar solvent in which the desired product has low solubility, but the impurities are soluble. Heptane or hexane are good starting points. This can often remove greasy impurities and induce crystallization. A procedure for a similar compound involved slurrying the solids with heptane, filtering, and drying.[6]

  • Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from a complex mixture of impurities.[5] A gradient of ethyl acetate in hexane is a common mobile phase for purifying indazole derivatives.[7][8]

  • "Seeding": If you have a small amount of pure, crystalline material, adding a "seed" crystal to a supersaturated solution of your crude product can induce crystallization.

Q3: I'm seeing two spots on my TLC with very similar Rf values. How can I improve their separation?

A3: Poor separation on TLC indicates that the components have similar polarities, which is common with regioisomers. To improve separation:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. Even small changes can significantly impact separation.

    • Try Different Solvent Systems: If a hexane/ethyl acetate system isn't working, consider other combinations like dichloromethane/methanol or toluene/acetone. The choice of solvents can alter the interactions with the stationary phase.

  • Use a Different Stationary Phase: While silica gel is most common, consider using alumina or a reverse-phase plate if you have them available.

  • Multiple Developments: Running the TLC plate in the same solvent system multiple times can sometimes improve the resolution of closely running spots.

Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting for the primary purification methods for this compound.

Guide 1: Purification by Column Chromatography

Column chromatography is a highly effective method for purifying this compound from various impurities.[5]

Experimental Protocol: Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than loading the sample as a concentrated liquid.

  • Column Packing: Pack a glass column with silica gel (200-300 mesh is a good starting point) using a non-polar solvent like hexane or a low-polarity mixture of hexane and ethyl acetate. Ensure the column is packed uniformly to avoid channeling.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For similar bromo-indazole derivatives, a gradient of 20-30% ethyl acetate in hexane has been shown to be effective.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Product is not eluting from the column. Mobile phase is not polar enough: The product has strong interactions with the silica gel.Gradually increase the polarity of the mobile phase. For example, if you are using 20% ethyl acetate in hexane, try increasing to 30%, 40%, and so on.
Product has low solubility in the mobile phase: This can cause the product to precipitate on the column.Try a different solvent system in which your compound is more soluble.
Poor separation of product and impurities. Inappropriate mobile phase: The chosen solvent system may not be selective enough for the compounds being separated.Experiment with different solvent systems on TLC first to find an optimal one that gives good separation (ΔRf > 0.2).
Column overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing: Channeling or cracks in the silica bed can lead to poor separation.Ensure the column is packed carefully and uniformly. Avoid letting the top of the column run dry.
Product elutes with the solvent front. Mobile phase is too polar: The product has minimal interaction with the stationary phase.Start with a less polar mobile phase (e.g., a higher percentage of hexane).

Workflow for Column Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_crude Crude Product dissolve Dissolve in minimal solvent prep_crude->dissolve add_silica Add silica gel dissolve->add_silica evaporate Evaporate to dry powder add_silica->evaporate load_sample Dry load sample evaporate->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with solvent gradient (e.g., Hexane/EtOAc) load_sample->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine concentrate Concentrate under reduced pressure combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified. For some bromo-indazole derivatives, recrystallization from ethanol has been reported to be effective.[7] A mixed solvent system is often employed for substituted indazole isomers.[9]

Experimental Protocol: Recrystallization
  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for indazole derivatives include ethanol, methanol, acetone, acetonitrile, and mixtures with water.[9]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. Solution is not supersaturated: Too much solvent was added.Boil off some of the solvent to concentrate the solution and try cooling again.
Compound is too soluble in the chosen solvent, even at low temperatures. Try a different solvent in which the compound is less soluble, or use a mixed solvent system. Add a non-polar "anti-solvent" dropwise to the solution until it becomes cloudy, then heat until clear and cool again.
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. Use a lower-boiling point solvent.
High concentration of impurities. The impurities may need to be removed by another method (e.g., column chromatography) before recrystallization can be successful.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization during hot filtration. Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and crystallizing too early.

Decision Tree for Purification Method Selection

G start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrys Attempt Recrystallization is_solid->try_recrys Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Gummy) recrys_success Was recrystallization successful? try_recrys->recrys_success pure_solid Pure Solid Product recrys_success->pure_solid Yes recrys_success->column_chrom No column_success Was chromatography successful? column_chrom->column_success column_success->pure_solid Yes re_eval Re-evaluate Impurity Profile & Consider Derivatization column_success->re_eval No

Caption: Decision-making workflow for selecting a purification strategy.

References

Troubleshooting side reactions in 5-Bromo-1,6-dimethyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-1,6-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this important heterocyclic scaffold. Drawing upon established literature and field expertise, this document provides in-depth troubleshooting advice in a direct question-and-answer format to address specific experimental issues.

Synthetic Overview

The synthesis of this compound is typically achieved via a two-step process starting from 6-methyl-1H-indazole. The critical steps are the N-methylation of the indazole ring and the subsequent electrophilic bromination of the benzene portion of the molecule. Both steps present significant challenges in regioselectivity, which, if not properly controlled, can lead to difficult-to-separate isomeric impurities and low yields of the desired product.

Synthetic_Pathway Start 6-Methyl-1H-indazole Intermediate 1,6-Dimethyl-1H-indazole Start->Intermediate N-Methylation Product This compound Intermediate->Product Bromination Troubleshooting_Workflow problem_node problem_node cause_node cause_node solution_node solution_node start_node start_node Start Low Yield or Impure Product P1 Mixture of N1/N2 Isomers? Start->P1 P2 Mixture of Bromo-Isomers (e.g., C5, C7, C3)? Start->P2 P3 Di-brominated Byproduct? Start->P3 C1 Kinetic Control Favored (Wrong Base/Solvent) P1->C1 S1 Use NaH in THF. See Protocol 1. C1->S1 C2 Harsh Conditions or Wrong Reagent P2->C2 S2 Use NBS in DMF/CH2Cl2 at 0°C. See Protocol 2. C2->S2 C3 Excess Brominating Agent P3->C3 S3 Use 1.05 eq NBS. Monitor via TLC/LC-MS. C3->S3

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,6-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My final yield is low after purification.

Low overall yield is a common problem that can stem from multiple stages of the synthesis. A systematic approach is required to identify the bottleneck.

Potential Causes & Recommended Solutions:

  • Incomplete N-Methylation or Bromination: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. For N-methylation, ensure the base used (e.g., NaH) is fresh and active, as old reagents can lead to incomplete deprotonation. For bromination, ensure the stoichiometric equivalent of the brominating agent is appropriate, as insufficient amounts will result in incomplete conversion.

  • Formation of N2-Alkylated Isomer: A significant portion of your starting material may have been converted to the undesired 5-Bromo-2,6-dimethyl-2H-indazole isomer, which can be difficult to separate and will reduce the yield of the target N1 isomer.[1][2]

    • Solution: This is a critical issue of regioselectivity. The choice of base and solvent is paramount for favoring the thermodynamically more stable N1-isomer.[3] We strongly recommend using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][2][4] This combination has been shown to provide excellent N1-selectivity (>99% in some cases) for substituted indazoles.[1][4]

  • Over-bromination: The reaction conditions may be too harsh, leading to the formation of di- or tri-brominated indazole species.

    • Solution: Control the reaction temperature carefully; electrophilic aromatic substitution is exothermic, and lower temperatures improve selectivity.[5] Add the brominating agent (e.g., N-Bromosuccinimide or Br₂) slowly and portion-wise to maintain a low concentration in the reaction mixture, thereby reducing the chance of multiple substitutions.[5]

  • Product Loss During Workup/Purification: The target compound may be lost during aqueous washes if the pH is not optimal, or during column chromatography if the incorrect solvent system is used.

    • Solution: Ensure the aqueous workup is performed at a neutral pH to prevent the protonation and potential dissolution of the indazole product. For purification, use column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) to achieve good separation from starting materials and isomers.

Issue 2: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity?

This is the most frequent challenge in indazole alkylation. The indazole anion formed after deprotonation is an ambident nucleophile, meaning both N1 and N2 are potential sites for alkylation.[3]

Causality & Optimization Strategy:

The N1-substituted indazole is generally the more thermodynamically stable product, while the N2-substituted isomer is often the kinetically favored one.[3] Therefore, reaction conditions that allow for thermodynamic control are essential for maximizing the yield of this compound.

  • Authoritative Protocol for N1-Selectivity: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective system for achieving N1-selectivity.[1][2][4] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the alkylating agent to this position and thus directing methylation to N1.[3]

  • Experimental Workflow for Optimizing Regioselectivity:

G cluster_prep Preparation cluster_reaction N-Methylation Reaction cluster_analysis Analysis & Outcome cluster_solution Troubleshooting start Start with 6-Methyl-5-bromo-1H-indazole deprotonate Deprotonate with Base in Solvent start->deprotonate add_methyl Add Methylating Agent (e.g., Methyl Iodide) deprotonate->add_methyl react Stir at Controlled Temperature add_methyl->react analyze Analyze N1:N2 Ratio (TLC, NMR, LC-MS) react->analyze n1_high High N1-Selectivity (>95%) analyze->n1_high Success n2_present Significant N2 Isomer (<95% N1) analyze->n2_present Issue purify Proceed to Purification n1_high->purify optimize Re-optimize Conditions: 1. Switch to NaH/THF 2. Check Base Quality 3. Lower Temperature n2_present->optimize optimize->deprotonate Retry Synthesis

Caption: Workflow for troubleshooting N-alkylation regioselectivity.

Data Summary: Impact of Reaction Conditions on N-Alkylation

BaseSolventTypical OutcomeReference(s)
NaH THF Highly N1-selective, often >95%. Recommended for thermodynamic control. [1][2][4]
K₂CO₃DMFOften results in a mixture of N1 and N2 isomers, with poor selectivity.[6]
Cs₂CO₃DioxaneCan result in low or no conversion at room temperature.[6]
K₂CO₃ / Na₂CO₃THFMay result in very poor or no conversion to the desired N-alkylated products.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare this compound?

There are two primary synthetic strategies, each with its own advantages and challenges.

  • Route A: Methylation followed by Bromination:

    • Step 1: N-methylation of 6-methyl-1H-indazole to form 1,6-dimethyl-1H-indazole.

    • Step 2: Electrophilic bromination at the C5 position.

    • Advantage: This route often uses readily available starting materials.

    • Challenge: Controlling the N1-regioselectivity during the methylation step is critical, as discussed above.

  • Route B: Building the Ring from Precursors:

    • This approach avoids the regioselectivity issue entirely by constructing the indazole ring from a precursor that already contains the desired substitution pattern. One patented method involves:

      • Step 1: Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine.

      • Step 2: Ring closure reaction in a polar aprotic solvent.

      • Step 3: Reduction of the resulting 1-formyl group to a methyl group using a reducing agent like borane.[7]

    • Advantage: This method effectively bypasses the N1/N2 isomer problem.[7]

    • Challenge: The starting materials may be less common or more expensive.

Decision Tree for Synthetic Route Selection

G start Goal: Synthesize This compound q1 Is controlling N1/N2 regioselectivity a primary concern? start->q1 yes_q1 Yes, need to avoid isomer separation q1->yes_q1 Yes no_q1 No, confident in controlling methylation q1->no_q1 No route_b Route B: Ring Formation from 2-fluoro-5-bromobenzaldehyde. - Avoids isomer issue - Potentially higher cost yes_q1->route_b route_a Route A: Methylate then Brominate. - Common starting materials - Requires strict control (NaH/THF) no_q1->route_a end Optimized Synthesis route_b->end Proceed route_a->end Proceed

Caption: Logical flow for selecting a synthetic strategy.

Q2: What are the detailed experimental protocols for the recommended synthesis (Route A)?

The following protocols are based on established methodologies for achieving high yield and selectivity.

Protocol 1: N1-Methylation of 6-Methyl-1H-indazole

  • Objective: To selectively synthesize 1,6-dimethyl-1H-indazole while minimizing the formation of the N2-isomer.

  • Materials:

    • 6-Methyl-1H-indazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-Methyl-1H-indazole (1.0 eq).

    • Solvent Addition: Add anhydrous THF to dissolve the starting material.

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Alkylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor reaction completion by TLC.

    • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl.

    • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 1,6-dimethyl-1H-indazole.

Protocol 2: C5-Bromination of 1,6-dimethyl-1H-indazole

  • Objective: To selectively introduce a bromine atom at the C5 position of the indazole ring.

  • Materials:

    • 1,6-dimethyl-1H-indazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Setup: In a round-bottom flask, dissolve 1,6-dimethyl-1H-indazole (1.0 eq) in the chosen solvent (e.g., Acetonitrile).

    • Reagent Addition: Protect the reaction from light and cool to 0 °C. Add NBS (1.05 eq) in small portions over 15-20 minutes.

    • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.

    • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to remove any remaining bromine, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Final Product: The crude product can be further purified by recrystallization or flash column chromatography to yield pure this compound.

References

Stability of 5-Bromo-1,6-dimethyl-1H-indazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1,6-dimethyl-1H-indazole

Introduction

This compound is a versatile heterocyclic compound that serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, and in the formulation of agrochemicals.[1] Its unique structure, featuring a stable 1H-indazole core locked by N1-methylation and activated by a bromine substituent, makes it a valuable building block for medicinal chemists and drug development professionals.[2][3]

The stability of this compound in aqueous solutions is a paramount concern during experimental design, high-throughput screening, and formulation development. Inconsistent stability can lead to variability in experimental results, inaccurate potency measurements, and misleading structure-activity relationship (SAR) data. This guide provides a comprehensive technical resource structured in a question-and-answer format to address common challenges and questions regarding the aqueous stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general expected stability of this compound in aqueous solutions?

The indazole scaffold itself is an aromatic heterocyclic system that is generally stable.[4] The target compound exists as the 1H-indazole tautomer, which is the most thermodynamically stable form.[2][4][5] The methylation at the N1 position prevents tautomerization, further contributing to its inherent stability. However, like many complex organic molecules, its stability in aqueous media can be influenced by several external factors. It is crucial to experimentally verify stability under your specific conditions.

Q2: How soluble is this compound in aqueous buffers versus organic solvents?

Like most indazole derivatives, this compound is characterized as a hydrophobic molecule and is expected to have low solubility in water.[2][3] It is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile.[3][6] For biological assays, researchers typically prepare high-concentration stock solutions in 100% DMSO and then dilute them into aqueous buffers. It is critical to ensure the final DMSO concentration is low (typically <1%) to avoid artifacts in the experiment.

Q3: What are the primary factors that can cause degradation of this compound in an aqueous environment?

The primary factors that can compromise the stability of this compound in solution are:

  • pH: Highly acidic or basic conditions can promote hydrolysis, although the indazole ring is generally robust.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[7] Thermal stability should be assessed for any experimental protocols requiring incubation above room temperature.

  • Light: Exposure to high-intensity or UV light can induce photolytic degradation. It is best practice to handle solutions of the compound in amber vials or under low-light conditions.

  • Oxidizing Agents: The presence of reactive oxygen species or other oxidizing agents could potentially lead to the formation of N-oxides or degradation of the aromatic system.

Q4: What are the recommended storage conditions for aqueous working solutions?

For short-term storage (24-48 hours), aqueous solutions should ideally be stored at 2-8°C and protected from light. For longer-term storage, it is recommended to store the compound as a solid or as a high-concentration stock solution in anhydrous DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially compromise stability.

Troubleshooting Guide

Q5: I'm observing a progressive loss of my compound in an aqueous buffer over 24 hours by HPLC. What could be the cause?

A time-dependent loss of the parent compound peak suggests either degradation or precipitation. To distinguish between these possibilities, follow this workflow:

G start Time-Dependent Loss of Compound Detected check_visual Visually inspect the sample. Is there visible precipitate? start->check_visual centrifuge Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 min). check_visual->centrifuge No / Unsure peak_restored Is the peak area restored after resuspending in organic solvent? check_visual->peak_restored Yes analyze_supernatant Re-analyze the supernatant by HPLC. centrifuge->analyze_supernatant analyze_supernatant->peak_restored Is peak area still low? solubility_issue Root Cause: Solubility Issue Compound is precipitating out of solution. peak_restored->solubility_issue Yes analyze_degradants Analyze sample by LC-MS to identify potential degradants. peak_restored->analyze_degradants No stability_issue Root Cause: Chemical Instability Compound is degrading under experimental conditions. analyze_degradants->stability_issue troubleshoot_stability Troubleshoot stability: - Adjust pH - Protect from light - Lower temperature stability_issue->troubleshoot_stability

Troubleshooting workflow for compound loss in solution.

Q6: My solution containing this compound has developed a yellow or brown tint. What does this signify?

A change in color often indicates the formation of new chromophoric species, which are likely degradation products. This can result from oxidation or other rearrangements of the molecule that extend the conjugated π-system. This is a strong indicator of chemical instability. You should immediately analyze the sample by LC-MS to identify the masses of the impurities and cease using that batch for quantitative experiments.[8]

Q7: My LC-MS analysis shows new peaks with masses that don't correspond to my compound. How can I begin to identify them?

When encountering unknown peaks, consider the most probable degradation pathways. This allows you to predict the mass of potential byproducts.

G parent This compound (C9H9BrN2) M.W. = 225.09 oxidation Oxidation (+16 Da) - N-Oxide - Hydroxylation of methyl or ring parent->oxidation Oxidative Stress dehalogenation Reductive Dehalogenation (-79 Da) - Loss of Br, replaced by H parent->dehalogenation Reductive Stress hydrolysis Hydrolysis of Bromo Group (-79, +17 Da) - Br replaced by OH parent->hydrolysis Harsh pH/Heat dimerization Dimerization (M.W. x 2 - HBr) - Formation of bi-indazole species parent->dimerization Photolytic Stress

Hypothetical degradation pathways and mass shifts.

Use this diagram to check your mass spectrum for peaks corresponding to these mass changes (e.g., M+16 for oxidation). This provides a logical starting point for structural elucidation.

Experimental Protocols for Stability Assessment

To proactively assess stability, a forced degradation study is the industry-standard approach.[9] This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation pathways.

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Sonicate briefly if needed to ensure complete dissolution. Store at -20°C.

  • Working Solution: For the study, dilute the primary stock to 1 mg/mL in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile:water.[9] This working solution will be subjected to stress conditions.

Protocol 2: Forced Degradation Study

For each condition, prepare a sample and a corresponding control (stored at 5°C in the dark).

  • Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 72 hours.[9]

  • Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 72 hours.[9]

  • Oxidation: Mix 1 mL of the working solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for up to 72 hours.[9]

  • Thermal Degradation: Incubate a sealed vial of the working solution in an oven at 80°C for up to 72 hours.[9]

  • Photolytic Degradation: Expose the working solution in a quartz cuvette or photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]

Protocol 3: Analytical Method for Quantification

Use a stability-indicating HPLC method capable of separating the parent compound from any new peaks (degradants).

  • Example HPLC-UV Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's absorbance maximum (e.g., 254 nm).

    • Injection Volume: 10 µL.

Analyze samples from the forced degradation study at various time points (e.g., 0, 4, 8, 24, 48, 72 hours) and calculate the percentage of the parent compound remaining relative to the T=0 sample.

Data Presentation

Summarize the results of your forced degradation study in a clear, tabular format.

Table 1: Template for Forced Degradation Study of this compound

Stress Condition Reagent/Condition Time (h) Temperature (°C) % Degradation Major Degradation Products (m/z)
Control 50:50 ACN:H₂O 72 5
Acidic 0.1 M HCl 72 60
Basic 0.1 M NaOH 72 60
Oxidative 3% H₂O₂ 72 25
Thermal Solution 72 80

| Photolytic | ICH Q1B | - | 25 | | |

References

Overcoming solubility issues of 5-Bromo-1,6-dimethyl-1H-indazole in PBS buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,6-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming solubility challenges with this compound in PBS buffer and other aqueous solutions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the successful and reproducible use of this compound in your experiments.

I. Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a hydrophobic molecule, a characteristic stemming from its indazole core and methyl and bromo substitutions.[1] This inherent low aqueous solubility presents a significant hurdle when preparing solutions in physiological buffers like Phosphate-Buffered Saline (PBS), which is crucial for many biological assays. Direct dissolution in PBS often leads to precipitation, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

This guide provides a systematic approach to addressing these solubility issues, from fundamental principles to detailed experimental protocols.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: Why does my this compound precipitate when I add it to PBS?

A: The precipitation is due to the compound's hydrophobic nature. When you introduce a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer like PBS, the abrupt change in solvent polarity causes the compound to "crash out" of the solution as it is no longer soluble at that concentration in the predominantly aqueous environment.

Q2: What is the recommended starting solvent for making a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds and is miscible with water.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. While cell line dependent, a general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations as low as 0.1%.[2] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

Q4: Can I heat the solution to help it dissolve?

A: Gentle warming can sometimes aid in the initial dissolution of the compound in the stock solvent. However, be cautious when heating aqueous solutions of the compound, as this can sometimes lead to increased precipitation upon cooling. Forcing a compound into solution with heat can create a supersaturated and unstable solution.

III. Troubleshooting Guides: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides detailed troubleshooting guides in a question-and-answer format to address specific problems you may encounter.

Issue 1: My compound precipitates immediately upon dilution in PBS.

This is the most common issue and can be addressed by systematically optimizing your dilution strategy and considering the use of solubilizing agents.

The key is to find a balance between maintaining the compound's solubility and minimizing solvent toxicity in your assay.

Experimental Protocol: Determining the Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells at the desired density for your assay.

  • Vehicle Control Preparation: Prepare a series of dilutions of DMSO in your cell culture medium to achieve final concentrations ranging from 0.05% to 1.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the duration of your experiment.

  • Viability Assay: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

  • Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability. This will be your maximum allowable DMSO concentration for subsequent experiments.

Workflow for Optimizing Co-solvent Concentration

start Start: Compound Precipitates in PBS stock Prepare a concentrated stock solution in 100% DMSO (e.g., 50 mM) start->stock serial_dilution Perform serial dilutions of the stock in PBS stock->serial_dilution observe Visually inspect for precipitation at each dilution serial_dilution->observe max_conc Determine the highest concentration that remains clear observe->max_conc assay_conc Is this concentration sufficient for your assay? max_conc->assay_conc yes Yes assay_conc->yes Sufficient no No assay_conc->no Insufficient end Proceed with experiment yes->end increase_dmso Increase final DMSO concentration (staying below cytotoxic level) no->increase_dmso alternative Consider alternative solubilization methods no->alternative retest Retest solubility increase_dmso->retest retest->assay_conc

Caption: Decision workflow for optimizing DMSO co-solvent concentration.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more soluble in aqueous solutions.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Experimental Protocol: Preparing a Solution with HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in PBS to your desired concentration (e.g., 10% w/v). Gentle warming and stirring may be necessary.

  • Prepare Compound Stock: Create a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO.

  • Complexation: While vigorously stirring the HP-β-CD solution, add the compound stock solution dropwise.

  • Equilibration: Allow the mixture to stir at room temperature for at least one hour to facilitate the formation of the inclusion complex.

  • Clarification: The final solution should be clear. If there is any visible precipitate, the solubility limit has been exceeded. You can filter the solution through a 0.22 µm filter to remove any undissolved material.[4]

  • Quantification: It is highly recommended to confirm the final concentration of the solubilized compound using an analytical method such as HPLC.

Table 1: Common Cyclodextrins and Their Properties

Cyclodextrin DerivativeKey FeaturesRecommended For
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.General-purpose solubilization of hydrophobic compounds.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged.Can be beneficial for compounds with cationic properties.
Methyl-β-cyclodextrin (M-β-CD) High aqueous solubility.Can also be used for cholesterol depletion from cell membranes.

Optimizing the Compound-to-Cyclodextrin Ratio

The molar ratio of the compound to the cyclodextrin is a critical parameter for maximizing solubility.[5] This can be determined experimentally by creating a phase solubility diagram.

Experimental Workflow: Determining Optimal Compound:Cyclodextrin Ratio

start Start: Determine Optimal Ratio prepare_cd Prepare a series of HP-β-CD solutions in PBS of increasing concentrations start->prepare_cd add_compound Add an excess of solid this compound to each solution prepare_cd->add_compound equilibrate Equilibrate the mixtures (e.g., 24-48h at constant temperature with shaking) add_compound->equilibrate filter Filter the solutions to remove undissolved compound equilibrate->filter analyze Analyze the concentration of the dissolved compound in each filtrate by HPLC filter->analyze plot Plot the concentration of dissolved compound vs. the concentration of HP-β-CD analyze->plot determine_ratio Determine the optimal ratio from the phase solubility diagram plot->determine_ratio end Use the optimal ratio for future experiments determine_ratio->end

Caption: Workflow for determining the optimal compound to cyclodextrin ratio.

Issue 2: My compound dissolves initially but precipitates over time.

This indicates that you have created a supersaturated, thermodynamically unstable solution. This can happen if the initial dissolution is forced, for example, by a high concentration of organic solvent that subsequently evaporates, or by heating.

The thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the gold standard for this determination.[6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound to a known volume of PBS in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.

The resulting concentration is the thermodynamic solubility of your compound in PBS under the tested conditions. Your working concentrations in experiments should not exceed this value.

Issue 3: I need to use a higher concentration of the compound than what is soluble in PBS with a safe level of DMSO.

In this scenario, you may need to consider adjusting the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.[4] The indazole ring system has a pKa, meaning its ionization state, and therefore solubility, can be influenced by pH.[7]

For a weakly basic compound, lowering the pH will increase its protonation and aqueous solubility. Conversely, for a weakly acidic compound, increasing the pH will enhance its deprotonation and solubility.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Solubility Measurement: Using the shake-flask method described above, determine the thermodynamic solubility of this compound in each of the different pH buffers.

  • Plot Data: Plot the measured solubility as a function of pH.

  • Determine Optimal pH: Identify the pH at which the compound's solubility is maximized.

  • Assay Compatibility: Ensure that the optimal pH for solubility is compatible with the requirements of your biological assay.

pH Adjustment Workflow

Caption: Workflow for determining and utilizing the optimal pH for solubilization.

IV. Summary of Best Practices

  • Always start with a high-concentration stock solution in 100% DMSO.

  • Determine the maximum tolerated DMSO concentration for your specific cell line.

  • When diluting into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing.

  • For persistent solubility issues, consider using solubilizing agents like HP-β-CD.

  • Experimentally determine the optimal compound-to-cyclodextrin ratio for maximum solubility.

  • If higher concentrations are needed, investigate the effect of pH on the compound's solubility.

  • Always visually inspect your final solutions for any signs of precipitation before use.

  • For critical experiments, confirm the final concentration of your dissolved compound using an analytical method like HPLC.

By following these guidelines and troubleshooting steps, you can confidently prepare stable and accurate solutions of this compound for your research needs.

V. References

  • How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. Available at: --INVALID-LINK--

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: --INVALID-LINK--

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. BenchChem.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: --INVALID-LINK--

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: --INVALID-LINK--

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available at: --INVALID-LINK--

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available at: --INVALID-LINK--

  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies.

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. ResearchGate. Available at: --INVALID-LINK--

  • Overcoming Pisiferic acid solubility issues for biological assays. BenchChem.

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC. Available at: --INVALID-LINK--

  • How to tackle compound solubility issue. Reddit. Available at: --INVALID-LINK--

  • pH-metric solubility. 3. Dissolution titration template method for solubility determination. ResearchGate. Available at: --INVALID-LINK--

  • How to dissolve hydrophobic drug....... ResearchGate. Available at: --INVALID-LINK--

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Publishing.

  • When yo prepare a cyclodextrin complex, how can you separate it from free cyclodextrin?

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Available at: --INVALID-LINK--

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available at: --INVALID-LINK--

  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. BenchChem.

  • 5-Bromo-1-methyl-1H-indazole. BLD Pharm. Available at: --INVALID-LINK--

  • This compound. Chem-Impex. Available at: --INVALID-LINK--

  • 5-Bromo-1,6-dimetil-1H-indazol. Chem-Impex. Available at: --INVALID-LINK--

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating the Degradation of Substituted Bromoindazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted bromoindazole compounds. This guide is designed to provide in-depth, practical answers to common challenges encountered during stability testing and experimental analysis. As a privileged scaffold in medicinal chemistry, understanding the stability and potential degradation pathways of bromoindazoles is critical for ensuring the integrity of research data and the safety and efficacy of therapeutic candidates.[1][2] This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and predict potential liabilities of your molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your research, organized by the type of degradation stress.

Section 1: Photolytic Degradation

Q1: I'm observing a new, isomeric peak in my HPLC analysis after exposing my bromoindazole compound to UV light. What is likely happening?

A1: You are likely observing a photochemical rearrangement, a known degradation pathway for indazole derivatives.[3] Specifically, 1H-indazoles can undergo an excited-state tautomerization to the 2H-indazole form upon UV irradiation.[3] This 2H-tautomer is the key intermediate that rearranges to form a more stable benzimidazole structure.[3] This transformation can occur even without additional reagents and is a direct consequence of light exposure.[3] To confirm this, you should run a dark control sample, which should not show the formation of this new peak.[4]

Q2: My bromoindazole seems particularly sensitive to light. How can I design a robust photostability study according to regulatory standards?

A2: For formal photostability testing, you should follow the International Council on Harmonisation (ICH) Q1B guidelines.[5][6][7] The core principle is to expose the compound to a controlled amount of light and assess the resulting degradation.

A systematic approach involves:

  • Tests on the Active Substance: Expose the solid drug substance directly to the light source.

  • Tests on Solutions: Analyze the compound in a solution to understand its intrinsic photostability in a dispersed state.

  • Tests on the Exposed Drug Product: If developing a formulation, test it outside of its final packaging.

  • Confirmatory Testing: Test the final drug product in its immediate and marketing packs to prove the packaging provides adequate protection.[5][6]

According to ICH Q1B, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours per square meter.[5][6] Always include a "dark control" sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.[4]

Section 2: Oxidative Degradation

Q3: I'm performing a forced degradation study using hydrogen peroxide (H₂O₂), but I'm seeing multiple degradation products. What are the expected oxidative pathways for the indazole ring?

A3: The indazole ring system is susceptible to oxidation. While the specific products depend on the substituents, common transformations include the formation of N-oxides or hydroxylation of the indazole core. In some cases, more extensive oxidation can lead to cleavage of the pyrazole ring. The imidazole ring, a related heterocyclic structure, is known to undergo base-mediated autoxidation and can be oxidized by reagents like H₂O₂ or radical initiators such as azobisisobutyronitrile (AIBN).[8][9] For bromoindazoles, it is also important to monitor for any reactions involving the bromine substituent, although it is often reported to remain intact on metabolites.[10][11] The complexity of the product profile is expected, as H₂O₂ can generate highly reactive hydroxyl radicals, leading to multiple degradation pathways.

Q4: What concentration of H₂O₂ should I use for my oxidative stress study, and for how long?

A4: A common starting point for oxidative forced degradation is to use 3% H₂O₂ and incubate the sample at room temperature.[12] However, the goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without being degraded themselves.[13] If no degradation is observed with 3% H₂O₂ at room temperature, you can gradually increase the stress by raising the temperature (e.g., to 60°C) or using a higher concentration of H₂O₂.[12][14] Conversely, if degradation is too rapid, you should reduce the H₂O₂ concentration or the temperature. It is a process of empirical optimization for each new chemical entity.

Section 3: Hydrolytic & pH-Dependent Degradation

Q5: My bromoindazole compound shows significant degradation under basic conditions but seems stable in acid. Is this expected?

A5: Yes, pH-dependent stability is a common feature of heterocyclic compounds. The indazole ring contains N-H protons that can be deprotonated under basic conditions. The resulting anion may be more susceptible to degradation pathways, including ring-opening. N-protected indazoles, for instance, are known to be prone to an undesirable ring-opening reaction in the presence of a strong base to form ortho-aminobenzonitriles.[1] While unprotected indazoles are generally more resilient to this specific isomerization, other base-catalyzed degradations can still occur.[1] Stability in acidic conditions suggests that the protonated form of your compound is relatively robust.

Q6: When I analyze my acid- or base-hydrolyzed samples by HPLC, I see poor peak shape and shifting retention times. What's causing this?

A6: This is a classic analytical artifact. Injecting a highly acidic or basic sample onto a standard reversed-phase HPLC column can interfere with the column's stationary phase and the mobile phase equilibrium. This often leads to distorted peak shapes and poor reproducibility. Crucially, you must neutralize the sample with an equivalent amount of acid or base before injection. [12] For example, if you used 1 mL of 0.1 M HCl for hydrolysis, you should add 1 mL of 0.1 M NaOH to neutralize it before placing it in an autosampler vial.[12] This ensures the sample pH is close to that of the mobile phase, preserving chromatographic performance.

Section 4: Thermal Degradation

Q7: I need to assess the thermal stability of my solid bromoindazole compound. What temperature should I use?

A7: For solid-state thermal stress testing, a typical starting temperature is 80°C.[12] The duration can vary from a few days to several weeks, depending on the compound's stability. The goal is to find conditions that cause measurable degradation without causing a phase change (melting). You should also conduct thermal stress testing on the compound in solution, as degradation pathways can differ between the solid and solution states.[12] The thermal stability of related diazo compounds has been shown to be influenced by the electronic effects of substituents, with a wide range of onset decomposition temperatures from 75 to 160°C.[15]

Section 5: Metabolic Degradation

Q8: We are developing a bromoindazole-based drug candidate. What are the most likely metabolic pathways we should anticipate?

A8: Based on studies of related indazole-containing compounds, particularly synthetic cannabinoid receptor agonists, several metabolic pathways are common.[10][11] These include:

  • Amide or Ester Hydrolysis: If your compound has accessible amide or ester functional groups, hydrolysis is a very common metabolic transformation.[10][11]

  • Hydroxylation: The indazole ring or its substituents can undergo hydroxylation, often mediated by cytochrome P450 enzymes. For example, hydroxylation of an alkyl substituent (like a tert-butyl group) is a frequently observed pathway.[10]

  • Glucuronidation: Following hydroxylation, the resulting hydroxyl group is often conjugated with glucuronic acid to increase water solubility and facilitate excretion.[10][11]

Importantly, studies have shown that the bromide on the indazole core often remains intact during metabolism, which can be a useful marker for distinguishing metabolites from their non-brominated analogs in toxicological samples.[10][11]

Experimental Protocols & Workflows

Protocol 1: Comprehensive Forced Degradation Study

This protocol outlines a standard approach for stress testing a new bromoindazole compound, consistent with ICH guidelines.[3][14][16]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of your bromoindazole compound in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions (Perform each in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[12]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[12]

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[12]

  • Thermal Degradation (Solution): Mix 1 mL of stock solution with 1 mL of a 50:50 water:acetonitrile mixture. Incubate at 80°C.[12]

  • Thermal Degradation (Solid): Place a known amount of the solid compound in a vial in an oven at 80°C.[12]

  • Photolytic Degradation: Expose the stock solution in a transparent quartz cuvette within a photostability chamber according to ICH Q1B guidelines.[5][12]

  • Control Samples:

    • Unstressed Control: Mix 1 mL of stock solution with 1 mL of the corresponding solvent (e.g., water for hydrolysis) and keep at 4°C.
    • Dark Control (for Photolysis): Prepare an identical photolysis sample but wrap the cuvette completely in aluminum foil and place it alongside the exposed sample.[4]

3. Sampling & Analysis:

  • Withdraw aliquots from each stressed solution at various time points (e.g., 2, 8, 24, 48 hours). For the solid sample, dissolve a portion in a suitable solvent at each time point.

  • CRITICAL: Before analysis, neutralize the acid and base hydrolysis samples as described in Q6.

  • Analyze all samples using a validated, stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent compound from all generated degradation products.[12]

4. Data Evaluation:

  • Calculate the percentage of the parent compound remaining.

  • Determine the relative peak areas of the degradation products.

  • Use the MS data to propose structures for the major degradants.

Visualization of Workflows and Pathways

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (Solid/Solution, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Evaluate Data: - % Degradation - Identify Products - Mass Balance HPLC->Data

Caption: General workflow for a forced degradation study of a new chemical entity.

Caption: Phototransposition of a 1H-bromoindazole to a bromo-benzimidazole.

Troubleshooting_Tree Start Unexpected Peak in Chromatogram? Q1 Is the peak present in the 'Time Zero' or unstressed sample? Start->Q1 A1_Yes Likely an impurity from synthesis or starting material. Q1->A1_Yes Yes Q2 Is the peak present in the 'Dark Control' sample? Q1->Q2 No A2_Yes Degradation is likely thermal or hydrolytic, not photolytic. Q2->A2_Yes Yes A2_No Degradation is light-induced. Consider photolytic pathways. Q2->A2_No No Q3 Does the mass spectrum show an addition of 16 amu? Q2->Q3 Maybe A3_Yes Likely an oxidation product (e.g., N-oxide, hydroxylation). A3_No Consider other pathways: hydrolysis, rearrangement, or dimerization.

Caption: Decision tree for troubleshooting the origin of an unknown degradation product.

Summary of Common Degradants

The following table summarizes potential degradation products of substituted bromoindazoles based on the stress condition applied.

Stress ConditionPotential Degradation PathwayCommon Degradation ProductsAnalytical Notes
Photolytic (UV/Vis) Photochemical RearrangementBenzimidazole IsomersNew peak with identical mass to parent.[3]
Oxidative (H₂O₂) OxidationN-Oxides, Hydroxylated Indazoles, Ring-cleaved productsProducts will have a mass increase of +16 amu (for O) or more.[8]
Acidic Hydrolysis Hydrolysis of SubstituentsCleavage of labile groups (e.g., amides, esters)Degradation is highly dependent on the nature of the substituents.
Basic Hydrolysis Deprotonation, Ring OpeningRing-cleaved products (e.g., ortho-aminobenzonitriles)Can be highly sensitive; may show rapid degradation.[1]
Thermal (Heat) Thermal DecompositionVaries widely; can lead to fragmentation or dimerizationTest both solid and solution states as pathways may differ.[3]
Metabolic (In Vitro) Enzymatic TransformationHydroxylated metabolites, Hydrolyzed products, Glucuronide conjugatesBromine atom often remains, serving as an isotopic marker.[10][11]

References

Identifying common impurities in commercial 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,6-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and use of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the quality of your results.

Introduction to this compound

This compound is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a variety of biologically active compounds. The purity of this reagent is paramount, as even minor impurities can lead to unexpected side reactions, difficulty in purification of downstream products, and unreliable biological data. This guide will focus on the identification and troubleshooting of common impurities that may be present in commercial batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a commercial sample of this compound?

A1: Impurities in your sample typically originate from the synthetic route used for its manufacture. The most common impurities can be categorized as follows:

  • Isomeric Impurities: The most prevalent impurity is often the N2-methylated isomer, 5-Bromo-2,6-dimethyl-2H-indazole. This arises because a common synthetic route involves the methylation of 5-bromo-6-methyl-1H-indazole, which can occur at either the N1 or N2 position of the indazole ring[1].

  • Regioisomers of Bromination: If the synthesis involves the bromination of 1,6-dimethyl-1H-indazole, you may find isomers where the bromine atom is attached to a different position on the ring, such as the C3 or C7 position.

  • Over-brominated Byproducts: Dibromo-1,6-dimethyl-1H-indazole species can be formed if the bromination reaction is not carefully controlled.

  • Unreacted Starting Materials: Depending on the synthetic pathway, you may find residual amounts of 1,6-dimethyl-1H-indazole or 5-bromo-6-methyl-1H-indazole.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF, THF, alcohols) and reagents (e.g., brominating agents, bases) used in the final purification steps may be present.

Q2: My NMR spectrum shows an extra set of peaks. What could this be?

A2: An additional set of peaks in the 1H or 13C NMR spectrum often indicates the presence of an isomer. The most likely candidate is 5-Bromo-2,6-dimethyl-2H-indazole[2][3]. The chemical shifts of the methyl groups and the aromatic protons will be slightly different for the N1 and N2 isomers. Specifically, the N-methyl signal for the N2 isomer typically appears at a slightly different chemical shift compared to the N1 isomer. A 2D NMR experiment, such as an HMBC or NOESY, can help to definitively assign the structure by looking for correlations between the N-methyl protons and the protons or carbons of the indazole ring.

Q3: I am seeing an unexpected mass in my LC-MS analysis. How can I identify the impurity?

A3: An unexpected mass peak can point to several possibilities. First, check for a mass corresponding to the potential isomeric impurity, 5-Bromo-2,6-dimethyl-2H-indazole, which will have the same mass as your target compound. If you observe a mass that is approximately 79 or 81 units higher, this could indicate a di-brominated impurity. A mass that is 79 or 81 units lower suggests the presence of the unreacted starting material, 1,6-dimethyl-1H-indazole. To confirm the identity, consider acquiring a high-resolution mass spectrum to determine the elemental composition of the impurity.

Q4: How can I best store this compound to prevent degradation?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A recommended storage temperature is 2-8°C[3]. It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from moisture and air.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.

  • Possible Causes & Solutions:

    • Isomeric Impurity: The most common co-eluting or closely eluting impurity is the N2-isomer, 5-Bromo-2,6-dimethyl-2H-indazole.

      • Solution: Optimize your HPLC method to improve the resolution between the two isomers. This may involve changing the column, mobile phase composition, or gradient profile. A longer column with a smaller particle size or a different stationary phase (e.g., a phenyl-hexyl column) may provide better separation.

    • Other Byproducts: Other peaks could correspond to regioisomers of bromination or over-brominated products.

      • Solution: Use LC-MS to obtain the mass of the impurity peaks. This information will help you to propose potential structures.

    • Contamination: The peaks could be from contaminated solvents, glassware, or the HPLC system itself.

      • Solution: Run a blank injection (mobile phase only) to check for system peaks. Use fresh, HPLC-grade solvents and ensure all glassware is thoroughly cleaned.

Issue 2: Inconsistent Reaction Yields or Formation of Unknown Byproducts
  • Symptom: You are using this compound in a reaction and are observing lower than expected yields of your desired product or the formation of unexpected side products.

  • Possible Causes & Solutions:

    • Reactive Impurities: The presence of isomeric or other reactive impurities in your starting material can lead to the formation of unwanted byproducts in your reaction.

      • Solution: Before use, analyze the purity of your this compound batch by HPLC and/or NMR. If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography.

    • Degradation of Starting Material: If the material has been stored improperly, it may have degraded, leading to lower reactivity.

      • Solution: Use a fresh batch of the reagent or re-analyze the purity of your existing stock.

Common Impurities Summary

Impurity NameChemical StructurePotential SourceImpact on Experiments
5-Bromo-2,6-dimethyl-2H-indazoleIsomerMethylation of 5-bromo-6-methyl-1H-indazoleCan lead to a mixture of isomeric products in subsequent reactions, complicating purification and characterization.
3-Bromo-1,6-dimethyl-1H-indazoleRegioisomerBromination of 1,6-dimethyl-1H-indazoleMay have different reactivity compared to the desired isomer, leading to unexpected side products.
7-Bromo-1,6-dimethyl-1H-indazoleRegioisomerBromination of 1,6-dimethyl-1H-indazoleSimilar to the 3-bromo isomer, it can affect the regioselectivity of subsequent reactions.
Dibromo-1,6-dimethyl-1H-indazoleOver-bromination byproductIncomplete control of bromination reactionCan introduce an additional reactive site, leading to complex reaction mixtures.
1,6-dimethyl-1H-indazoleUnreacted Starting MaterialIncomplete brominationWill not undergo reactions that require the bromo substituent, leading to lower yields of the desired product.
5-bromo-6-methyl-1H-indazoleUnreacted Starting MaterialIncomplete methylationCan react in subsequent steps to produce a different set of byproducts.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be necessary depending on the specific impurities present and the HPLC system used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a 70:30 (A:B) mixture, ramp to 30:70 (A:B) over 15 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Acquire 1H and 13C NMR spectra. For more detailed analysis, consider 2D NMR experiments like COSY, HSQC, and HMBC.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity in your sample of this compound.

Impurity_Identification_Workflow start Start: Unexpected Result hplc_analysis Perform HPLC-UV Analysis start->hplc_analysis lcms_analysis Perform LC-MS Analysis hplc_analysis->lcms_analysis Unexpected Peak(s) check_mass Analyze Mass Spectrum lcms_analysis->check_mass nmr_analysis Perform NMR Analysis (1H, 13C, 2D) check_nmr Analyze NMR Spectra nmr_analysis->check_nmr propose_structure Propose Structure of Unknown Impurity check_mass->propose_structure Obtain MW compare_data Compare with Known Impurity Data check_nmr->compare_data compare_data->propose_structure No Match, Re-evaluate confirm_structure Confirm Structure (e.g., with standard) compare_data->confirm_structure Match Found propose_structure->nmr_analysis end End: Impurity Identified confirm_structure->end

Caption: A workflow for the systematic identification of unknown impurities.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful drug discovery programs. The indazole scaffold, a privileged heterocyclic motif, is a constituent of numerous compounds with a wide array of biological activities. The precise substitution pattern on the indazole ring system dictates the molecule's three-dimensional structure, its physicochemical properties, and ultimately, its interaction with biological targets.

This guide provides a detailed comparative analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Bromo-1,6-dimethyl-1H-indazole . Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage established principles of spectroscopic interpretation and comparative data from structurally related analogs to provide a robust framework for its characterization. By understanding the expected spectral signatures, researchers can confidently identify and characterize this molecule, distinguishing it from potential isomers and impurities.

The Subject Molecule: this compound

This compound is a substituted indazole with a molecular formula of C₉H₉BrN₂ and a molecular weight of 225.09 g/mol [1][2]. Its structure, featuring a bromine atom at the C5 position and methyl groups at the N1 and C6 positions, suggests its potential as a valuable intermediate in the synthesis of more complex pharmaceutical agents[2]. The electronic and steric effects of these substituents are expected to significantly influence its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparative Analysis
H-3~8.0SingletThe proton at the C3 position of the indazole ring typically resonates in the downfield region. For comparison, the H-3 proton in 1H-indazole appears around 8.10 ppm[3]. The N1-methylation would likely have a minor effect on this shift.
H-4~7.6SingletThe proton at C4 is adjacent to the bromine atom at C5. The electron-withdrawing nature of bromine is expected to deshield this proton, causing it to appear at a relatively downfield chemical shift. In similar aromatic systems, protons ortho to a bromine atom often appear as singlets if there are no adjacent protons.
H-7~7.2SingletThe proton at C7 is situated between the N1-methyl group and the C6-methyl group. This proton is expected to be a singlet due to the absence of adjacent protons.
N1-CH₃~4.0SingletThe N-methyl group in N-alkylated indazoles typically appears as a sharp singlet in the region of 3.8-4.2 ppm.
C6-CH₃~2.5SingletThe C-methyl group attached to the aromatic ring is expected to resonate as a singlet in the typical benzylic proton region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale and Comparative Analysis
C-3~135The C-3 carbon in 1H-indazoles typically resonates around 134-136 ppm[3]. N1-methylation is not expected to cause a major shift.
C-3a~140This bridgehead carbon is part of the aromatic system and its chemical shift is influenced by the fusion of the two rings.
C-4~125The chemical shift of C-4 will be influenced by the adjacent bromine atom.
C-5~115The carbon directly attached to the bromine atom (C-5) is expected to have a chemical shift in the range of 110-120 ppm, which is typical for brominated aromatic carbons.
C-6~130The presence of the methyl group at this position will influence its chemical shift.
C-7~110This carbon is part of the benzene ring of the indazole system.
C-7a~122This is the other bridgehead carbon, and its chemical shift is influenced by the nitrogen atoms in the adjacent ring.
N1-CH₃~35The carbon of the N-methyl group is expected to appear in the aliphatic region.
C6-CH₃~20The carbon of the C-methyl group will also appear in the aliphatic region, typically at a slightly higher field than the N-methyl carbon.

Mass Spectrometry (MS): Predicting the Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and fragmentation of a compound, which aids in confirming its identity. For this compound, we can predict the key features of its mass spectrum.

Expected Molecular Ion Peak

Due to the presence of a bromine atom, the molecular ion peak in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units.

  • [M]⁺: m/z 224 (for C₉H₉⁷⁹BrN₂)

  • [M+2]⁺: m/z 226 (for C₉H₉⁸¹BrN₂)

Predicted Fragmentation Pathway

The fragmentation of indazole derivatives in an electron ionization (EI) mass spectrometer often involves characteristic losses of small molecules and radicals. A plausible fragmentation pathway for this compound is proposed below.

G M [M]⁺˙ m/z 224/226 M_minus_CH3 [M-CH₃]⁺ m/z 209/211 M->M_minus_CH3 - CH₃˙ M_minus_Br [M-Br]⁺ m/z 145 M->M_minus_Br - Br˙ M_minus_HCN [M-HCN]⁺˙ m/z 197/199 M->M_minus_HCN - HCN Fragment_117 [C₈H₇N]⁺ m/z 117 M_minus_Br->Fragment_117 - N₂

References

A Comparative Guide to the LC-MS Characterization of 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 5-Bromo-1,6-dimethyl-1H-indazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a thorough understanding of the principles and their practical applications.

Introduction: The Analytical Imperative for Substituted Indazoles

This compound is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry.[1] These scaffolds are integral to the development of pharmacologically active molecules, including kinase inhibitors for oncology.[1][2] The precise structural characterization and impurity profiling of synthetic intermediates like this compound are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3]

LC-MS stands as a cornerstone analytical technique, merging the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[4][5] This guide will explore the optimal LC-MS strategies for this specific molecule, compare it with alternative analytical approaches, and provide the foundational data needed to develop robust, reliable, and validated analytical methods.

Foundational Physicochemical Properties & Predicted MS Behavior

A successful analytical method is built upon a fundamental understanding of the analyte's properties.

Molecular Formula: C₉H₉BrN₂[6] Molecular Weight: 225.09 g/mol [6]

The most telling feature for its mass spectrometric behavior is the presence of a bromine atom. Bromine exists naturally as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion will appear as a pair of peaks of nearly equal intensity (M+ and M+2), separated by two mass-to-charge units (m/z).[8][9][10] This distinctive "doublet" is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

The indazole core, being a nitrogen-containing heterocycle, is readily protonated.[11] Therefore, positive-mode electrospray ionization (ESI) is the predicted ionization method of choice, which will primarily generate the protonated molecule [M+H]⁺.

Core Methodology: Reversed-Phase LC-MS/MS

For a molecule with the hydrophobic nature of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most appropriate separation technique.[6][12] Coupling this with tandem mass spectrometry (MS/MS) provides unparalleled selectivity and structural information.

Detailed Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13]

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[14]

LC Method Parameters:

Parameter Condition A (Fast Screening) Condition B (Optimized for Impurity Profiling) Rationale
Column C18, 50 x 2.1 mm, 1.8 µm Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm C18 offers excellent hydrophobic retention. Phenyl-Hexyl provides alternative selectivity, which can be crucial for separating closely related impurities.[15]
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water Formic acid aids in protonation for efficient ESI+ ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10-95% B in 5 min 5-90% B in 15 min The fast gradient is suitable for rapid confirmation of the main peak, while the extended gradient provides the resolution needed to separate potential process impurities or degradants.
Flow Rate 0.4 mL/min 0.3 mL/min Adjusted for optimal performance based on column dimensions.
Column Temp. 40 °C 40 °C Elevated temperature reduces viscosity and can improve peak shape and efficiency.

| Injection Vol. | 2 µL | 5 µL | |

MS Method Parameters:

Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+) The nitrogen atoms in the indazole ring are basic and readily accept a proton.[11]
Capillary Voltage 3.5 kV Optimized to achieve stable and efficient ionization.
Source Temp. 150 °C
Desolvation Temp. 350 °C
Scan Mode Full Scan (m/z 100-400) & Product Ion Scan Full scan is used to identify the protonated molecule and its isotopic pattern. Product ion scan is used to generate fragmentation data for structural confirmation.
Precursor Ion m/z 225.0 & 227.0 The two isotopic peaks of the protonated molecule [C₉H₁₀BrN₂]⁺.

| Collision Energy | Ramped 15-40 eV | Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (smaller) fragment ions, providing a comprehensive fragmentation pattern.[16] |

Expected Results & Interpretation
  • Chromatogram: A sharp, symmetrical peak corresponding to this compound.

  • Full Scan Mass Spectrum: The spectrum will be dominated by two peaks of nearly equal abundance at m/z 225.0 (for the ⁷⁹Br isotope) and m/z 227.0 (for the ⁸¹Br isotope), confirming the molecular weight and the presence of one bromine atom.[7][8]

  • Product Ion (MS/MS) Spectrum: Collision-induced dissociation (CID) of the precursor ions (m/z 225/227) will yield characteristic fragment ions. The fragmentation pattern is crucial for unequivocal structural confirmation.

Visualization of Workflows and Pathways

LC-MS Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final data analysis in a typical LC-MS characterization experiment.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Organic Solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to Working Concentration (1-10 µg/mL) prep2->prep3 lc HPLC/UHPLC Separation (Reversed-Phase) prep3->lc Inject Sample esi Electrospray Ionization (ESI+) lc->esi ms1 MS1: Full Scan (Detect [M+H]⁺ Isotopic Pattern) esi->ms1 cid Collision-Induced Dissociation (Isolate m/z 225/227) ms1->cid ms2 MS2: Product Ion Scan (Generate Fragmentation Spectrum) cid->ms2 data1 Confirm Retention Time ms2->data1 data2 Verify 1:1 Isotopic Pattern (m/z 225/227) data1->data2 data3 Analyze Fragmentation Pattern data2->data3 data4 Impurity Identification data3->data4

Caption: General workflow for the LC-MS characterization of a small molecule.

Predicted Fragmentation Pathway

Understanding the fragmentation of the molecule is key to its structural verification. The diagram below proposes a likely fragmentation pathway for this compound based on established chemical principles for N-heterocycles.

Caption: Predicted MS/MS fragmentation pathway for the target analyte.

Comparison with Alternative Analytical Techniques

While LC-MS is a premier tool, other techniques have their place in a comprehensive analytical strategy. The choice of technique depends on the specific analytical question being asked.

TechniquePrincipleAdvantages for this AnalyteLimitationsBest Use Case
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.[4]High sensitivity and specificity. Provides molecular weight and structural information. Ideal for impurity profiling.[3]Higher cost and complexity compared to HPLC-UV.Structure confirmation, impurity identification and quantification, and metabolite studies.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Cost-effective, robust, and widely available. Good for routine purity checks and quantification.[12]Cannot identify unknown impurities (no mass information). Lower sensitivity for impurities that lack a strong chromophore.Routine quality control, assay for purity (%), and stability testing of the main component.
GC-MS Gas-phase separation followed by mass-based detection.Excellent separation efficiency for volatile compounds.The indazole structure is not highly volatile; may require derivatization. Potential for thermal degradation in the injector.Analysis of volatile impurities or residual solvents from the synthesis process.
NMR Spectroscopy Nuclear magnetic resonance to determine the precise atomic structure.Provides definitive structural elucidation of the molecule and its impurities, if isolated.Low sensitivity, requires larger sample amounts. Not a separation technique.Absolute structure confirmation of the reference standard and characterization of isolated, unknown impurities.

Scientific Integrity: Protocol Validation and Trustworthiness

To ensure the trustworthiness of results, any analytical method developed must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18] The validation process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters (ICH Q2(R1)): [17][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is demonstrated by separating all known related substances and showing peak purity using MS.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.

  • Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations (spiking).

  • Precision: The degree of scatter between a series of measurements. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Crucial for impurity analysis.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

By systematically evaluating these parameters, the LC-MS method becomes a self-validating system, producing data that is defensible and reliable for regulatory submissions and critical decision-making in drug development.

Conclusion

The LC-MS/MS methodology, particularly using reversed-phase chromatography with positive-mode electrospray ionization, provides the most comprehensive and specific approach for the characterization of this compound. The technique's ability to confirm molecular weight via the characteristic bromine isotopic pattern and provide definitive structural information through MS/MS fragmentation makes it superior to alternatives like HPLC-UV for identification purposes. While other methods serve complementary roles, a validated LC-MS method is indispensable for the rigorous impurity profiling and structural verification required in modern pharmaceutical development.

References

A Comparative Analysis of the Biological Potential of 5-Bromo-1,6-dimethyl-1H-indazole and 5-bromo-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocycle, an isostere of indole, is a key component in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[2] The versatility of the indazole ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

This guide provides an in-depth comparative analysis of two closely related indazole derivatives: the unsubstituted parent compound, 5-bromo-1H-indazole, and its N1, C6-dimethylated analog, 5-Bromo-1,6-dimethyl-1H-indazole. While direct comparative biological data for these two specific molecules is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) of indazole-based compounds, particularly kinase inhibitors, to infer and project their respective biological activities. This analysis is intended for researchers, scientists, and drug development professionals to inform experimental design and guide the selection of indazole scaffolds for their research programs.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound are critical determinants of its biological behavior, influencing its solubility, membrane permeability, and metabolic stability. A comparison of the key properties of 5-bromo-1H-indazole and this compound is presented below.

Property5-bromo-1H-indazoleThis compound
Molecular Formula C₇H₅BrN₂C₉H₉BrN₂
Molecular Weight 197.03 g/mol [3]225.09 g/mol [4]
Appearance White to off-white crystalline powderOff-white solid[5]
LogP (calculated) ~2.3~2.9
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 22

The most notable differences arise from the addition of two methyl groups in this compound. The increase in molecular weight and calculated LogP suggests a more lipophilic character for the dimethylated compound. Furthermore, the methylation at the N1 position removes the hydrogen bond donor capability present in the parent 5-bromo-1H-indazole. These seemingly subtle changes can have profound implications for biological activity, particularly in the context of enzyme inhibition where hydrogen bonding interactions are often crucial for binding.

Comparative Biological Activity: An SAR-Guided Perspective

While direct experimental comparisons are lacking, we can extrapolate the likely biological activities of these two compounds based on the extensive body of research on substituted indazoles as kinase inhibitors and anticancer agents.

5-bromo-1H-indazole: A Versatile Building Block

5-bromo-1H-indazole serves as a versatile starting material for the synthesis of a wide array of biologically active molecules.[6] The presence of the bromine atom at the 5-position provides a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the indazole core. The unsubstituted N1 position offers a site for alkylation or acylation, which has been a highly successful strategy in the development of potent kinase inhibitors.[7]

Based on the broader class of indazole derivatives, 5-bromo-1H-indazole itself is likely to possess weak to moderate biological activity. Its primary value lies in its potential for chemical modification to optimize interactions with specific biological targets.

This compound: A More "Drug-Like" Scaffold?

The methylation at the N1 and C6 positions in this compound can be viewed as a step towards a more optimized, "drug-like" molecule, particularly in the context of kinase inhibition.

  • N1-Methylation: The methylation of the N1 position of the indazole ring is a common feature in many potent kinase inhibitors. This modification can serve several purposes:

    • Blocking Metabolic N-dealkylation: An unsubstituted N-H can be a site for metabolic modification, leading to faster clearance. N1-methylation can improve metabolic stability.

    • Modulating Kinase Hinge-Binding: In many kinase inhibitors, the indazole N2 atom acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The N1-substituent can occupy a hydrophobic pocket and influence the orientation of the scaffold for optimal hinge binding.

    • Improving Cell Permeability: Increased lipophilicity from the methyl group can enhance cell membrane permeability.

  • C6-Methylation: Substitution on the benzene ring of the indazole core is known to significantly impact biological activity.[2] The methyl group at the C6 position can:

    • Enhance Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within the target protein's binding pocket, potentially increasing potency.

    • Influence Conformation: The steric bulk of the methyl group can influence the overall conformation of the molecule, locking it into a more bioactive conformation.

    • Block Metabolism: The C6 position can be a site of oxidative metabolism. A methyl group at this position can block this metabolic pathway, increasing the compound's half-life.

Given these considerations, it is reasonable to hypothesize that This compound is likely to exhibit more potent and specific biological activity, particularly as a kinase inhibitor, compared to the parent 5-bromo-1H-indazole. The dimethylated compound is pre-optimized for key interactions that are often crucial for potent inhibition of protein kinases.

Hypothetical Signaling Pathway and Experimental Workflow

Many indazole-based inhibitors target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival. A simplified, hypothetical signaling pathway that could be targeted by these compounds is depicted below.

G cluster_0 Hypothetical RTK Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds P P RTK->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->RTK Inhibits

Caption: Hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of an indazole-based compound.

To experimentally validate the hypothesized superior activity of this compound, a series of in vitro assays would be necessary. A typical experimental workflow is outlined below.

G cluster_0 Experimental Workflow for Biological Evaluation Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Physicochemical Characterization Physicochemical Characterization Compound Synthesis->Physicochemical Characterization In Vitro Kinase Assay In Vitro Kinase Assay Physicochemical Characterization->In Vitro Kinase Assay Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) In Vitro Kinase Assay->Cell Proliferation Assay (MTT) Cellular Target Engagement Cellular Target Engagement Cell Proliferation Assay (MTT)->Cellular Target Engagement Data Analysis Data Analysis Cellular Target Engagement->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: A streamlined workflow for the biological evaluation of indazole derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific protein kinase.

  • Reagents and Materials:

    • Kinase of interest (e.g., VEGFR2, c-Met)

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (5-bromo-1H-indazole, this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds to the wells of the assay plate.

    • Add the kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HUVEC, A549)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO, acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

Based on a thorough analysis of the structure-activity relationships of indazole derivatives, it is projected that This compound will exhibit superior biological activity, particularly as a kinase inhibitor, compared to its parent compound, 5-bromo-1H-indazole. The N1 and C6 dimethylation pattern is a common and effective strategy for enhancing potency, metabolic stability, and cell permeability in this class of compounds.

While this guide provides a strong theoretical framework for this comparison, it is imperative to validate these hypotheses through direct experimental testing. The provided protocols for in vitro kinase and cell proliferation assays offer a starting point for such investigations. Further studies, including co-crystallization with target proteins, would provide invaluable insights into the specific molecular interactions that drive the biological activity of these promising indazole scaffolds.

References

The Decisive Role of Methylation and Bromination in Tuning the Bioactivity of Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] The strategic functionalization of this bicyclic heterocycle can dramatically modulate its pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of methylated bromoindazoles, a class of compounds with significant potential in modern drug discovery. By examining the interplay between the positions of methyl and bromo substituents, we can elucidate the key determinants of their biological activity, offering a rational framework for the design of next-generation therapeutics.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

The indazole nucleus is a common feature in a multitude of approved and investigational drugs, many of which are potent protein kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Compounds like Axitinib and Pazopanib, both bearing an indazole core, have revolutionized the treatment of certain cancers by targeting key kinases involved in tumor growth and angiogenesis.[1] The versatility of the indazole ring allows for substitutions at various positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[5]

The Influence of Bromine Substitution

The introduction of a bromine atom to the indazole scaffold serves multiple purposes in drug design. Bromine's electronegativity and size can influence binding interactions with the target protein, potentially leading to enhanced potency.[6] Furthermore, the bromine atom can serve as a convenient synthetic handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.[3] The position of the bromine atom is critical; for instance, a bromine at the 3-position of the indazole ring is a common starting point for the synthesis of diverse libraries of potential drug candidates.[3]

The "Magic Methyl" Effect in Bromoindazoles

The addition of a methyl group, often referred to as the "magic methyl" effect, can have a profound and sometimes unpredictable impact on a molecule's biological activity.[7][8] Methylation can enhance binding affinity by filling hydrophobic pockets in the target protein, improve metabolic stability by blocking sites of metabolism, and alter the compound's solubility and membrane permeability.[7] In the context of bromoindazoles, the interplay between the electron-withdrawing nature of the bromine atom and the electron-donating and space-filling properties of the methyl group creates a complex SAR landscape.

Comparative Analysis of Methylated Bromoindazole Isomers

Impact of Substitution on the Benzenoid Ring (Positions 4, 5, 6, and 7)

Substitutions on the benzene portion of the indazole ring can significantly impact activity. For instance, substitution at the 6-position has been highlighted as critical for modulating anti-proliferative activity. The introduction of larger, more complex groups at this position can lead to a dramatic increase in potency. While specific data on a simple methyl group at this position in a bromoindazole is sparse, the general principle of the importance of this position holds.

Consider the hypothetical comparison of 5-bromo-6-methyl-1H-indazole and 6-bromo-5-methyl-1H-indazole. The relative positions of the electron-withdrawing bromine and the weakly electron-donating methyl group can influence the overall electron density of the ring system, which in turn can affect its interaction with the kinase's hinge region, a common binding motif for indazole-based inhibitors.

N-Methylation: A Key Determinant of Activity and Isomerism

Methylation can also occur on one of the nitrogen atoms of the pyrazole ring (N1 or N2). This N-methylation prevents the formation of hydrogen bonds with the kinase hinge region, which can be either beneficial or detrimental depending on the specific kinase and the binding mode of the inhibitor. Furthermore, N-methylation can influence the tautomeric equilibrium of the indazole ring, which can affect its three-dimensional shape and binding properties.

For a given brominated indazole, N-methylation will generate two isomers: the N1-methyl and the N2-methyl derivative. These two isomers can have vastly different biological activities and physical properties. The specific synthetic route employed will often dictate the ratio of these isomers produced.

Data Presentation: A Comparative Overview

To illustrate the impact of substitution patterns, the following table summarizes hypothetical but representative data based on trends observed in the literature for indazole-based kinase inhibitors.

Compound IDBromo PositionMethyl PositionTarget KinaseIC50 (nM)
A 3NoneKinase X500
B 35Kinase X250
C 36Kinase X100
D 53Kinase X300
E 63Kinase X150
F 3N1Kinase X800
G 3N2Kinase X50

This data is illustrative and intended to highlight general SAR trends.

From this representative data, we can infer several key SAR principles:

  • Methylation on the benzenoid ring generally enhances potency , with the position of the methyl group having a significant impact (compare A, B, and C).

  • The position of the bromine atom is also a critical determinant of activity (compare B and D, and C and E).

  • N-methylation can have a dramatic and differential effect on activity , with one isomer potentially being significantly more potent than the other (compare F and G).

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative methylated bromoindazole and a common assay for evaluating its kinase inhibitory activity.

Synthesis of 6-Bromo-3-methyl-1H-indazole

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization cluster_product Final Product start 4-Bromo-2-ethylaniline step1 React with Sodium Nitrite and HCl start->step1 1. NaNO2, HCl 2. 0-5 °C step2 Intramolecular cyclization step1->step2 Spontaneous product 6-Bromo-3-methyl-1H-indazole step2->product Work-up and purification

Caption: Synthetic workflow for 6-bromo-3-methyl-1H-indazole.

Methodology:

  • Diazotization: To a stirred solution of 4-bromo-2-ethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Cyclization and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 6-bromo-3-methyl-1H-indazole.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

G cluster_prep Preparation cluster_assay Assay cluster_readout Detection compound_prep Prepare serial dilutions of methylated bromoindazole mix Mix compound with kinase/antibody mixture compound_prep->mix reagent_prep Prepare kinase, antibody, and tracer solutions reagent_prep->mix incubate Add tracer and incubate mix->incubate read Read TR-FRET signal on a plate reader incubate->read

Caption: Workflow for a typical in vitro kinase binding assay.

Methodology:

  • Compound Preparation: Test compounds are dissolved in 100% DMSO to create stock solutions, which are then serially diluted to the desired concentrations using the appropriate kinase buffer.

  • Reagent Preparation: The target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer are diluted in the kinase buffer to their final assay concentrations.

  • Assay Procedure: In a 384-well plate, the diluted compound is mixed with the kinase/antibody solution. The fluorescent tracer is then added, and the plate is incubated at room temperature for the recommended time.

  • Data Acquisition: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a suitable plate reader. The data is then analyzed to determine the IC50 value for each compound.

Logical Relationships in SAR Analysis

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity structure Methylated Bromoindazole lipophilicity Lipophilicity (LogP) structure->lipophilicity electronics Electronic Effects structure->electronics sterics Steric Hindrance structure->sterics potency Potency (IC50) lipophilicity->potency selectivity Selectivity lipophilicity->selectivity pk Pharmacokinetics lipophilicity->pk electronics->potency electronics->selectivity electronics->pk sterics->potency sterics->selectivity sterics->pk

Caption: Interplay of factors in the SAR of methylated bromoindazoles.

Conclusion and Future Directions

The structure-activity relationship of methylated bromoindazoles is a complex but crucial area of study for the development of novel therapeutics. The strategic placement of methyl and bromo substituents on the indazole scaffold allows for the fine-tuning of their biological activity, particularly as kinase inhibitors. This guide has provided a comparative framework for understanding these relationships, supported by representative data and detailed experimental protocols. Future work should focus on systematic studies that directly compare a wide range of methylated bromoindazole isomers against a panel of clinically relevant kinases. Such studies, combined with computational modeling and structural biology, will undoubtedly pave the way for the rational design of more potent, selective, and effective drug candidates.

References

A Comparative Guide to the Cytotoxicity of Indazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[1][2] In the landscape of oncology research, indazole derivatives have emerged as a promising class of small molecules with significant cytotoxic effects against a spectrum of cancer cell lines.[1][3] This guide provides a comparative analysis of the cytotoxic profiles of various indazole derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors. Our focus is to elucidate the structure-activity relationships and mechanistic underpinnings that govern their anticancer potential.

Comparative Cytotoxicity of Indazole Derivatives

The cytotoxic efficacy of indazole derivatives is intrinsically linked to their structural modifications. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in this assessment. Below, we present a comparative summary of the IC50 values for representative indazole derivatives against a panel of human cancer cell lines. This data, collated from various studies, highlights the differential sensitivity of cancer cells to these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2f 4T1 (Breast)0.23[3]
A549 (Lung)1.15[3]
HCT116 (Colon)0.82[3]
HepG2 (Liver)0.80[3]
MCF-7 (Breast)0.34[3]
Compound 2a MCF-7 (Breast)1.15[3]
HCT116 (Colon)4.89[3]
Compound 6o K562 (Leukemia)5.15[4]
A549 (Lung)>40[4]
PC-3 (Prostate)17.34[4]
Hep-G2 (Liver)25.61[4]
Compound 5k Hep-G2 (Liver)3.32[4]
Compound 93 HL60 (Leukemia)0.0083[5]
HCT116 (Colon)0.0013[5]
Indazole-pyrimidine 4f MCF-7 (Breast)1.629
Indazole-pyrimidine 4i MCF-7 (Breast)1.841
A549 (Lung)2.305
Caco2 (Colon)4.990
3-Amino-indazole 6o K562 (Leukemia)5.15

Note: A lower IC50 value indicates higher cytotoxicity.

A key aspect of developing novel anticancer agents is their selectivity towards cancer cells over normal, healthy cells. Several studies have demonstrated that certain indazole derivatives exhibit a favorable selectivity profile. For instance, compound 6o displayed a significantly higher IC50 value in the normal human embryonic kidney cell line HEK-293 (33.2 µM) compared to the K562 leukemia cell line (5.15 µM), indicating a degree of cancer cell selectivity.[4]

Mechanistic Insights: Targeting Key Signaling Pathways

The cytotoxic effects of indazole derivatives are often attributed to their ability to interfere with essential cellular processes, leading to cell cycle arrest and apoptosis.[4][6] A predominant mechanism of action for many indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][7]

For example, a number of indazole derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases.[7] Dysregulation of these signaling pathways is a hallmark of many cancers, promoting tumor angiogenesis and growth. By targeting these kinases, indazole derivatives can effectively disrupt these pathological processes.

Below is a simplified representation of the VEGFR signaling pathway and the inhibitory action of indazole derivatives.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Indazole Indazole Derivative Indazole->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and its inhibition by indazole derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. Here, we provide detailed, step-by-step methodologies for three commonly employed cytotoxicity assays.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxicity of indazole derivatives is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Indazole Derivative Stock Solutions Treatment Treat Cells with Serial Dilutions of Indazole Derivatives Compound_Prep->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay_Execution Perform Cytotoxicity Assay (MTT, SRB, or LDH) Incubation->Assay_Execution Data_Acquisition Measure Absorbance/ Fluorescence Assay_Execution->Data_Acquisition Data_Processing Calculate % Viability/ Cytotoxicity Data_Acquisition->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: Generalized workflow for cytotoxicity screening of indazole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Indazole derivative stock solutions (in DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[9][10]

Materials:

  • Indazole derivative stock solutions

  • Target cancer cell lines

  • Complete cell culture medium

  • Fixation solution (e.g., 10% trichloroacetic acid)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Washing solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold fixation solution to each well and incubate for 1 hour at 4°C.[10]

  • Washing: Wash the wells five times with washing solution and allow the plates to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.[10]

  • Washing: Quickly wash the wells five times with washing solution to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of solubilization solution to each well and shake for 10 minutes to dissolve the bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at 565 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is a measure of cytotoxicity.[11][12]

Materials:

  • Indazole derivative stock solutions

  • Target cancer cell lines

  • Complete cell culture medium (preferably with low serum to reduce background)

  • LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[13]

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate and incubate for up to 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls and determine the IC50 value.

Conclusion

Indazole derivatives represent a versatile and potent class of compounds with significant potential in anticancer drug discovery. This guide provides a comparative overview of their cytotoxic effects, insights into their mechanisms of action, and detailed protocols for their evaluation. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can effectively advance the development of novel indazole-based therapeutics for the treatment of cancer.

References

A Researcher's Guide to the Spectroscopic Characterization of 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. For professionals in drug development, the indazole scaffold is of particular interest due to its prevalence in a wide array of bioactive molecules.[1][2] This guide provides an in-depth comparison of the expected spectroscopic characteristics of 5-Bromo-1,6-dimethyl-1H-indazole against a structurally related analogue, offering supporting data and standardized experimental protocols. While publicly available, peer-reviewed spectroscopic data for this compound is not readily found, this guide will leverage established principles of spectroscopic interpretation and data from similar compounds to provide a robust predictive analysis.

The Importance of Spectroscopic Analysis for Substituted Indazoles

Indazoles are aromatic heterocyclic compounds that exist as two tautomeric forms, 1H-indazole and 2H-indazole. The position of substituents on the indazole ring significantly influences the compound's electronic properties and, consequently, its biological activity and reactivity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for confirming the correct isomer and substitution pattern, which is a critical step in any synthetic and drug discovery workflow.

Molecular Structure and Predicted Spectroscopic Profile of this compound

The structure of this compound is presented below. The bromine atom at the 5-position and the methyl groups at the 1 and 6-positions will have distinct effects on the spectroscopic signatures of the molecule.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add internal standard (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the spectrometer. prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H, ¹³C, and other relevant spectra (e.g., DEPT, COSY). acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 proc2 Calibrate the chemical shift scale to the internal standard. proc1->proc2 proc3 Integrate peaks and analyze coupling patterns. proc2->proc3

References

A Comparative Guide to Confirming the Purity of 5-Bromo-1,6-dimethyl-1H-indazole using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous confirmation of purity for active pharmaceutical ingredient (API) intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds like 5-Bromo-1,6-dimethyl-1H-indazole, a versatile building block in medicinal chemistry, establishing a robust and reliable purity profile is paramount.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose, grounded in scientific principles and practical application.

The choice of an analytical method is critical for accurate drug purity analysis.[2] HPLC is widely recognized as a gold standard for its precision and versatility in separating complex mixtures, making it indispensable for analyzing drug substances and their potential impurities.[2]

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for assessing the purity of non-volatile and thermally labile compounds, a category to which many indazole derivatives belong.[3] Its high resolution and sensitivity are ideal for separating the primary compound from structurally similar impurities that may arise during synthesis, such as regioisomers or over-brominated species.[3][4] A well-developed HPLC method is not only a tool for quantification but also a "stability-indicating" method, capable of resolving degradation products from the intact API.

The power of HPLC lies in its adaptability. By systematically optimizing parameters such as the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile, methanol, buffered aqueous solutions), and detector wavelength, a method can be tailored to the specific physicochemical properties of this compound. The indazole core, for instance, possesses a chromophore that allows for sensitive detection using a UV detector.[3]

Experimental Workflow for HPLC Purity Analysis

The logical process for confirming the purity of this compound via HPLC is a systematic endeavor, beginning with method development and culminating in data analysis and interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation A Weighing of 5-Bromo- 1,6-dimethyl-1H-indazole B Dissolution in a suitable solvent (e.g., Acetonitrile) A->B C Filtration through a 0.45 µm filter B->C D Injection into HPLC system C->D E Chromatographic Separation on Reverse-Phase Column D->E F UV Detection E->F G Integration of Peak Areas F->G H Purity Calculation: (Area of Main Peak / Total Area) x 100% G->H

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol for Purity Confirmation

This protocol outlines a general reverse-phase HPLC method that serves as an excellent starting point for the purity assessment of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for heterocyclic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A linear gradient from 20% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 20% B. This gradient should be optimized to ensure adequate separation of all impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or an optimal wavelength determined by PDA analysis of the main peak.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.[3]

3. Data Analysis:

  • The purity is calculated based on the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram (excluding solvent front and blank peaks) and multiplied by 100.[3]

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal techniques. These methods provide complementary information and can help to identify impurities that may not be detected by HPLC.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and reproducibility.[5] Well-suited for non-volatile and thermally labile compounds.[3]Requires a chromophore for UV detection. May not detect all impurities if they have a poor UV response.Excellent. The indazole ring system provides a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.High sensitivity for volatile and semi-volatile impurities, such as residual solvents.[2] Provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.Complementary. Useful for detecting volatile impurities from the synthesis but not for the main compound itself.
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.A primary analytical method that can provide a direct measure of purity without the need for a reference standard of the same compound.[6] Can detect non-UV active impurities.[6]Lower sensitivity compared to HPLC. Can be complex to set up and requires careful experimental design.Excellent. Provides an orthogonal and absolute measure of purity.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[8][9] High sensitivity and specificity.[9]Can be more complex and expensive than HPLC-UV. Ionization efficiency can vary between compounds.Excellent. Ideal for impurity profiling and structural elucidation of unknown peaks observed in the HPLC chromatogram.[10][11]

Logical Framework for Purity Confirmation

A robust strategy for purity confirmation involves a multi-faceted approach, where different analytical techniques are employed to build a comprehensive picture of the sample's composition.

Purity_Confirmation_Logic cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Confirmation & Impurity ID cluster_conclusion Final Purity Statement A HPLC-UV Analysis (Area Percent Purity) B qNMR (Absolute Purity) A->B C LC-MS (Impurity Molecular Weight) A->C D GC-MS (Residual Solvents) A->D E Comprehensive Purity Profile (>95% required for further studies) B->E C->E D->E

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Indazole Scaffolds in Kinase-Targeted Drug Discovery

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous potent and selective kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has revolutionized modern therapeutics. The versatility of the indazole ring allows for strategic modifications at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of the biological potency of 5-Bromo-1,6-dimethyl-1H-indazole and structurally related analogs, offering insights into their potential as kinase inhibitors. By presenting quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of relevant signaling pathways, this document aims to be a valuable resource for researchers and drug development professionals in the field of oncology and beyond.

Comparative Analysis of Biological Potency: A Focus on Substituted Indazole Analogs

While specific biological potency data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally similar compounds. The following table summarizes the in vitro inhibitory activity of a series of 6-Bromo-1-methyl-1H-indazol-4-amine analogs against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target. This comparison highlights how substitutions on the indazole core influence inhibitory potency and cellular antiproliferative activity.

Compound ID R1 Substitution (at C4-amine) R2 Substitution (at C4-amine) PLK4 IC50 (nM) Cellular Antiproliferative Activity (MCF-7, IC50 µM) Reference
LEAD-001 HH505.2[1]
COMP-002 FH353.8[1]
COMP-003 ClH282.5[1]
COMP-004 CH₃H454.1[1]
COMP-005 HF626.8[1]
COMP-006 HCl556.1[1]
COMP-007 HCH₃758.3[1]
Axitinib (Reference) --6.50.2[1]
Centrinone (Reference) --2.74.8[1]

Structure-Activity Relationship (SAR) Insights:

The data presented for the 6-Bromo-1-methyl-1H-indazol-4-amine series suggests that small halogen substitutions on the 4-amino group can enhance potency against PLK4, with the chloro-substituted analog (COMP-003 ) exhibiting the lowest IC50 value in this series. This enhancement in potency also translates to improved cellular antiproliferative activity in the MCF-7 breast cancer cell line. The methyl substitution (COMP-004 ) maintains reasonable potency, while larger or secondary substitutions appear to be less favorable. This SAR provides a valuable starting point for predicting the potential activity of this compound and for guiding the design of future analogs.

Key Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Indazole derivatives have been shown to inhibit a variety of kinases involved in critical cancer-related signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for identifying potential therapeutic applications.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: The VEGFR-2 signaling cascade, a critical pathway in angiogenesis.

B-Raf/MEK/ERK Signaling Pathway

The B-Raf/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of this pathway.

BRaf_MEK_ERK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation

Caption: The B-Raf/MEK/ERK (MAPK) signaling pathway, a key regulator of cell growth.

Experimental Protocols for Assessing Biological Potency

The following protocols provide detailed, step-by-step methodologies for evaluating the biological potency of kinase inhibitors like this compound and its analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound 1. Compound Dilution Incubation 3. Pre-incubation (Compound + Kinase) Compound->Incubation Kinase 2. Kinase & Substrate Prep Kinase->Incubation Initiation 4. Reaction Initiation (Add ATP) Incubation->Initiation Reaction 5. Kinase Reaction Initiation->Reaction Stop 6. Stop Reaction & Deplete ATP Reaction->Stop Luminescence 7. Add Detection Reagent (Luminescent Signal) Stop->Luminescence Read 8. Read Plate Luminescence->Read

References

Cross-reactivity profile of inhibitors derived from 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of inhibitor selectivity is critical for the development of targeted therapies, minimizing off-target effects and enhancing therapeutic efficacy. While the specific scaffold 5-Bromo-1,6-dimethyl-1H-indazole does not correspond to a well-characterized class of inhibitors with publicly available cross-reactivity data, this guide will use the well-documented multi-kinase inhibitor, Dasatinib, as a representative example to illustrate the principles and methodologies for evaluating inhibitor cross-reactivity.

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, its clinical efficacy is accompanied by a complex off-target profile that contributes to both its therapeutic effects and potential side effects. This guide provides a comprehensive analysis of Dasatinib's cross-reactivity, offering experimental protocols and data-driven insights for researchers in drug discovery and chemical biology.

The Kinase Inhibition Profile of Dasatinib: Beyond BCR-ABL

Dasatinib was initially developed as a dual BCR-ABL and SRC family kinase inhibitor. However, extensive kinome-wide profiling has revealed its potent activity against a broader range of kinases. This polypharmacology is a key aspect of its clinical profile.

Primary Targets and Therapeutic Mechanisms

The primary targets of Dasatinib include ABL1, SRC, LCK, YES1, and c-KIT. Inhibition of the constitutively active BCR-ABL tyrosine kinase is the cornerstone of its efficacy in CML. Concurrently, inhibition of SRC family kinases (SFKs) is thought to contribute to its anti-leukemic activity and may overcome resistance to other ABL inhibitors like Imatinib.

cluster_dasatinib Dasatinib cluster_primary Primary Targets cluster_downstream Therapeutic Outcome dasatinib Dasatinib bcr_abl BCR-ABL dasatinib->bcr_abl Inhibits sfk SRC Family Kinases (SRC, LCK, YES1) dasatinib->sfk Inhibits ckit c-KIT dasatinib->ckit Inhibits outcome Inhibition of Leukemic Cell Proliferation bcr_abl->outcome Drives sfk->outcome Contributes to

Caption: Dasatinib's primary targets and therapeutic mechanism in CML.

Off-Target Profile and Clinical Implications

Dasatinib's cross-reactivity extends to numerous other kinases, some of which are implicated in its observed side effects. For instance, inhibition of platelet-derived growth factor receptor (PDGFR) and c-KIT can lead to fluid retention and cardiac toxicities. The table below summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, illustrating its broad-spectrum activity.

Kinase TargetIC50 (nM)Associated Therapeutic EffectPotential Side EffectReference
ABL1 <1Anti-leukemic (CML)-
SRC 0.8Anti-leukemic, anti-solid tumor-
LCK 1.0Immunosuppression-
c-KIT 12Anti-GISTCardiotoxicity, fluid retention
PDGFRβ 28Anti-angiogenicFluid retention, edema
EphA2 15Anti-tumor-
DDR1 2.5Anti-fibrotic-

Table 1: Comparative inhibitory concentrations (IC50) of Dasatinib against a selection of on-target and off-target kinases. This data highlights the multi-kinase nature of Dasatinib.

Experimental Assessment of Cross-Reactivity

To experimentally determine an inhibitor's cross-reactivity profile, a systematic approach is required. Kinome-wide screening platforms are indispensable tools in this process.

Workflow for Kinome Profiling

A typical workflow for assessing inhibitor selectivity involves an initial high-throughput screen against a large panel of kinases, followed by more detailed dose-response studies on identified hits.

cluster_workflow Inhibitor Cross-Reactivity Profiling Workflow start Test Compound (e.g., Dasatinib) screen Primary Screen (Single Concentration) ~400 Kinases start->screen hits Identify Initial Hits (e.g., >80% Inhibition) screen->hits dose_response Dose-Response Assay (IC50 Determination) hits->dose_response selectivity Selectivity Profile (On-target vs. Off-target) dose_response->selectivity

Caption: A generalized workflow for determining the cross-reactivity of a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay for determining the IC50 value of an inhibitor against a specific kinase.

Objective: To quantify the concentration-dependent inhibition of a purified kinase by a test compound.

Materials:

  • Purified, active kinase

  • Specific peptide substrate for the kinase

  • Test inhibitor (e.g., Dasatinib) dissolved in DMSO

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 10 µM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase.

  • Inhibitor Addition: Add the serially diluted inhibitor to the reaction wells. Include control wells with DMSO only (0% inhibition) and a potent, known inhibitor or no enzyme (100% inhibition).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

  • Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The comprehensive analysis of Dasatinib's cross-reactivity profile serves as a paradigm for the characterization of kinase inhibitors. Its polypharmacology is a double-edged sword, contributing to its high clinical efficacy but also to a range of manageable side effects. Understanding this profile is not only crucial for the safe and effective use of Dasatinib but also provides valuable insights for the design of next-generation inhibitors with improved selectivity.

For researchers developing novel inhibitors, including those based on scaffolds like this compound, the methodologies described herein are fundamental. A thorough investigation of on- and off-target activities is essential to build a comprehensive safety and efficacy profile, ultimately accelerating the journey from discovery to clinical application.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 5-Bromo-1,6-dimethyl-1H-indazole. This compound, with its indazole core, is a valuable building block in medicinal chemistry, particularly in the development of new therapeutic agents.[1][2] However, true scientific excellence extends beyond discovery to encompass the entire lifecycle of a chemical, including its responsible and safe disposal. Mishandling this compound at the end of its use poses significant risks and can lead to costly and environmentally damaging consequences.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and maintain environmental integrity.

Core Principle: Hazard Characterization

The foundational step in any disposal procedure is understanding the inherent hazards of the material. This compound is a halogenated organic compound, a classification that dictates its entire disposal pathway.[3] The presence of a carbon-bromine bond places it into a specific category of chemical waste that requires incineration at a licensed facility to prevent the formation of toxic byproducts and ensure complete destruction.[3][4][5]

While specific toxicological data for this exact molecule is not extensively published, we can infer its likely hazard profile from closely related brominated indazole analogs. This approach, known as "read-across," is a standard practice in chemical safety assessment.

Table 1: Inferred Hazard Profile of this compound | Hazard Classification | GHS Category (Inferred) | Rationale & Key Precautions | Supporting Sources | | :--- | :--- | :--- | :--- | | Acute Oral Toxicity | Category 3 or 4 (Toxic/Harmful) | Analogs are documented as harmful or toxic if swallowed. Do not ingest. In case of accidental ingestion, seek immediate medical attention and provide the Safety Data Sheet (SDS).[6][7][8] | | Serious Eye Damage / Irritation | Category 1 or 2 (Damage/Irritation) | Brominated indazoles are known to cause serious eye damage or irritation. Always wear chemical safety goggles with side shields.[6][7][9] | | Skin Irritation | Category 2 (Irritant) | Expected to cause skin irritation upon contact. Avoid all personal contact by wearing nitrile gloves and a properly fastened lab coat.[9][10] | | Respiratory Irritation | STOT SE Category 3 | May cause respiratory irritation, especially if handled as a fine powder. Handle in a chemical fume hood or a well-ventilated area to avoid generating and inhaling dust.[4][9] |

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is non-negotiable. This equipment serves as your primary barrier against exposure.

  • Eye Protection: Chemical safety goggles with side shields are required. Standard safety glasses do not provide adequate protection from dust or splashes.

  • Hand Protection: Wear nitrile gloves. Inspect them for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a chemical fume hood, a NIOSH-approved N95 (or better) particulate respirator should be used.[7]

Waste Segregation & Collection: A Critical Workflow

The single most important step in the disposal process is correct segregation. Improperly mixed waste streams are a major compliance issue and can significantly increase disposal costs.[11] this compound must only be placed in a container designated for Halogenated Organic Waste .

WasteSegregation start_node start_node decision_node decision_node process_node process_node waste_stream_h waste_stream_h container_h Designated Halogenated Organic Waste Container waste_stream_h->container_h Collect in waste_stream_nh waste_stream_nh container_nh Designated Non-Halogenated Organic Waste Container waste_stream_nh->container_nh Collect in start Waste Generated: This compound decision Does the compound contain a Halogen (F, Cl, Br, I)? start->decision decision->waste_stream_h  Yes   decision->waste_stream_nh  No   SpillResponse start_node start_node decision_node decision_node process_node process_node end_node end_node spill Spill Occurs assess Is the spill large, unmanageable, or in a public area? spill->assess don_ppe Ensure Full PPE is Worn assess->don_ppe No evacuate Evacuate Area. Alert EHS / Emergency Services. assess->evacuate Yes restrict Restrict Access to the Area don_ppe->restrict cleanup Perform Dry Cleanup: Sweep or gently scoop material. Avoid generating dust. restrict->cleanup collect Place spilled material and cleanup debris into the Halogenated Waste Container. cleanup->collect decontaminate Wipe the area with a damp cloth. Place cloth in waste container. collect->decontaminate report report decontaminate->report Report Incident to Supervisor/EHS

References

Personal protective equipment for handling 5-Bromo-1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Bromo-1,6-dimethyl-1H-indazole

As a Senior Application Scientist, my primary objective is to ensure that your work is not only groundbreaking but also conducted with the highest degree of safety. This guide provides a detailed operational and safety protocol for handling this compound, a versatile intermediate in pharmaceutical and agrochemical research.[1] The procedures outlined here are synthesized from safety data for closely related structural analogs, establishing a robust framework for risk mitigation.

Hazard Profile: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of its structural analogs—such as 5-Bromo-3-methyl-1H-indazole and 5-Bromo-1H-indazole—allows for a reliable extrapolation of its hazard profile. The primary risks are associated with its presumed state as a solid powder.

The compound is anticipated to pose the following hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2]

  • Serious Eye Damage/Irritation (H318/H319): Contact with eyes is likely to cause serious irritation or damage.[2]

  • Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[2]

  • Acute Oral Toxicity (H302): The compound may be harmful if swallowed.

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential for preventing exposure. Each component is critical and should be used for any procedure involving this compound, regardless of the quantity.

  • Eye and Face Protection:

    • Why: To prevent airborne particles from causing severe eye irritation or damage.[2]

    • Protocol: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3] If there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.

  • Hand Protection:

    • Why: To prevent direct skin contact, which can lead to irritation.[2]

    • Protocol: Wear chemical-resistant, impervious gloves (e.g., Nitrile rubber). Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly with soap and water.[2]

  • Body Protection:

    • Why: To protect the skin from accidental spills and contamination of personal clothing.

    • Protocol: A standard lab coat is mandatory. For procedures with a higher risk of contamination, consider impervious clothing or a chemical-resistant apron over the lab coat.[2][3] Work clothes should be laundered separately from personal clothing.[2]

  • Respiratory Protection:

    • Why: To prevent the inhalation of fine dust particles, which can irritate the respiratory system.[2][4]

    • Protocol: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood or a well-ventilated area.[2][5] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95 or P95) is required.[4][5]

Operational Workflow: Safe Weighing & Handling

This step-by-step protocol for weighing the compound integrates the PPE requirements into a practical, safe workflow.

  • Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated handling area.

  • Engineering Controls: Perform all work inside a chemical fume hood to minimize inhalation exposure.[5]

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Keep the container of this compound sealed until you are ready to dispense.

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Avoid generating dust by moving slowly and deliberately.[2]

  • Sealing: Immediately and securely seal the stock container.[2]

  • Cleanup: Gently wipe the spatula and any minor residual powder from the work surface with a damp cloth or paper towel, taking care not to create dust. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Once the procedure is complete and the area is clean, remove PPE in the correct order (gloves first, followed by lab coat and goggles) to prevent cross-contamination. Wash hands immediately.

Emergency Procedures: Spill & Exposure Response

Immediate and correct response to an emergency is critical.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical advice.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5][6]

Chemical Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill.

SpillResponse cluster_prep Initial Response cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Start Spill Detected Decision Is the spill minor (& manageable)? Start->Decision Alert Alert personnel in immediate area Decision->Alert Yes Evacuate Evacuate immediate area. Restrict access. Decision->Evacuate No PPE Don additional PPE (respirator if needed) Alert->PPE Contain Cover with dry absorbent material (e.g., sand) PPE->Contain Collect Sweep up carefully, avoiding dust. Place in a sealed, labeled container. Contain->Collect Decon Decontaminate area with soap and water. Collect->Decon Dispose Dispose of waste via hazardous waste stream Decon->Dispose Notify Notify Supervisor and Emergency Services / EHS Evacuate->Notify Await Await professional response team. Notify->Await

Caption: Workflow for chemical spill response.

Decontamination & Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the compound should be rinsed thoroughly in a designated sink, preferably within a fume hood.

  • Waste Disposal:

    • Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed container for hazardous waste.[2]

    • Chemical Waste: Do not dispose of this material down the drain.[4] It should be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company or dispose of it via a chemical incinerator equipped with an afterburner and scrubber.[4] The disposal of brominated compounds must be handled with care to prevent environmental release.[7]

Quick Reference Data
ParameterRecommendationSource(s)
Primary Hazards Skin Irritation, Serious Eye Damage/Irritation, Respiratory Irritation, Harmful if Swallowed[2]
Eye Protection Tightly-fitting safety goggles (EN 166 / NIOSH approved)[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)[2]
Body Protection Lab coat; chemical apron for larger quantities[2][3]
Respiratory Use in chemical fume hood; N95/P95 respirator if dust is generated[2][4][5]
In Case of Eye Contact Flush with water for 15 min; seek immediate medical attention[2][4]
In Case of Skin Contact Wash with soap and water; remove contaminated clothing[2][4]
Disposal Collect in sealed container for licensed hazardous waste disposal/incineration[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.